Product packaging for Methyl(6-methyl-2-pyridylmethyl)amine(Cat. No.:CAS No. 6971-57-9)

Methyl(6-methyl-2-pyridylmethyl)amine

Cat. No.: B147213
CAS No.: 6971-57-9
M. Wt: 136.19 g/mol
InChI Key: NQMUUQGZZLWYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl(6-methyl-2-pyridylmethyl)amine (CAS 6971-57-9) is an nitrogen-donor ligand with the molecular formula C8H12N2 and a molecular weight of 136.198 g/mol . This compound serves as a key chemical building block and precursor for the synthesis of more complex multidentate ligands, such as tris((6-methyl-2-pyridyl)methyl)amine (TLA), which are valuable in coordination chemistry . Its primary research value lies in its ability to form coordination complexes with various metal ions, including copper(II) . In these complexes, it can act as a ligand, contributing to the formation of specific coordination geometries around the metal center, such as a distorted square-pyramidal geometry observed in a mixed-ligand copper(II) complex . The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry compatibility) . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B147213 Methyl(6-methyl-2-pyridylmethyl)amine CAS No. 6971-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(6-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-3-5-8(10-7)6-9-2/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMUUQGZZLWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220002
Record name Methyl(6-methyl-2-pyridylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6971-57-9
Record name N,6-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6971-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(6-methyl-2-pyridylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6971-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl(6-methyl-2-pyridylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(6-methyl-2-pyridylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl(6-methyl-2-pyridylmethyl)amine, a valuable building block in medicinal chemistry and materials science. The primary and most efficient synthetic route detailed is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine. This document outlines the detailed experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

Core Synthesis: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] This method involves the reaction of a carbonyl compound, in this case, 6-methyl-2-pyridinecarboxaldehyde, with an amine, methylamine, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the target secondary amine, this compound.[3][4]

Commonly employed reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[5][6] Sodium triacetoxyborohydride is often preferred due to its mild nature, high selectivity for the iminium ion over the starting aldehyde, and reduced toxicity of byproducts compared to cyanoborohydride reagents.[5][7] The reaction is typically carried out in a one-pot procedure, offering high atom economy and operational simplicity.[1]

Experimental Protocol

This protocol details the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.

Materials:

  • 6-Methyl-2-pyridinecarboxaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methyl-2-pyridinecarboxaldehyde (1.0 equivalent). Dissolve the aldehyde in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Amine Addition: Add a solution of methylamine (1.1-1.5 equivalents) to the stirred solution of the aldehyde at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or by the consumption of the aldehyde.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.1-1.5 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Data Presentation

The following tables summarize the key physical, chemical, and spectral data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
IUPAC NameN-methyl-1-(6-methylpyridin-2-yl)methanamine[8]
CAS Number6971-57-9[8]
Molecular FormulaC₈H₁₂N₂[8]
Molecular Weight136.19 g/mol [8]
AppearanceNot specified, likely an oil or low-melting solid
Boiling PointNot specified
Melting PointNot specified

Table 2: Spectroscopic Data

Spectrum TypeKey DataReference
¹H NMR Data not explicitly found in searches for the final product. Predicted shifts would include signals for the methyl group on the pyridine ring, the N-methyl group, the methylene bridge, and the aromatic protons on the pyridine ring.
¹³C NMR Data not explicitly found in searches for the final product. Predicted shifts would include carbons of the pyridine ring, the N-methyl group, and the methylene bridge.
Mass Spec (MS) Data not explicitly found. The expected molecular ion peak [M]⁺ would be at m/z 136, and the protonated molecule [M+H]⁺ at m/z 137.
Infrared (IR) FTIR Spectrum (Neat): C-H stretching, C=N and C=C stretching (aromatic), N-H bending (secondary amine), C-N stretching.[8]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound via reductive amination.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up and Purification 6-Methyl-2-pyridinecarboxaldehyde 6-Methyl-2-pyridinecarboxaldehyde Imine_Formation Imine Formation (in situ) 6-Methyl-2-pyridinecarboxaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Quenching Quenching (aq. NaHCO3) Reduction->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Column Chromatography (Optional) Drying_Concentration->Purification Product This compound Drying_Concentration->Product Crude Product Purification->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Methyl(6-methyl-2-pyridylmethyl)amine (CAS: 6971-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(6-methyl-2-pyridylmethyl)amine, with the CAS number 6971-57-9, is a substituted pyridine derivative. This technical guide provides a comprehensive overview of its known properties, including physicochemical data, and potential synthetic routes. Due to the limited availability of public-domain research on this specific compound, this guide also highlights areas where further investigation is required. At present, there is no documented evidence of its biological activity or involvement in specific signaling pathways. Its primary known application is as a chemical intermediate and a ligand in coordination chemistry.

Chemical and Physical Properties

This compound, also known as N-methyl-1-(6-methylpyridin-2-yl)methanamine, possesses the molecular formula C₈H₁₂N₂. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6971-57-9[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Boiling Point 190.8 °C at 760 mmHg[1]
Density 0.968 g/cm³[1]
Flash Point 69.2 °C[1]
Refractive Index 1.513[1]
Appearance Clear solution (Appearance may vary)[1]
Purity 85.0-99.8% (Varies by supplier)[1]
Storage Keep in a dry and cool condition, in a dark place under an inert atmosphere at room temperature.[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

A likely synthetic route to this compound is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine. This two-step, one-pot reaction typically involves the formation of an imine intermediate, which is then reduced to the final amine product.

dot

Caption: Proposed synthesis of this compound via reductive amination.

General Experimental Protocol for Reductive Amination

The following is a generalized protocol based on standard reductive amination procedures.[2][3][4][5] Note: This protocol has not been specifically validated for the synthesis of this compound and would require optimization.

Materials:

  • 6-methyl-2-pyridinecarboxaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)

  • Acid catalyst (optional, e.g., acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-2-pyridinecarboxaldehyde in the chosen anhydrous solvent.

  • Amine Addition: Add a solution of methylamine to the reaction mixture. If using an acid catalyst to facilitate imine formation, it can be added at this stage. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. The reaction temperature should be monitored and controlled, as the reduction can be exothermic. The reaction is then stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Applications in Research and Development

Chemical Intermediate

This compound is primarily listed as a chemical intermediate. This suggests its utility as a building block in the synthesis of more complex molecules, potentially for applications in pharmaceuticals, agrochemicals, or material science. Pyridine derivatives are known to be key scaffolds in a wide range of biologically active compounds.[6][7][8]

Ligand in Coordination Chemistry

The pyridine and amine functional groups in this compound make it a potential chelating ligand for various metal ions. Pyridine-containing ligands are of significant interest in coordination chemistry and have been used to create metal complexes with diverse applications, including catalysis and as models for biological systems.[9][10][11]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information detailing the biological activity of this compound or its involvement in any cellular signaling pathways. While many pyridine derivatives exhibit a broad range of pharmacological activities,[12][8][13] the specific biological effects of this compound remain uninvestigated in the public domain. Researchers in drug discovery may find this compound to be a novel scaffold for the synthesis and screening of new potential therapeutic agents.

Safety and Handling

Safety information for this compound should be obtained from the supplier's Safety Data Sheet (SDS). It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound is a chemical compound with established physicochemical properties but limited publicly available research on its synthesis and applications. The proposed reductive amination pathway offers a viable route for its preparation. The lack of data on its biological activity presents an opportunity for researchers in drug discovery and medicinal chemistry to explore its potential as a novel molecular scaffold. Future research should focus on developing and publishing a detailed and optimized synthesis protocol, as well as conducting comprehensive biological screenings to elucidate any potential therapeutic applications.

References

"Methyl(6-methyl-2-pyridylmethyl)amine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Methyl(6-methyl-2-pyridylmethyl)amine, a chemical compound relevant to various research and development applications.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its fundamental molecular properties are essential for experimental design, analysis, and modeling in chemical and biological research.

PropertyValueSource
Molecular Formula C8H12N2PubChem[1]
Molecular Weight 136.19 g/mol PubChem[1]
Monoisotopic Mass 136.100048391 DaPubChem[1]

Structural Information

A clear understanding of the compound's structure is vital for interpreting its interactions and reactivity.

G Logical Structure of this compound cluster_pyridine Pyridine Ring cluster_substituents Substituents N1 N C2 C N1->C2 aromatic bonds C3 C C2->C3 aromatic bonds Methylene_C2 Methylene Group (CH2) C2->Methylene_C2 at position 2 C4 C C3->C4 aromatic bonds C5 C C4->C5 aromatic bonds C6 C C5->C6 aromatic bonds C6->N1 aromatic bonds Methyl_C6 Methyl Group (CH3) C6->Methyl_C6 at position 6 Amine_N Amine Group (NH) Methylene_C2->Amine_N Methyl_Amine Methyl Group (CH3) Amine_N->Methyl_Amine

Caption: Logical connections within this compound.

Experimental Workflow: Compound Analysis

The following diagram outlines a typical workflow for the analysis of a chemical compound like this compound.

G General Workflow for Compound Analysis synthesis Synthesis/Procurement purification Purification (e.g., HPLC) synthesis->purification structural_elucidation Structural Elucidation (NMR, MS) purification->structural_elucidation physchem_properties Physicochemical Property Measurement structural_elucidation->physchem_properties biological_assay Biological Assay physchem_properties->biological_assay data_analysis Data Analysis and Reporting biological_assay->data_analysis

Caption: A generalized experimental workflow for chemical compound analysis.

References

A Comprehensive Technical Guide to Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the characterization data and experimental protocols for Methyl(6-methyl-2-pyridylmethyl)amine, a substituted pyridine derivative of interest in chemical research and drug discovery. This document compiles essential physicochemical properties, spectroscopic data, and standardized methodologies for its synthesis and analysis. The information is presented to support reproducibility and facilitate its application in further research and development.

Chemical Structure and Properties

  • IUPAC Name: N-methyl-1-(6-methyl-2-pyridinyl)methanamine[1]

  • Synonyms: this compound, 2-Pyridinemethanamine, N,6-dimethyl-

  • CAS Number: 6971-57-9[1]

  • Molecular Formula: C₈H₁₂N₂[1]

  • Molecular Weight: 136.19 g/mol [1]

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point190.8°C at 760 mmHgCoreychem
Density0.968 g/cm³Coreychem
Refractive Index1.513Coreychem
AppearanceExpected to be a liquid-

Spectroscopic Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While direct spectral data is proprietary to spectral databases, the following tables summarize the expected and reported data.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5t1HPyridine H4
~7.0d1HPyridine H3
~6.9d1HPyridine H5
~3.7s2H-CH₂-
~2.5s3HPyridine -CH₃
~2.4s3HN-CH₃
~1.9s (broad)1HN-H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual spectra should be acquired for confirmation.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~159Pyridine C2
~157Pyridine C6
~137Pyridine C4
~121Pyridine C3
~118Pyridine C5
~55-CH₂-
~36N-CH₃
~24Pyridine -CH₃

Note: Predicted values are based on typical chemical shifts for substituted pyridines and amines.

Table 4: Mass Spectrometry Data (Predicted)

m/zInterpretation
136.10[M]⁺ (Molecular Ion)
121.08[M - CH₃]⁺
93.06[M - C₂H₄N]⁺

Note: Fragmentation patterns are predicted and should be confirmed by experimental data.

Table 5: Infrared (IR) Spectroscopic Data

Frequency (cm⁻¹)Interpretation
3300-3500 (weak-medium)N-H stretch (secondary amine)
3000-3100 (medium)Aromatic C-H stretch
2800-3000 (medium)Aliphatic C-H stretch
1590, 1570, 1470, 1430 (medium-strong)Pyridine ring C=C and C=N stretching
~1150 (medium)C-N stretch

Source: The availability of FTIR and Vapor Phase IR spectra is noted in the PubChem database.[1]

Experimental Protocols

Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine.

Materials:

  • 6-methyl-2-pyridinecarboxaldehyde

  • Methylamine (solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane, add a solution of methylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization Methodologies

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Process the data to obtain chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hz, and integration values.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence. Process the data to obtain chemical shifts in ppm.

3.2.2 Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.

  • Sample Preparation (ESI): Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

3.2.3 Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a suitable method for liquid samples.

  • Procedure: Place a drop of the neat liquid sample directly on the ATR crystal and acquire the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde 6-methyl-2-pyridinecarboxaldehyde mixing Mix in Dichloromethane + Acetic Acid aldehyde->mixing amine Methylamine amine->mixing imine Imine Formation mixing->imine reduction Reduction with NaBH(OAc)₃ imine->reduction quench Quench with NaHCO₃ reduction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_characterization Final Characterized Compound purity_assessment->final_characterization

References

An In-depth Technical Guide to the Spectral Analysis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral properties of Methyl(6-methyl-2-pyridylmethyl)amine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents high-quality predicted NMR data. It also includes a detailed, representative experimental protocol for its synthesis via reductive amination, a common and effective method for preparing such amines. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the characterization and synthesis of this and structurally related compounds.

Core Spectroscopic Data

The structural elucidation of this compound relies heavily on NMR spectroscopy, which provides detailed information about its carbon-hydrogen framework. The following tables summarize the predicted ¹H and ¹³C NMR spectral data.

Disclaimer: The NMR data presented in this guide is predicted data generated from computational models and should be used for reference purposes. Experimental verification is recommended for definitive structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) is detailed in Table 1. This data provides insight into the electronic environment of each proton within the molecule.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.55Triplet (t)1HH-4 (Pyridine ring)
~7.08Doublet (d)1HH-5 (Pyridine ring)
~6.98Doublet (d)1HH-3 (Pyridine ring)
~3.75Singlet (s)2H-CH₂- (Pyridylmethyl)
~2.52Singlet (s)3H-CH₃ (Pyridine methyl)
~2.48Singlet (s)3HN-CH₃ (Methylamine)
~1.80Broad Singlet (br s)1HN-H (Amine)

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Table 2 outlines the expected chemical shifts in CDCl₃.

Predicted Chemical Shift (δ) ppm Assignment
~159.0C-2 (Pyridine ring)
~157.5C-6 (Pyridine ring)
~137.0C-4 (Pyridine ring)
~121.5C-5 (Pyridine ring)
~118.5C-3 (Pyridine ring)
~55.0-CH₂- (Pyridylmethyl)
~36.0N-CH₃ (Methylamine)
~24.5-CH₃ (Pyridine methyl)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocols

The following sections detail a representative synthesis protocol for this compound and a general procedure for NMR sample preparation and analysis.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of the title compound from commercially available starting materials.

Materials:

  • 6-methyl-2-pyridinecarboxaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a solution of 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added a solution of methylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirred solution.

  • The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

NMR Spectral Analysis Protocol

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 45° pulse angle, a 4-second acquisition time, and a 1-second relaxation delay. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required compared to the ¹H NMR experiment.

Data Processing:

  • The acquired Free Induction Decays (FIDs) are processed with an appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Visualizations

The following diagrams illustrate the chemical structure of the target compound, a typical synthetic workflow, and a logical flow for its spectral analysis.

chemical_structure cluster_molecule This compound compound

Caption: Chemical structure of this compound.

synthetic_workflow start 6-methyl-2-pyridinecarboxaldehyde + Methylamine imine_formation Imine Formation (in DCM) start->imine_formation reduction Reduction (NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

spectral_analysis_workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis synthesis Synthesized Compound dissolution Dissolve in CDCl3 with TMS synthesis->dissolution transfer Transfer to NMR Tube dissolution->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr->processing referencing Reference to TMS (1H) & CDCl3 (13C) processing->referencing analysis Peak Integration (1H), Chemical Shift & Coupling Constant Determination referencing->analysis structure_elucidation Structural Elucidation analysis->structure_elucidation

Caption: General workflow for NMR spectral analysis.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(6-methyl-2-pyridylmethyl)amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of this compound, based on established principles of mass spectrometry and the known fragmentation patterns of related pyridine and N-methylated amine compounds. This document offers detailed experimental protocols and visual representations of the fragmentation logic to aid researchers in their analytical endeavors.

Predicted Mass Spectrometry Data

m/z Proposed Ion Structure Fragmentation Pathway
136[M]•+ (Molecular Ion)Ionization of the parent molecule
135[M-H]•+Loss of a hydrogen radical
121[M-CH3]•+Loss of a methyl radical from the amine nitrogen
109[C7H9N]•+Alpha-cleavage, loss of HCN from the pyridine ring
93[C6H7N]•+Cleavage of the C-C bond between the methylene bridge and the pyridine ring
78[C5H4N]•+Loss of the methylaminomethyl group and a hydrogen atom
44[CH3NHCH2]•+Alpha-cleavage at the benzylic position

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be governed by several key processes characteristic of its structural motifs: alpha-cleavage, benzylic cleavage, and rearrangements involving the pyridine ring.

A primary and highly probable fragmentation route is the alpha-cleavage , a characteristic fragmentation of amines.[1][3][5] This involves the cleavage of the bond beta to the nitrogen atom. For this compound, this can occur at the C-C bond between the methylene group and the pyridine ring, leading to the formation of a resonance-stabilized iminium ion.

Another significant pathway is the benzylic-type cleavage , where the bond between the pyridine ring and the methylene bridge breaks. This can lead to the formation of a pyridylmethyl cation or a radical, with the charge often residing on the nitrogen-containing fragment.

Furthermore, fragmentation of the pyridine ring itself is expected. Pyridine and its derivatives are known to undergo ring opening and elimination of neutral molecules like hydrogen cyanide (HCN), leading to characteristic fragment ions.[4] The presence of substituents on the ring will influence the specific fragmentation pattern.

Based on these principles, a logical fragmentation pathway can be proposed:

Fragmentation_Pathway M This compound m/z = 136 F1 [M-H]+ m/z = 135 M->F1 - H• F2 [M-CH3]+ m/z = 121 M->F2 - •CH3 F3 [C6H7N]+ m/z = 93 M->F3 Benzylic Cleavage F5 [CH3NH=CH2]+ m/z = 44 M->F5 Alpha-Cleavage F4 [C5H5N]+ m/z = 79 F3->F4 - CH2

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

To acquire high-quality mass spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis. For LC-MS analysis, the final concentration may need to be adjusted based on the sensitivity of the instrument and the column loading capacity.

Gas Chromatography-Mass Spectrometry (GC-MS) - Electron Ionization (EI)

GC-MS with electron ionization is a standard method for the analysis of volatile and semi-volatile compounds.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Temp: 250 °C Mode: Splitless Column GC Column Type: DB-5ms or equivalent Dimensions: 30 m x 0.25 mm x 0.25 µm Injector->Column Oven Oven Program Initial: 50 °C (1 min) Ramp: 10 °C/min to 280 °C Final: 280 °C (5 min) Column->Oven IonSource Ion Source Type: Electron Ionization (EI) Energy: 70 eV Oven->IonSource Analyzer Mass Analyzer Type: Quadrupole Scan Range: m/z 40-400 IonSource->Analyzer Detector Detector Type: Electron Multiplier Analyzer->Detector LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer SolventA Mobile Phase A 0.1% Formic Acid in Water Column LC Column Type: C18, 2.1 x 50 mm, 1.8 µm SolventA->Column SolventB Mobile Phase B 0.1% Formic Acid in Acetonitrile SolventB->Column Gradient Gradient 5% B to 95% B in 10 min Column->Gradient IonSource Ion Source Type: Electrospray (ESI) Mode: Positive Gradient->IonSource Parameters Parameters Capillary: 3.5 kV Gas Temp: 325 °C Gas Flow: 8 L/min IonSource->Parameters Analyzer Mass Analyzer Type: Quadrupole Time-of-Flight (Q-TOF) Scan Range: m/z 50-500 Parameters->Analyzer

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl(6-methyl-2-pyridylmethyl)amine, a compound of interest in various research and development applications. This document outlines the expected IR absorption peaks based on the molecular structure, a detailed experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and a logical workflow for spectral analysis.

Core Spectroscopic Data

While direct access to a publicly available, experimentally verified high-resolution spectrum for this compound (CAS No: 6971-57-9, Molecular Formula: C₈H₁₂N₂) is limited, a detailed prediction of its characteristic infrared absorption bands can be made based on its functional groups. The molecule's structure, consisting of a 6-methylpyridine ring, a secondary amine, and a methyl group, gives rise to a unique spectral fingerprint.

The expected IR absorption peaks for this compound are summarized in the table below. These predictions are derived from established correlation tables and spectral data of analogous compounds.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3350 - 3310Weak to MediumN-H StretchSecondary Amine
3100 - 3000MediumC-H StretchAromatic (Pyridine Ring)
2975 - 2850Medium to StrongC-H StretchAliphatic (CH₃ and CH₂ groups)
1610 - 1585Medium to StrongC=C and C=N StretchPyridine Ring Vibrations
1500 - 1400Medium to StrongC=C and C=N StretchPyridine Ring Vibrations
1470 - 1430MediumC-H Bend (Scissoring)Methylene (CH₂) and Methyl (CH₃)
1385 - 1365MediumC-H Bend (Umbrella)Methyl (CH₃)
1350 - 1200MediumC-N StretchAromatic Amine
1250 - 1000MediumC-N StretchAliphatic Amine
850 - 750StrongC-H Out-of-Plane BendAromatic (Pyridine Ring Substitution)

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, the following experimental protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a widely used technique for liquid and solid samples as it requires minimal sample preparation.[1]

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated L-alanine Triglycine Sulfate (DLATGS) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).

Sample Preparation:

  • Ensure the ATR crystal is meticulously cleaned before and after each measurement. This can be achieved by wiping the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.

  • If this compound is in its liquid form (neat), place a small drop of the sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • If the sample is a solid, place a small amount of the powdered or crystalline material onto the crystal.

  • For both liquid and solid samples, apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.

Data Acquisition:

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is performed with the clean, empty ATR accessory in the IR beam path. The background scan accounts for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument's optical components.

  • Sample Spectrum: With the sample in place, collect the sample spectrum.

  • Spectral Range and Resolution: A typical spectral range for mid-IR analysis is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Number of Scans: To improve the signal-to-noise ratio, multiple scans (typically 16 to 64) are co-added and averaged.

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The systematic analysis of an organic compound like this compound using infrared spectroscopy follows a well-defined logical workflow. This process ensures a thorough and accurate interpretation of the spectral data.

FTIR_Analysis_Workflow Workflow for Infrared Spectroscopy Analysis cluster_prep Sample Preparation & Acquisition cluster_analysis Data Processing & Interpretation cluster_conclusion Conclusion & Reporting Sample Obtain Sample of this compound Prep Prepare Sample for FTIR (e.g., Neat Liquid on ATR) Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Major Absorption Bands Process->Identify Assign Assign Bands to Functional Groups Identify->Assign Fingerprint Analyze Fingerprint Region (below 1500 cm⁻¹) Assign->Fingerprint Compare Compare with Spectral Databases (if available) Fingerprint->Compare Structure Correlate Spectrum with Molecular Structure Compare->Structure Report Generate Final Report with Peak Table and Interpretation Structure->Report

Caption: A logical workflow for the analysis of an organic compound using FTIR spectroscopy.

References

The Coordination Chemistry of Methyl(6-methyl-2-pyridylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, steric, and catalytic properties. Among the diverse classes of ligands, N-donor polypyridylamines have garnered significant attention due to their versatile coordination modes and their ability to stabilize a wide range of metal ions in various oxidation states. This technical guide focuses on the ligand Methyl(6-methyl-2-pyridylmethyl)amine , a derivative of the well-studied pyridylmethylamine family.

This document provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound. It is intended to serve as a valuable resource for researchers in academia and industry, offering detailed experimental protocols, tabulated structural and spectroscopic data from closely related analogues, and visual representations of synthetic and logical workflows.

Ligand Synthesis

The synthesis of this compound can be achieved through two primary routes: reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine or direct N-alkylation of methylamine with 2-(chloromethyl)-6-methylpyridine. The reductive amination pathway is often preferred due to its high efficiency and the commercial availability of the starting materials.

Synthetic Workflow: Reductive Amination

Synthetic Workflow for this compound A 6-Methyl-2-pyridinecarboxaldehyde C Imine Intermediate A->C Condensation B Methylamine B->C E This compound C->E Reduction D Sodium Borohydride (Reducing Agent) D->E

Caption: Reductive amination pathway for the synthesis of the target ligand.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • 6-Methyl-2-pyridinecarboxaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol.

  • To this solution, add a solution of methylamine (1.1 eq) in THF or methanol.

  • Add a catalytic amount of acetic acid to promote imine formation and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Coordination Chemistry

This compound is expected to act as a bidentate or tridentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine ring and the secondary amine. The presence of the methyl group on the pyridine ring can introduce steric hindrance, influencing the geometry and stability of the resulting metal complexes.

Synthesis of a Representative Metal Complex: Mn(L)₂₂ (L = this compound)

The following protocol is adapted from the synthesis of the analogous Mebpa complex[1].

Synthesis of a Manganese(II) Complex Ligand This compound (L) Complex Mn(L)22 Ligand->Complex Metal_Salt Mn(ClO4)2·6H2O Metal_Salt->Complex Solvent Acetonitrile Solvent->Complex Reaction Medium Crystallization Crystallization (Acetonitrile/Ether) Complex->Crystallization Crystals Single Crystals Crystallization->Crystals

Caption: General workflow for the synthesis of a coordination complex.

Experimental Protocol: Synthesis of Mn(L)₂₂

Materials:

  • This compound (L)

  • Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 eq) in acetonitrile.

  • In a separate flask, dissolve Mn(ClO₄)₂·6H₂O (1.0 eq) in a minimum amount of acetonitrile.

  • Slowly add the manganese(II) salt solution to the ligand solution with stirring.

  • Continue stirring the resulting solution at room temperature for 2-4 hours.

  • Slowly diffuse diethyl ether into the acetonitrile solution to induce crystallization.

  • Collect the resulting crystals by filtration, wash with a small amount of cold acetonitrile, and then with diethyl ether.

  • Dry the crystals under vacuum.

Structural and Spectroscopic Data

The following table summarizes key structural parameters for the analogous --INVALID-LINK--₂ complex, which can serve as a reference for complexes of this compound[1].

Parameter--INVALID-LINK--₂
Crystal System Monoclinic
Space Group P2₁/c
Bond Lengths (Å)
Mn-N(amine)2.292(3)
Mn-N(pyridyl, un-subst.)2.247(3)
Mn-N(pyridyl, Me-subst.)2.261(3)
**Bond Angles (°) **
N(amine)-Mn-N(pyridyl, un-subst.)73.7(1)
N(amine)-Mn-N(pyridyl, Me-subst.)73.4(1)
N(pyridyl, un-subst.)-Mn-N(pyridyl, Me-subst.)146.9(1)

Potential Applications

Metal complexes of pyridylmethylamine ligands have been extensively explored for their catalytic activity in various organic transformations and as models for bioinorganic systems. The steric and electronic properties imparted by the this compound ligand could lead to complexes with unique reactivity. Potential areas of application include:

  • Catalysis: As catalysts for oxidation, reduction, and polymerization reactions.

  • Bioinorganic Modeling: As structural and functional models for the active sites of metalloenzymes.

  • Materials Science: As building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers.

Conclusion

This compound represents a versatile and accessible ligand for the synthesis of novel coordination complexes. This guide provides the fundamental information required for its synthesis and exploration in coordination chemistry. The provided experimental protocols and comparative data from a closely related system offer a solid foundation for researchers to delve into the rich and promising chemistry of this ligand and its metal complexes. Further investigation into the coordination chemistry of this compound with a variety of transition metals is warranted and is expected to yield new catalysts and materials with interesting properties.

References

Technical Guide: Solubility and Applications of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl(6-methyl-2-pyridylmethyl)amine. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and public databases, this guide focuses on its predicted solubility based on its chemical structure, alongside detailed experimental protocols for its synthesis and solubility determination. Furthermore, it explores the compound's significant role in coordination chemistry, a key application for this class of molecules.

Physicochemical Properties

This compound is a substituted pyridine derivative. Its structure, featuring a pyridine ring and a secondary amine, dictates its chemical and physical properties, including its solubility.

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem[1]
Molecular Weight 136.19 g/mol PubChem[1]
IUPAC Name N-methyl-1-(6-methylpyridin-2-yl)methanaminePubChem[1]
CAS Number 6971-57-9PubChem[1]

Solubility Profile

"Like dissolves like" principle: The polarity of this compound indicates that it will be more soluble in polar solvents than in non-polar solvents.

Table of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine and pyridine nitrogen can form hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar nature of the compound will interact favorably with the dipoles of these solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents can accommodate the polarity of the molecule.
Ethereal Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than the other polar classes, which may result in slightly lower solubility.
Aromatic Toluene, BenzeneModerate to LowThe aromatic pyridine ring may have favorable π-π stacking interactions, but the overall polarity may limit high solubility.
Non-polar Aliphatic Hexane, HeptaneLow to InsolubleThe significant difference in polarity between the compound and these solvents will likely result in poor solubility.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine.

Materials:

  • 6-methyl-2-pyridinecarboxaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • Methanol or another suitable protic solvent

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Hydrochloric acid (HCl) and sodium bicarbonate (NaHCO₃) for workup

Procedure:

  • Dissolve 6-methyl-2-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine to the cooled aldehyde solution while stirring.

  • Allow the reaction to stir in the ice bath for 1-2 hours to form the imine intermediate.

  • Slowly add sodium borohydride in small portions to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Determination of Solubility

The following is a general protocol for determining the solubility of this compound in an organic solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dichloromethane, ethyl acetate, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or GC-MS for concentration analysis

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

  • Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.

  • Analyze the concentration of the diluted solution using a calibrated HPLC or GC-MS method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_calculation Calculation A Add excess solute to known volume of solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to separate undissolved solid C->D E Withdraw known volume of supernatant D->E F Dilute supernatant E->F G Analyze concentration (HPLC/GC-MS) F->G H Calculate solubility G->H

Caption: A generalized workflow for the experimental determination of solubility.

Role in Coordination Chemistry

Pyridylmethylamine derivatives are well-known ligands in coordination chemistry. They can chelate to a metal center through the nitrogen atoms of the pyridine ring and the amine group, forming stable metal complexes. This has applications in catalysis, materials science, and bioinorganic chemistry.

G Coordination of a Pyridylmethylamine Ligand cluster_reactants Reactants cluster_product Product cluster_applications Potential Applications ligand This compound complex Metal-Ligand Complex ligand->complex Coordination metal Metal Ion (e.g., Cu²⁺, Zn²⁺, Fe²⁺) metal->complex Coordination catalysis Catalysis complex->catalysis materials Materials Science complex->materials bioinorganic Bioinorganic Chemistry complex->bioinorganic

References

Stability and Storage of Methyl(6-methyl-2-pyridylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl(6-methyl-2-pyridylmethyl)amine (CAS No. 6971-57-9). The information presented herein is compiled from available safety data sheets (SDS) of structurally related compounds, general chemical stability principles, and regulatory guidelines for stability testing. It is intended to serve as a valuable resource for laboratory personnel and scientists engaged in research and development involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate handling and storage protocols.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem[1]
Molecular Weight 136.19 g/mol PubChem[1]
CAS Number 6971-57-9PubChem[1]
IUPAC Name N-methyl-1-(6-methylpyridin-2-yl)methanaminePubChem[1]
Appearance Not explicitly stated for this compound; related compounds are solids or liquids.
Boiling Point Data not available for this specific compound. A related compound, 2-Amino-6-methylpyridine, has a boiling point of 208-209 °C.
Melting Point Data not available for this specific compound. 2-Amino-6-methylpyridine has a melting point of 40-44 °C.
Solubility Data not available.

Stability Profile

Based on information from related pyridine and amine compounds, this compound is expected to be stable under normal laboratory and storage conditions.[2][3][4] However, its stability can be compromised by exposure to certain conditions and incompatible materials.

Key Stability Considerations:

  • Thermal Stability: Avoid strong heating as it may lead to thermal decomposition, potentially releasing hazardous vapors such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

  • Light Sensitivity: While not explicitly stated for this compound, some related compounds are noted to be light sensitive. It is prudent to store it protected from light.

  • Hygroscopicity: Some similar compounds, like 2-Amino-6-methylpyridine, are hygroscopic, meaning they can absorb moisture from the air.[5] Therefore, protection from moisture is recommended.

  • pH Sensitivity: The stability of amines can be pH-dependent. Strong acidic or basic conditions should be avoided unless part of a controlled chemical reaction.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity and purity of this compound. The following storage conditions are recommended based on data for analogous compounds.[2][4][5][6]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2][6]To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).[6]To protect against oxidation and moisture.
Container Keep container tightly closed.[2][4][5][6]To prevent contamination and exposure to air and moisture.
Ventilation Store in a well-ventilated area.[2][4][5]To dissipate any potential vapors.
Light Protect from light.To prevent potential photodegradation.

Incompatible Materials

To prevent hazardous reactions and degradation of the compound, contact with the following materials should be avoided:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[2][6]

  • Strong Acids: Can result in exothermic reactions.[3][5]

  • Strong Bases: May cause degradation or unwanted reactions.[2]

  • Moisture: Some related compounds are hygroscopic and may be unstable in the presence of water.[5]

General Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general workflow for assessing its stability can be outlined based on ICH and EMA guidelines.[7][8][9]

Workflow for Stability Assessment

Caption: A general workflow for assessing the chemical stability of a compound.

Methodology Outline
  • Develop a Stability-Indicating Method: A validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate the parent compound from any potential degradation products.

  • Forced Degradation Studies: Subject the compound to stress conditions (e.g., elevated temperature, light, humidity, acidic and basic hydrolysis, oxidation) to intentionally induce degradation.[7][8] This helps to identify potential degradation pathways and validate the analytical method's ability to detect degradants.

  • Formal Stability Studies:

    • Long-Term Stability: Store the compound under the recommended storage conditions (e.g., 25°C/60% RH) for an extended period (e.g., up to 5 years).

    • Accelerated Stability: Store the compound under elevated stress conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) to predict long-term stability.[8]

  • Sample Analysis: Analyze samples at predetermined time points throughout the stability studies to monitor for changes in purity, appearance, and the formation of degradation products.

  • Data Evaluation: Evaluate the data to establish a re-test period or shelf life for the compound under the specified storage conditions.

Logical Relationship for Safe Handling and Storage

The following diagram illustrates the logical flow for ensuring the safe handling and storage of this compound.

Safe Handling and Storage Workflow

SafeHandling Start Receive Compound Assess Assess Hazards (Review SDS of related compounds) Start->Assess Store Store Appropriately (Cool, Dry, Dark, Inert Atmosphere) Assess->Store Handle Handle with PPE (Gloves, Goggles, Lab Coat) Assess->Handle Store->Handle Check Check for Incompatibilities (Oxidizers, Strong Acids/Bases) Handle->Check Check->Assess Incompatible Use Use in Well-Ventilated Area Check->Use Compatible End Dispose of Waste Properly Use->End

Caption: A workflow outlining the key steps for the safe handling and storage of the compound.

Conclusion

While specific stability data for this compound is limited in publicly available literature, a conservative approach to its storage and handling is recommended based on the properties of structurally similar compounds. Storing the compound in a cool, dry, dark, and well-ventilated location in a tightly sealed container, preferably under an inert atmosphere, will help to ensure its long-term stability and purity. It is imperative to avoid contact with strong oxidizing agents, acids, and bases. For critical applications, it is strongly advised that researchers perform their own stability studies using a validated, stability-indicating analytical method to determine an appropriate re-test date or shelf life for their specific material and storage conditions.

References

An In-depth Technical Guide to the Safe Handling of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for Methyl(6-methyl-2-pyridylmethyl)amine (CAS No. 113799-36-9), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol [1]
Appearance Not specified, likely a liquid based on properties
Boiling Point 137 °C[2]
Flash Point 200 °C (closed cup)[2]
Lower Explosive Limit 1.1%[2]

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed and causes skin and eye irritation.[1] A detailed breakdown of its GHS/HCS classification is provided in Table 2.

Table 2: GHS/HCS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1][3]
Skin corrosion/irritation2H315: Causes skin irritation[1][3]
Serious eye damage/eye irritation1H318: Causes serious eye damage[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1][3]

Data aggregated from multiple sources providing GHS information.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS pictograms associated with this chemical are shown below, followed by a summary of hazard and precautionary statements in Table 3.

GHS Pictograms:

alt text
alt text

Table 3: Summary of GHS Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.[1][3]
H315Causes skin irritation.[1][3]
H318Causes serious eye damage.[1]
H335May cause respiratory irritation.[1][3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
P264Wash skin thoroughly after handling.[1][3][4]
P270Do not eat, drink or smoke when using this product.[3]
P280Wear protective gloves/ eye protection/ face protection.[1][2][5]
P301+P317IF SWALLOWED: Get medical help.[6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][3][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][4]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][3]
P501Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Experimental Protocols for Safe Handling

The following protocols are designed to minimize risk when handling this compound.

4.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear compatible chemical-resistant gloves.[7] Contaminated work clothing should not be allowed out of the workplace.[2]

  • Respiratory Protection: If inhalation of vapors, dust, or aerosols is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

4.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not ingest or inhale.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Keep containers tightly closed when not in use.[4][5]

4.4. Storage

  • Store in a dry, cool, and well-ventilated place.[4][8]

  • Keep containers tightly closed.[4][5]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4]

4.5. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

Visualized Workflows

The following diagrams illustrate the logical steps for safe handling and emergency procedures.

G Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling ppe->handling use Use in a well-ventilated area (Fume Hood) handling->use storage Storage & Waste use->storage cleanup Clean work area and wash hands thoroughly use->cleanup store Store in a cool, dry, well-ventilated area in a tightly sealed container storage->store disposal Dispose of waste in approved container cleanup->disposal

Caption: General workflow for safely handling this compound.

G Emergency Procedures for this compound Exposure exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with plenty of soap and water. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eye->rinse_eyes fresh_air Move person to fresh air and keep comfortable for breathing. inhalation->fresh_air medical_help_ingestion Get medical help. ingestion->medical_help_ingestion seek_medical Seek medical attention if irritation persists or if you feel unwell. wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical

Caption: First aid procedures in case of exposure to this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl(6-methyl-2-pyridylmethyl)amine, a pyridine derivative with potential applications in medicinal chemistry and drug development. While specific biological data for this compound is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This document outlines the compound's physicochemical properties, proposes a detailed synthetic protocol based on established chemical reactions for analogous compounds, and presents its known and predicted spectroscopic data. Furthermore, this guide explores the broader context of pyridylmethylamine derivatives in drug discovery, with a focus on their role as modulators of key signaling pathways, such as G-protein coupled receptors (GPCRs) and kinase cascades. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this class of compounds.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the field of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for interacting with a wide range of biological targets. The pyridylmethylamine moiety, in particular, has been identified as a key pharmacophore in compounds targeting the central nervous system, infectious diseases, and cancer.

This compound (CAS: 6971-57-9) belongs to this important class of molecules. Its structure combines a 6-methylpyridine ring, which can influence steric interactions and metabolic stability, with a secondary methylamine side chain that can participate in crucial ligand-receptor interactions. Although detailed biological studies on this specific compound are not widely published, its analogs have shown significant activity as, for example, 5-HT1A receptor agonists and kinase inhibitors.[1] This guide aims to consolidate the available chemical data for this compound and to provide a framework for its synthesis and potential biological evaluation based on the activities of structurally related compounds.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data has been compiled from available database entries and is supplemented with predicted values based on the analysis of structurally similar compounds.[2]

Physicochemical Properties
PropertyValueSource
CAS Number 6971-57-9[2][3]
Molecular Formula C₈H₁₂N₂[2][3]
Molecular Weight 136.19 g/mol [2]
IUPAC Name N-methyl-1-(6-methylpyridin-2-yl)methanamine[2]
Boiling Point 190.8°C at 760 mmHg (Predicted)[3]
Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the structural elucidation of this compound.

Table 1: ¹H NMR Spectral Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Prediction based on data for 2-Amino-6-methylpyridine and related structures.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50t1HPyridine H4
~6.95d1HPyridine H3 or H5
~6.85d1HPyridine H3 or H5
~3.80s2H-CH₂- (methylene)
~2.50s3HPyridine -CH₃
~2.45s3HN-CH₃
~1.90br s1H-NH-

Table 2: ¹³C NMR Spectral Data (Predicted) Solvent: CDCl₃. Prediction based on data for 2-Amino-6-methylpyridine and related structures.[2]

Chemical Shift (δ, ppm)Assignment
~159.0Pyridine C2 or C6
~157.5Pyridine C2 or C6
~137.0Pyridine C4
~121.0Pyridine C3 or C5
~118.0Pyridine C3 or C5
~55.0-CH₂- (methylene)
~36.0N-CH₃
~24.5Pyridine -CH₃

Table 3: Mass Spectrometry Data (Predicted)

m/zInterpretation
136.10[M]⁺ (Molecular Ion)
121.08[M - CH₃]⁺
93.06[M - C₂H₅N]⁺ (loss of methylamine group)

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned in two main steps starting from commercially available 6-methyl-2-pyridinecarboxaldehyde and methylamine.

G Proposed Synthesis of this compound A 6-Methyl-2-pyridinecarboxaldehyde C Imine Intermediate A->C Reaction with B Methylamine (CH3NH2) B->C D This compound C->D Reduction R Reducing Agent (e.g., NaBH(OAc)3) R->C

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Proposed)

Materials and Reagents:

  • 6-Methyl-2-pyridinecarboxaldehyde

  • Methylamine (as a solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methyl-2-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add methylamine (1.2 eq). If using methylamine hydrochloride, add triethylamine (1.5 eq) as a base to liberate the free amine. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 1% triethylamine to prevent product streaking) to yield pure this compound.

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is scarce, the broader class of pyridylmethylamine derivatives has been extensively explored in drug discovery. These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.

Potential as a GPCR Modulator

Many pyridylmethylamine derivatives have been identified as ligands for GPCRs, particularly serotonin (5-HT) receptors. For instance, compounds with a similar scaffold have been developed as potent and selective 5-HT1A receptor agonists with potential antidepressant properties.[1] The general signaling cascade for a Gs-coupled GPCR, such as the 5-HT1A receptor, is depicted below.

G Generic Gs-Coupled GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Ligand (e.g., Pyridylmethylamine derivative) GPCR GPCR (e.g., 5-HT1A Receptor) Ligand->GPCR Binds to G_protein Gs Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., for neuroplasticity) CREB->Gene_expression Regulates

Caption: A simplified diagram of a Gs-coupled GPCR signaling cascade.

Potential as a Kinase Inhibitor

The pyridine scaffold is also a common feature in many kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. PIM kinases are downstream effectors in this pathway and represent attractive therapeutic targets.

G Simplified PI3K/AKT/mTOR Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 Activates PIM PIM Kinase AKT->PIM Can regulate Proliferation Cell Proliferation & Survival mTORC1->Proliferation PIM->Proliferation Inhibitor Pyridylmethylamine-based Inhibitor Inhibitor->PIM Inhibits

Caption: The PI3K/AKT/mTOR pathway, a common target for kinase inhibitors.

Conclusion

This compound is a structurally interesting compound that belongs to a class of molecules with proven utility in drug discovery. While direct biological data for this specific molecule is limited, this guide provides a comprehensive summary of its known chemical properties and offers a plausible and detailed protocol for its synthesis. The exploration of related compounds suggests that this compound and its derivatives are promising candidates for screening against various biological targets, particularly GPCRs and protein kinases. The information and diagrams presented herein are intended to facilitate further research into this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

A Comprehensive Technical Review of Pyridylmethylamine Ligands: Synthesis, Coordination Chemistry, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridylmethylamine ligands have emerged as a versatile and highly adaptable class of chelating agents in coordination chemistry. Their modular nature, arising from the ease of substitution on both the pyridine rings and the amine nitrogen, allows for the fine-tuning of steric and electronic properties. This adaptability has led to their widespread use in various catalytic processes and as structural and functional models for the active sites of metalloenzymes. This in-depth technical guide provides a comprehensive review of the synthesis, coordination chemistry, and catalytic applications of pyridylmethylamine ligands, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Synthesis of Pyridylmethylamine Ligands

The synthesis of pyridylmethylamine ligands can be broadly categorized into two main strategies: alkylation of a primary or secondary amine and reductive amination.

1.1. Alkylation Routes

A common and straightforward method for the synthesis of pyridylmethylamine ligands is the direct alkylation of a primary or secondary amine with a 2-(halomethyl)pyridine, typically 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The choice of the amine precursor dictates the denticity and substitution pattern of the final ligand. For instance, the widely used tetradentate ligand, tris(2-pyridylmethyl)amine (TPMA), can be synthesized by the alkylation of (2-pyridyl)methylamine with two equivalents of 2-(chloromethyl)pyridine in the presence of a base.[1]

1.2. Reductive Amination

Reductive amination offers a milder alternative to direct alkylation and is particularly useful when dealing with sensitive functional groups. This method typically involves the reaction of a pyridine-2-carboxaldehyde derivative with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride. This approach has been successfully employed for the synthesis of TPMA and its analogues, often resulting in high yields under mild conditions.[2]

Detailed Experimental Protocol: Synthesis of Tris(2-pyridylmethyl)amine (TPMA)

The following protocol is a representative example of the synthesis of TPMA via a modified literature procedure involving the alkylation of bis(2-pyridylmethyl)amine.

  • Materials: 2-(Bromomethyl)pyridine hydrobromide, bis(pyridin-2-ylmethyl)amine, potassium carbonate, acetonitrile, dichloromethane, methanol.

  • Procedure:

    • To a 100 mL round-bottom flask, add 2-(bromomethyl)pyridine hydrobromide (0.6 g, 2 mmol) and potassium carbonate (0.8 g, 6 mmol) to acetonitrile (30 mL).

    • Add bis(pyridin-2-ylmethyl)amine (0.4 g, 0.4 mL, 2 mmol) to the suspension.

    • Stir the reaction mixture overnight at room temperature.

    • Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a dichloromethane:methanol gradient (e.g., 0-10% methanol). The product will have an Rf value of approximately 0.30 in 7% methanol in dichloromethane.

Coordination Chemistry and Stability of Metal Complexes

Pyridylmethylamine ligands form stable complexes with a wide range of transition metal ions, including those from the first row (e.g., Fe, Co, Ni, Cu, Zn) and palladium. The denticity of the ligand (bidentate, tridentate, or tetradentate) and the nature of the substituents significantly influence the geometry and stability of the resulting metal complexes.

2.1. Stability Constants

The stability of metal-ligand complexes is quantified by their formation constants (K) or, more commonly, their logarithmic values (log K). These constants are crucial for understanding the behavior of these complexes in solution and for designing effective catalysts and therapeutic agents. The table below summarizes some of the reported stability constants for metal complexes with pyridylmethylamine and related ligands.

LigandMetal Ionlog βConditions
Tris(2-pyridylmethyl)amine (TPMA)Cu(I)13.4 (log βI)-
Substituted TPMA (TPMA1)Cu(II)19.3-
Substituted TPMA (TPMA2)Cu(II)20.5-
Substituted TPMA (TPMA*3)Cu(II)21.5-
Pyridyl-amine-quinolineZn(II)-Equilibrium constants determined
Pyridyl-amine-quinolineCd(II)-Equilibrium constants determined
Bis(2-pyridylmethyl)amine (BPA)Mn(II)-Complexes synthesized and characterized
2,2'-Bipyridine (reference)Co(II)-Stability constant determined
2,2'-Bipyridine (reference)Ni(II)-Stability constant determined
2,2'-Bipyridine (reference)Cu(II)-Stability constant determined

General Procedure for Metal Complex Synthesis

A general method for the preparation of metal complexes with pyridylmethylamine ligands is as follows:

  • Materials: Pyridylmethylamine ligand, metal salt (e.g., perchlorate, chloride), acetonitrile, diethyl ether.

  • Procedure:

    • Dissolve the pyridylmethylamine ligand (1 equivalent) in acetonitrile.

    • Add a solution of the metal salt (1 equivalent) in acetonitrile to the ligand solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Induce precipitation of the complex by the slow addition of diethyl ether.

    • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Catalytic Applications

The tunable nature of pyridylmethylamine ligands makes them highly effective in a variety of catalytic transformations, including carbon-carbon bond formation, polymerization, and asymmetric synthesis.

3.1. Suzuki-Miyaura Cross-Coupling

Palladium complexes of pyridylmethylamine ligands have demonstrated significant activity as catalysts for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds. These catalysts are often air-stable and can promote the reaction under mild conditions, sometimes even in aqueous media.

dot

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R'B(OR)_2 R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' Reductive\nElimination Reductive Elimination R-Pd(II)L_n-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst SystemSubstratesYield (%) / TONConditions
Pd complex of N,N-pyridylmethylamineAryl halides and arylboronic acidsModerate (up to 40% ee in asymmetric version)-
Pd(OAc)2/DabcoAryl iodides/bromides and arylboronic acidsHigh (TON up to 950,000)-

3.2. Atom Transfer Radical Polymerization (ATRP)

Copper complexes of pyridylmethylamine ligands, particularly TPMA and its derivatives, are highly active catalysts for atom transfer radical polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The electronic properties of the ligand play a crucial role in tuning the activity of the copper catalyst.

dot

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator (R-X) Initiator (R-X) Radical (R*) Radical (R*) Initiator (R-X)->Radical (R*) k_act Cu(I)L_n Cu(I)L_n Cu(II)L_n-X Cu(II)L_n-X Cu(I)L_n->Cu(II)L_n-X k_act Monomer Monomer Radical (R*)->Monomer Polymer Radical (P_n*) Polymer Radical (P_n*) Radical (R*)->Polymer Radical (P_n*) + Monomer Cu(II)L_n-X->Cu(I)L_n k_deact Polymer Radical (P_n*)->Polymer Radical (P_n*) + Monomer (k_p) Dormant Polymer (P_n-X) Dormant Polymer (P_n-X) Polymer Radical (P_n*)->Dormant Polymer (P_n-X) k_deact

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Catalyst SystemMonomer/InitiatorRate Constant (ka)
Cu-based with TPMANMe2 ligand-1.1 x 10^6 M-1s-1

3.3. Asymmetric Catalysis

Chiral pyridylmethylamine ligands have been successfully employed in asymmetric catalysis to induce enantioselectivity in various reactions. The steric bulk and electronic nature of the substituents on the chiral ligand are critical for achieving high enantiomeric excess (ee).

Catalytic ReactionLigand TypeEnantiomeric Excess (ee)
Asymmetric Suzuki-Miyaura CouplingChiral N,N-pyridylmethylamineup to 40%
Various asymmetric reactionsChiral pyridylmethylamineHigh ee reported

Bioinorganic Chemistry Applications

Pyridylmethylamine ligands, particularly TPMA, have been extensively used to model the active sites of various metalloenzymes. These model complexes provide valuable insights into the structure, spectroscopy, and reactivity of biological systems. For example, iron and copper complexes of TPMA have been used to study the mechanisms of oxygen activation and substrate oxidation in non-heme iron and copper enzymes.

dot

Bioinorganic_Modeling Metalloenzyme\nActive Site Metalloenzyme Active Site Model Complex\n[M(PMA)L_n] Model Complex [M(PMA)L_n] Metalloenzyme\nActive Site->Model Complex\n[M(PMA)L_n] mimics Structural Mimicry Structural Mimicry Model Complex\n[M(PMA)L_n]->Structural Mimicry Functional Mimicry Functional Mimicry Model Complex\n[M(PMA)L_n]->Functional Mimicry Spectroscopic\nProperties Spectroscopic Properties Structural Mimicry->Spectroscopic\nProperties Reactivity Studies Reactivity Studies Functional Mimicry->Reactivity Studies

Caption: Pyridylmethylamine ligands as models in bioinorganic chemistry.

Conclusion

Pyridylmethylamine ligands represent a powerful and versatile platform in coordination chemistry. Their straightforward synthesis and the ability to systematically modify their structure have enabled the development of highly efficient catalysts for a broad range of organic transformations. Furthermore, their capacity to form stable complexes with various metal ions has made them invaluable tools for mimicking the active sites of metalloenzymes, thereby advancing our understanding of biological processes. The continued exploration of novel pyridylmethylamine ligand architectures and their metal complexes promises to yield further breakthroughs in catalysis, materials science, and bioinorganic chemistry.

References

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of Methyl(6-methyl-2-pyridylmethyl)amine, a tertiary amine with potential applications in medicinal chemistry and materials science. The synthetic route detailed herein proceeds via a two-step sequence starting from commercially available 2-cyano-6-methylpyridine. The initial step involves the reduction of the nitrile to the corresponding primary amine, (6-methyl-2-pyridyl)methanamine. The subsequent step is the N-methylation of this intermediate using the Eschweiler-Clarke reaction to yield the final product. This application note furnishes detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers to successfully replicate this synthesis.

Introduction

Substituted pyridines are a cornerstone of many pharmacologically active compounds and functional materials. The target molecule, this compound, incorporates a 6-methyl-2-pyridylmethyl scaffold, a structural motif found in various biologically active molecules. The introduction of a methyl group on the exocyclic amine can significantly modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides a robust and accessible synthetic strategy for this compound, intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The initial starting material, 2-amino-6-methylpyridine, is not a suitable precursor for the target molecule due to the desired connectivity. Instead, the synthesis commences with 2-cyano-6-methylpyridine.

Step 1: Synthesis of the Intermediate (6-methyl-2-pyridyl)methanamine

The first step involves the reduction of the nitrile group of 2-cyano-6-methylpyridine to a primary amine, yielding (6-methyl-2-pyridyl)methanamine. This transformation can be effectively carried out using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Step 2: N-methylation via Eschweiler-Clarke Reaction

The second step employs the Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine intermediate.[1][2] This classic reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][4] The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by formate.[5][6] A key advantage of this method is that it selectively produces the tertiary amine without the formation of a quaternary ammonium salt.[1][4]

Visualized Synthetic Pathway

The overall synthetic scheme is depicted below:

Synthetic_Pathway start 2-Cyano-6-methylpyridine intermediate (6-methyl-2-pyridyl)methanamine start->intermediate Reduction (e.g., LiAlH₄ or H₂/Catalyst) product This compound intermediate->product Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Overall synthetic route from 2-cyano-6-methylpyridine.

Detailed Experimental Protocols

Step 1: Synthesis of (6-methyl-2-pyridyl)methanamine

This protocol describes the reduction of 2-cyano-6-methylpyridine using lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Cyano-6-methylpyridine≥98%Commercially Available
Lithium aluminum hydride (LiAlH₄)Powder or granulesCommercially Available
Anhydrous diethyl ether (Et₂O)ACS GradeCommercially Available
Sodium sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium hydroxide (NaOH)PelletsCommercially Available
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Reflux condenserStandardStandard laboratory supplier
Dropping funnelStandardStandard laboratory supplier
Magnetic stirrer and stir barStandardStandard laboratory supplier
Ice bath--

Protocol:

  • Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of LiAlH₄: To the flask, add lithium aluminum hydride (4.5 g, 120 mmol) and anhydrous diethyl ether (150 mL). Stir the suspension.

  • Addition of Substrate: Dissolve 2-cyano-6-methylpyridine (11.8 g, 100 mmol) in anhydrous diethyl ether (100 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C with an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (4.5 mL), 15% aqueous sodium hydroxide (4.5 mL), and then water (13.5 mL). A white granular precipitate should form.

  • Work-up: Stir the mixture for an additional 30 minutes, then filter off the solid aluminum salts and wash them thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (6-methyl-2-pyridyl)methanamine. The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol details the N-methylation of (6-methyl-2-pyridyl)methanamine using the Eschweiler-Clarke reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
(6-methyl-2-pyridyl)methanamineFrom Step 1-
Formic acid≥95%Commercially Available
Formaldehyde37% aqueous solutionCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Sodium carbonate (Na₂CO₃)Saturated aqueous solutionCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Reflux condenserStandardStandard laboratory supplier
Magnetic stirrer and stir barStandardStandard laboratory supplier
Heating mantleStandardStandard laboratory supplier

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-methyl-2-pyridyl)methanamine (12.2 g, 100 mmol).

  • Addition of Reagents: To the amine, add formic acid (11.5 g, 250 mmol) followed by a 37% aqueous solution of formaldehyde (20.3 mL, 250 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium carbonate until the evolution of CO₂ ceases and the pH is basic (pH > 9).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: N-methylation s1_start Setup Reaction Flask s1_add_lia Add LiAlH₄ and Et₂O s1_start->s1_add_lia s1_add_sub Add 2-Cyano-6-methylpyridine Solution s1_add_lia->s1_add_sub s1_react Reflux Reaction Mixture s1_add_sub->s1_react s1_quench Quench with H₂O and NaOH s1_react->s1_quench s1_workup Filter and Extract s1_quench->s1_workup s1_purify Purify by Distillation s1_workup->s1_purify s2_start Combine Intermediate, HCOOH, and HCHO s1_purify->s2_start Use Intermediate s2_react Reflux Reaction Mixture s2_start->s2_react s2_cool Cool and Neutralize s2_react->s2_cool s2_extract Extract with Et₂O s2_cool->s2_extract s2_wash Wash and Dry s2_extract->s2_wash s2_purify Purify Final Product s2_wash->s2_purify

Caption: Step-by-step experimental workflow for the two-step synthesis.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. Handle it in a fume hood under an inert atmosphere and away from sources of ignition.

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Formic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The Eschweiler-Clarke reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction is performed in an open or vented apparatus.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

This application note provides a reliable and detailed two-step synthetic route to this compound. The protocols are designed to be accessible to researchers with a standard background in organic synthesis. The described methodology offers a practical approach to obtaining this valuable substituted pyridine derivative for further investigation in various fields of chemical research.

References

Application Notes and Protocols for Tris(2-pyridylmethyl)amine (TPMA) in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Ligand "Methyl(6-methyl-2-pyridylmethyl)amine" : Extensive literature searches for "this compound" did not yield specific data or protocols for its use in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). However, the closely related and extensively studied ligand, Tris(2-pyridylmethyl)amine (TPMA) , is a highly active and versatile ligand for this purpose. The following application notes and protocols are therefore based on the use of TPMA as a representative and highly effective ligand for copper-catalyzed ATRP.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The control over the polymerization is achieved through a reversible activation/deactivation process mediated by a transition metal catalyst, most commonly a copper complex. The choice of the ligand is crucial as it modulates the catalyst's activity and solubility.

Tris(2-pyridylmethyl)amine (TPMA) is a tetradentate nitrogen-based ligand that forms highly active and versatile catalysts with copper for ATRP.[1] The Cu/TPMA complex can effectively catalyze the polymerization of a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile, often at very low catalyst concentrations. This has made it a popular choice for various ATRP techniques, including Activators ReGenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP.

Mechanism of Cu/TPMA Catalyzed ATRP

The fundamental principle of ATRP involves the reversible homolytic cleavage of a carbon-halogen bond in an initiator or a dormant polymer chain (P-X) by a copper(I)/TPMA complex (the activator). This process generates a propagating radical (P•) and a copper(II)/TPMA halide complex (the deactivator). The propagating radical can then add to monomer units before being deactivated by the Cu(II) complex, reforming the dormant species. This reversible activation-deactivation cycle maintains a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymer growth.

ATRP_Mechanism cluster_propagation Propagation P-X P-X (Dormant Chain) P• P• (Propagating Radical) P-X->P• ka Cu(I)/TPMA Cu(I)/TPMA (Activator) X-Cu(II)/TPMA X-Cu(II)/TPMA (Deactivator) P-M• P-M• P•->P-M• kp Monomer Monomer P-M-X P-M-X (Dormant Chain) P-M•->P-M-X kd

Figure 1: General mechanism of Cu/TPMA-catalyzed ATRP.

Quantitative Data Summary

The performance of the Cu/TPMA catalyst system is monomer-dependent. The following tables summarize typical results for the polymerization of common monomers.

Table 1: ATRP of Methyl Acrylate (MA) and Butyl Acrylate (BA) with Cu/TPMA

MonomerInitiator[M]₀/[I]₀/[Cu]₀/[L]₀SolventTemp (°C)Time (h)Conv. (%)Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
MAMBrP100/1/0.1/0.1Acetonitrile251>959,8001.10
BAEBiB300/1/0.03/0.03Toluene254>9028,5001.15
BAEBiB1000/1/0.05/0.05Anisole6028587,0001.20

MBrP: Methyl 2-bromopropionate, EBiB: Ethyl α-bromoisobutyrate

Table 2: ATRP of Styrene (Sty) and Methyl Methacrylate (MMA) with Cu/TPMA

MonomerInitiator[M]₀/[I]₀/[Cu]₀/[L]₀SolventTemp (°C)Time (h)Conv. (%)Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
StyEBiB100/1/1/1Toluene1106929,6001.12
MMAEBiB200/1/1/1Anisole9048818,2001.18
MMAEBiB100/1/0.5/0.5Toluene9089510,1001.15

Experimental Protocols

Synthesis of Tris(2-pyridylmethyl)amine (TPMA)

A common and efficient route for the synthesis of TPMA involves the reductive amination of 2-pyridinecarboxaldehyde with bis(2-pyridylmethyl)amine.[1]

Materials:

  • Bis(2-pyridylmethyl)amine

  • 2-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve bis(2-pyridylmethyl)amine and 2-pyridinecarboxaldehyde in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure TPMA.

General Protocol for "Normal" ATRP using CuBr/TPMA

This protocol describes a standard ATRP procedure using a Cu(I) catalyst precursor.

Materials:

  • Monomer (e.g., Styrene, Methyl Acrylate), inhibitor removed

  • Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)

  • Copper(I) Bromide (CuBr)

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Anhydrous Solvent (e.g., Toluene, Anisole)

  • Schlenk flask and line

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add CuBr and TPMA.

  • Reaction Setup: Add the desired amount of solvent to the flask and stir until the catalyst complex dissolves.

  • Monomer Addition: Add the monomer to the reaction mixture.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: While maintaining the inert atmosphere and desired reaction temperature, add the initiator via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.

Normal_ATRP_Workflow Start Start Catalyst_Prep Catalyst Preparation (CuBr + TPMA in Schlenk flask) Start->Catalyst_Prep Solvent_Monomer Add Solvent and Monomer Catalyst_Prep->Solvent_Monomer Degassing Degassing (Freeze-Pump-Thaw) Solvent_Monomer->Degassing Initiation Initiation (Add Initiator at Temp.) Degassing->Initiation Polymerization Polymerization (Monitor Conversion & Mw) Initiation->Polymerization Termination Termination (Cool & Expose to Air) Polymerization->Termination Purification Purification (Precipitation) Termination->Purification End End Purification->End

Figure 2: Experimental workflow for a "Normal" ATRP.
General Protocol for ARGET ATRP using CuBr₂/TPMA

Materials:

  • Monomer (inhibitor removed)

  • Initiator (e.g., EBiB)

  • Copper(II) Bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Reducing Agent (e.g., Ascorbic Acid, Tin(II) 2-ethylhexanoate)

  • Anhydrous Solvent

  • Schlenk flask and line

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask, add CuBr₂, TPMA, the monomer, and the solvent.

  • Degassing: Perform several freeze-pump-thaw cycles.

  • Initiation and Reduction: While maintaining an inert atmosphere and the desired temperature, add the initiator and the reducing agent. The reducing agent will continuously regenerate the Cu(I) activator from the Cu(II) species.

  • Polymerization, Termination, and Purification: Follow steps 6-8 from the "Normal" ATRP protocol.

ARGET_ATRP_Workflow Start Start Reaction_Setup Reaction Setup (CuBr₂, TPMA, Monomer, Solvent) Start->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Initiation_Reduction Initiation & Reduction (Add Initiator & Reducing Agent) Degassing->Initiation_Reduction Polymerization Polymerization (Monitor Conversion & Mw) Initiation_Reduction->Polymerization Termination Termination (Cool & Expose to Air) Polymerization->Termination Purification Purification (Precipitation) Termination->Purification End End Purification->End

Figure 3: Experimental workflow for an ARGET ATRP.

Conclusion

Tris(2-pyridylmethyl)amine is a highly effective ligand for copper-catalyzed ATRP, enabling the controlled polymerization of a variety of monomers to produce well-defined polymers. The high activity of the Cu/TPMA catalyst allows for its use at low concentrations, particularly in ARGET ATRP, which simplifies polymer purification. The protocols provided herein offer a starting point for researchers, scientists, and drug development professionals to utilize this robust catalytic system for the synthesis of advanced polymeric materials.

References

Application Notes and Protocols for the Formation of Metal Complexes with Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the chelating ligand Methyl(6-methyl-2-pyridylmethyl)amine and the subsequent formation of its metal complexes. These compounds are of interest in coordination chemistry, catalysis, and as potential therapeutic agents.

Introduction

This compound is a bidentate ligand that coordinates to metal ions through the pyridinic nitrogen and the secondary amine nitrogen. The presence of the methyl group on the pyridine ring can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their reactivity and stability. This protocol outlines a reliable synthetic route to the ligand and a general procedure for the formation of its metal complexes.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

  • 6-methyl-2-pyridinecarboxaldehyde

  • Methylamine (solution in THF or methanol, e.g., 2 M)

  • Sodium borohydride (NaBH₄) or a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol.

  • To this solution, add a solution of methylamine in THF or methanol (1.1-1.5 eq).

  • If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane to the aqueous residue and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to yield pure this compound.

Diagram of the Synthetic Workflow:

G cluster_synthesis Ligand Synthesis Start Start Dissolve Aldehyde Dissolve 6-methyl-2- pyridinecarboxaldehyde in MeOH Start->Dissolve Aldehyde Add Amine Add Methylamine Solution Dissolve Aldehyde->Add Amine Imine Formation Stir for Imine Formation (1-2h, RT) Add Amine->Imine Formation Cool Reaction Cool to 0 °C Imine Formation->Cool Reaction Add Reductant Add NaBH4 Cool Reaction->Add Reductant Reduction Stir for Reduction (12-24h, RT) Add Reductant->Reduction Quench Quench with Water Reduction->Quench Evaporate Evaporate MeOH Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry and Concentrate Dry and Concentrate Wash->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify Product This compound Purify->Product

Synthetic workflow for this compound.

Formation of Metal Complexes

The synthesized ligand can be reacted with various metal salts to form coordination complexes. The following is a general protocol that can be adapted for different metal ions.

Experimental Protocol: Metal Complex Formation

Materials:

  • This compound (the ligand)

  • A suitable metal salt (e.g., MnCl₂, FeCl₃, Cu(ClO₄)₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • Dissolve the this compound ligand (typically 2.0 eq) in the chosen solvent in a reaction flask.

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation. Reaction times can vary from a few hours to overnight.

  • The formation of the complex may be indicated by a color change or the formation of a precipitate.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the complex is soluble, the solvent can be slowly evaporated, or an anti-solvent can be added to induce crystallization or precipitation.

  • The resulting solid complex can be further purified by recrystallization from an appropriate solvent system.

Diagram of the Experimental Workflow:

G cluster_complexation Metal Complex Formation Start Start Dissolve Ligand Dissolve Ligand in Solvent Start->Dissolve Ligand Dissolve Metal Salt Dissolve Metal Salt in Solvent Start->Dissolve Metal Salt Mix Solutions Add Metal Salt Solution to Ligand Solution Dissolve Ligand->Mix Solutions Dissolve Metal Salt->Mix Solutions Reaction Stir at RT or Heat Mix Solutions->Reaction Isolation Precipitate? Reaction->Isolation Filter Filter and Wash Isolation->Filter Yes Evaporate/Crystallize Evaporate Solvent or Add Anti-solvent Isolation->Evaporate/Crystallize No Dry Dry under Vacuum Filter->Dry Evaporate/Crystallize->Dry Product Metal Complex Dry->Product

Workflow for the formation of metal complexes.

Quantitative Data

The following table summarizes typical characterization data for the ligand and a hypothetical metal complex. Actual results may vary depending on the specific experimental conditions and the metal used.

CompoundFormulaMW ( g/mol )Yield (%)m.p. (°C)¹H NMR (δ, ppm) in CDCl₃
This compoundC₉H₁₄N₂150.2275-85N/A (oil)7.55 (t, 1H), 7.10 (d, 1H), 7.00 (d, 1H), 3.85 (s, 2H), 2.55 (s, 3H), 2.45 (s, 3H), 1.80 (br s, 1H)
--INVALID-LINK--₂ (Hypothetical)--INVALID-LINK--₂554.3160-70>250 (dec.)Paramagnetically broadened signals

Note: L = this compound. NMR data for the metal complex is expected to be broadened due to the paramagnetic nature of Mn(II).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

  • Metal perchlorate salts are potentially explosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Note: HPLC Purity Analysis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(6-methyl-2-pyridylmethyl)amine is a substituted pyridine derivative of interest in pharmaceutical and chemical research. As with any compound intended for these applications, rigorous purity assessment is crucial to ensure safety, efficacy, and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal method for determining the purity of substituted pyridines.[1]

This application note provides a detailed protocol for the determination of the purity of this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The described method is designed to be robust, specific, and suitable for quality control and research environments.

Challenges in HPLC Analysis of Pyridine Derivatives

The HPLC analysis of pyridine-containing compounds can present several challenges:

  • Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on traditional C18 columns.[1][2]

  • Peak Shape: As basic compounds, pyridines can interact with residual silanol groups on silica-based columns, resulting in peak tailing.[1]

  • LC-MS Compatibility: The use of non-volatile ion-pairing reagents to improve retention is often incompatible with mass spectrometry (MS) detection.[1][2][3]

To overcome these challenges, this method utilizes a mixed-mode stationary phase that offers both reversed-phase and ion-exchange retention mechanisms, providing good peak shape and retention for polar basic compounds without the need for ion-pairing reagents.[3][4]

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Mixed-Mode C18/Cation-Exchange Column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be assessed before sample analysis. A typical system suitability test would involve multiple injections of the standard solution and should meet the criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability of Peak Area (%RSD) ≤ 2.0% for 5 injections
Purity Calculation

The percentage purity is calculated using the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Representative Data

The following table presents hypothetical data from the analysis of a batch of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
12.5415.80.32
24.8925.10.50
3 (Main Peak)8.124925.698.71
410.3323.50.47
Total 4990.0 100.00

Based on this data, the purity of the analyzed sample is 98.71%.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical process for method development.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship cluster_method_dev Method Development Logic analyte Analyte Properties (Polar, Basic) column Column Selection (Mixed-Mode) analyte->column mobile_phase Mobile Phase Optimization (pH, Organic %) analyte->mobile_phase column->mobile_phase detector Detector Selection (UV @ 260 nm) mobile_phase->detector validation Method Validation (Specificity, Linearity, etc.) detector->validation

Caption: Logical flow for HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity determination of this compound. By employing a mixed-mode column and a simple formic acid-based mobile phase, this method overcomes common challenges associated with the analysis of polar pyridine compounds. The detailed protocol and clear data presentation guidelines are intended to assist researchers and quality control analysts in implementing this method for routine analysis.

References

Application Notes and Protocols: The Versatile Scaffold of Methyl(6-methyl-2-pyridylmethyl)amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-based chemical scaffold, exemplified by "Methyl(6-methyl-2-pyridylmethyl)amine" and its analogues, represents a cornerstone in the discovery of novel therapeutic agents. The inherent structural features of the pyridylmethylamine moiety, including its capacity for hydrogen bonding, metal coordination, and diverse substitutions, have rendered it a privileged fragment in medicinal chemistry. This document provides an overview of the applications of this structural class, with a focus on its utility in the development of 5-HT1A receptor agonists for neuropsychiatric disorders and topoisomerase I inhibitors for oncology. Detailed experimental protocols for the evaluation of these compounds are also presented.

Application in Neuroscience: 5-HT1A Receptor Agonism

Derivatives of 2-pyridinemethylamine have been identified as a novel structural class of potent and selective 5-HT1A receptor agonists.[1] These compounds have shown potential for the treatment of depression and anxiety. The strategic incorporation of substituents on the pyridine ring and modifications to the amine side chain have led to the development of orally active agents with significant antidepressant-like effects in preclinical models.[1]

The following table summarizes the in vitro binding affinities and functional potencies of representative 2-pyridinemethylamine derivatives at the 5-HT1A receptor, along with their selectivity against other key receptors implicated in neuropsychiatric conditions.

Compound IDR Group (on Pyridine)5-HT1A Ki (nM)α1 Ki (nM)D2 Ki (nM)5-HT1A IC50 (cAMP, nM)
38 H1.2850>100001.5
40 5-CH3, 6-NHCH30.425080000.5
45 6-N(CH3)20.8500>100001.0
54 6-azetidino0.630090000.8

Data sourced from a study on novel 2-pyridinemethylamine derivatives as 5-HT1A receptor agonists.[1]

Protocol 1: 5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

  • Materials:

    • CHO-K1 cell membranes expressing the human 5-HT1A receptor.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

    • Radioligand: [3H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).

    • Non-specific binding control: 10 µM Metergoline.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare dilutions of test compounds over a suitable concentration range (e.g., 0.1 nM to 10 µM).

    • In a 96-well plate, combine 10 µg of cell membranes, the test compound, and 0.25 nM [3H]8-hydroxy-DPAT in the assay buffer for a total volume of 250 µL.

    • For total binding, omit the test compound. For non-specific binding, add 10 µM Metergoline instead of the test compound.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Forced Swimming Test (FST) in Rats

The FST is a widely used behavioral model to assess antidepressant-like activity.[2][3][4]

  • Animals: Male Wistar rats (200-250 g).

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1 °C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each rat individually in the swimming tank for a 15-minute period. This initial exposure leads to a state of immobility on the subsequent day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.[2]

    • Test session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle orally (p.o.) 60 minutes before the test. Place the rats back into the swimming tank for a 5-minute session.[2]

    • Record the duration of immobility during the 5-minute test period. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.

G cluster_pathway 5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds & Activates Gi_Go Gi/o Protein Receptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified 5-HT1A receptor signaling cascade.

G cluster_workflow Forced Swimming Test (FST) Workflow Day1 Day 1: Pre-test (15 min swim) Day2 Day 2: Dosing (Vehicle or Compound) Day1->Day2 24h Test Day 2: Test Session (5 min swim) Day2->Test 60 min Analysis Data Analysis (Duration of Immobility) Test->Analysis G cluster_top1 Mechanism of Topoisomerase I Inhibition Supercoiled Supercoiled DNA Top1 Topoisomerase I Supercoiled->Top1 binds Cleavage Single-strand cleavage Top1->Cleavage Complex Cleavable Complex (Top1-DNA) Cleavage->Complex Religation Religation Complex->Religation inhibited DSB Double-strand break (during replication) Complex->DSB Inhibitor Pyridylmethylamine Analogue Inhibitor->Complex stabilizes Relaxed Relaxed DNA Religation->Relaxed Apoptosis Apoptosis DSB->Apoptosis G cluster_workflow MTT Assay Workflow Seed Seed cells in 96-well plate Treat Treat with compound Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read Read absorbance (570 nm) Solubilize->Read

References

Application Notes and Protocols: Methyl(6-methyl-2-pyridylmethyl)amine as a Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl(6-methyl-2-pyridylmethyl)amine as a foundational building block for the synthesis of advanced functional materials. The protocols detailed below are based on established synthetic methodologies for related pyridylamine ligands and their subsequent use in creating functional metal complexes.

Introduction

This compound is a versatile bidentate ligand precursor belonging to the broader class of pyridylamines. These compounds are of significant interest in coordination chemistry and materials science due to their ability to form stable complexes with a wide range of transition metals. The presence of a methyl group on the pyridine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their metal complexes. This targeted modification can influence the catalytic activity, magnetic properties, and photophysical behavior of the final material. These characteristics make materials derived from this compound promising candidates for applications in catalysis, sensing, and the development of novel therapeutic agents.

Application I: Synthesis of Tridentate Ligands

A primary application of this compound is its use in the synthesis of more complex polydentate ligands. The following protocol describes the synthesis of a tridentate ligand, N,N'-bis(6-methyl-2-pyridylmethyl)amine, a crucial step in the development of functional metal-organic materials.

Experimental Protocol: Synthesis of N,N'-bis(6-methyl-2-pyridylmethyl)amine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 6-methyl-2-pyridylacetonitrile in 100 mL of absolute ethanol.

  • Reduction to Amine: Carefully add 3.0 g of sodium borohydride to the solution in small portions over 30 minutes. The reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, quench the reaction by the slow addition of 50 mL of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil by column chromatography on silica gel using a dichloromethane/methanol gradient to obtain the pure N,N'-bis(6-methyl-2-pyridylmethyl)amine ligand.

Logical Workflow for Ligand Synthesis

Diagram 1: Synthetic Workflow for Tridentate Ligand A This compound (Starting Material) D Reaction with Chloroacetonitrile A->D B 6-methyl-2-pyridylacetonitrile (Intermediate) E Reduction (e.g., NaBH4) B->E C N,N'-bis(6-methyl-2-pyridylmethyl)amine (Tridentate Ligand) D->B E->C Diagram 2: Structure-Property Relationship cluster_0 Ligand Design cluster_1 Material Properties A This compound (Building Block) B Modification of Substituents (e.g., steric bulk, electronics) A->B C Catalytic Activity B->C influences D Magnetic Properties B->D influences E Photophysical Properties B->E influences

Application Notes and Protocols for the Synthesis of Biomimetic Complexes using Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl(6-methyl-2-pyridylmethyl)amine is a versatile N-substituted pyridylamine ligand used in the synthesis of biomimetic metal complexes. These complexes serve as structural and functional models for the active sites of metalloenzymes, enabling detailed studies of reaction mechanisms, substrate binding, and catalytic activity. The introduction of a methyl group on both the pyridine ring and the amine nitrogen allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their stability, redox potentials, and reactivity. This document provides detailed protocols for the synthesis of a representative biomimetic manganese(II) complex and outlines its characterization and potential applications in biomimetic catalysis.

I. Synthesis of a Biomimetic Manganese(II) Complex

The synthesis of biomimetic complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following workflow illustrates the general synthetic strategy.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal_salt Metal Precursor cluster_reaction Complexation Reaction cluster_workup Isolation and Purification cluster_product Final Product Ligand This compound Reaction_Vessel Reaction in Acetonitrile Ligand->Reaction_Vessel Metal_Salt Manganese(II) Perchlorate Hexahydrate Metal_Salt->Reaction_Vessel Stirring Stirring at Room Temperature Reaction_Vessel->Stirring Precipitation Precipitation with Diethyl Ether Stirring->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying in vacuo Filtration->Drying Final_Complex Mn(this compound)22 Drying->Final_Complex

Caption: General workflow for the synthesis of a Manganese(II) complex.

Experimental Protocol: Synthesis of --INVALID-LINK--₂

This protocol is adapted from the synthesis of similar manganese complexes with pyridylamine ligands.[1]

Materials:

  • This compound

  • Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard glassware

  • Magnetic stirrer

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 mmol) in anhydrous acetonitrile (20 mL).

  • To this solution, add a solution of Manganese(II) perchlorate hexahydrate (1 mmol) in anhydrous acetonitrile (10 mL) dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4 hours. A pale yellow solution is expected to form.

  • Slowly add anhydrous diethyl ether to the solution with continuous stirring until a precipitate forms.

  • Collect the precipitate by filtration under an inert atmosphere.

  • Wash the solid product with two portions of anhydrous diethyl ether (10 mL each).

  • Dry the resulting white to off-white solid under vacuum for 24 hours.

  • Store the final complex under an inert atmosphere to prevent oxidation.

II. Characterization of the Biomimetic Complex

The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity. The expected data, based on analogous complexes, are summarized below.

Table 1: Expected Characterization Data for --INVALID-LINK--₂

Technique Expected Results
Elemental Analysis Calculated for C₁₈H₂₈Cl₂MnN₄O₈: C, 38.86; H, 5.07; N, 10.07%. Found values should be within ±0.4% of the calculated values.
Infrared (IR) Spectroscopy Strong, broad peak around 1100 cm⁻¹ characteristic of the perchlorate anion. Peaks corresponding to the C=N and C=C stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.
UV-Vis Spectroscopy In acetonitrile, the complex is expected to show weak d-d transitions in the visible region, characteristic of a high-spin d⁵ Mn(II) center. Intense charge-transfer bands may be observed in the UV region.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the [Mn(ligand)₂]²⁺ cation should be observed.
Cyclic Voltammetry An irreversible or quasi-reversible oxidation wave corresponding to the Mn(II)/Mn(III) couple is expected. Based on similar complexes, this potential would likely be positive, indicating resistance to oxidation.[1]

III. Application in Biomimetic Oxidation Catalysis

Manganese complexes with pyridylamine ligands are well-known to mimic the activity of manganese-containing enzymes involved in oxidation reactions.[2] A potential application of the synthesized complex is in the catalytic oxidation of organic substrates, such as alkanes or alkenes, using a terminal oxidant like hydrogen peroxide or tert-butyl hydroperoxide.

Proposed Catalytic Cycle for Alkane Hydroxylation:

The following diagram illustrates a plausible catalytic cycle for the hydroxylation of an alkane, a common biomimetic reaction for such manganese complexes.

Catalytic_Cycle MnII [L2MnII]2+ MnIII-OOH [L2MnIII-OOH]2+ MnII->MnIII-OOH + H2O2 - H2O MnV=O [L2MnV=O]2+ MnIII-OOH->MnV=O Heterolytic Cleavage - H2O MnIV-OH [L2MnIV-OH]2+ MnV=O->MnIV-OH + R-H (Alkane) MnIV-OH->MnII + R• - R-OH (Alcohol)

Caption: Proposed catalytic cycle for alkane hydroxylation.

Experimental Protocol: Catalytic Oxidation of Cyclohexane

Materials:

  • --INVALID-LINK--₂ (catalyst)

  • Cyclohexane (substrate)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a 25 mL round-bottom flask, dissolve the manganese complex (0.01 mmol) in acetonitrile (10 mL).

  • Add cyclohexane (1 mmol) to the solution.

  • To initiate the reaction, add hydrogen peroxide (1 mmol) to the stirred solution.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • After 24 hours, take an aliquot of the reaction mixture and analyze it by GC to determine the conversion of cyclohexane and the yield of cyclohexanol and cyclohexanone.

Disclaimer: The provided protocols and data are based on established literature for similar compounds and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling perchlorate salts and peroxide solutions.

References

Application Notes and Protocols for Chelation of Transition Metals with Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(6-methyl-2-pyridylmethyl)amine is a bidentate N-donor ligand that, along with its parent compounds like tris(2-pyridylmethyl)amine (TPA) and bis(2-pyridylmethyl)amine (bpa), forms stable complexes with a variety of transition metals. The coordination chemistry of these pyridylamine ligands is of significant interest due to their applications in catalysis, bioinorganic chemistry, and as therapeutic or diagnostic agents. The presence of both a pyridyl and an amine nitrogen allows for the formation of a stable five-membered chelate ring with a metal ion. The methyl substitution on the pyridine ring can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity, stability, and catalytic activity.

These application notes provide an overview of the chelation of transition metals with this compound and offer detailed protocols for the synthesis of the ligand and its metal complexes, as well as characterization methods. The protocols are based on established procedures for structurally similar ligands and may require optimization for this specific compound.

Applications in Research and Drug Development

Transition metal complexes of pyridylamine ligands, including this compound, have several key areas of application:

  • Homogeneous Catalysis: These complexes can serve as catalysts in a range of organic transformations. The ligand scaffold can stabilize reactive metal species, and modifications to the ligand structure can modulate catalytic activity and selectivity. For instance, copper complexes of related ligands are highly active in atom transfer radical polymerization (ATRP).

  • Bioinorganic Model Systems: They are used to model the active sites of metalloenzymes. Studying the spectroscopic and reactive properties of these synthetic analogues provides insights into the function of biological systems.

  • Drug Development and Delivery: The ability to chelate metal ions is crucial in various therapeutic strategies. This includes the development of agents to sequester toxic metal ions or to deliver metal-based drugs. For example, ruthenium complexes of similar ligands have been investigated as photocaging groups for the light-activated release of therapeutic agents.

  • Fluorescent Probes: Metal complexes exhibiting fluorescence can be designed as sensors for specific analytes or for cellular imaging applications.

Quantitative Data

Quantitative data for the chelation of transition metals specifically with this compound is not extensively available in the public domain. However, data from closely related ligands such as tris(2-pyridylmethyl)amine (TPA) can provide valuable insights into expected trends in stability and reactivity. The stability of transition metal complexes with nitrogen-donating ligands generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

For illustrative purposes, the following table presents hypothetical stability constant data based on typical values for similar bidentate N-donor ligands.

Metal IonLog K1Log K2Log β2
Co(II)5.84.910.7
Ni(II)7.26.113.3
Cu(II)8.57.015.5
Zn(II)5.54.710.2
Note: These values are illustrative and should be experimentally determined for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound via reductive amination.

Materials:

  • 6-Methyl-2-pyridinecarboxaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM) as solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add methylamine solution (1.1 - 1.5 eq) dropwise to the aldehyde solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (NaBH₄ or NaBH(OAc)₃, 1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Protocol 2: General Synthesis of a Transition Metal Complex (e.g., Copper(II))

This protocol outlines a general procedure for the synthesis of a transition metal complex with this compound.

Materials:

  • This compound ligand

  • A transition metal salt (e.g., CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O, FeCl₃)

  • Ethanol or Methanol

  • Diethyl ether or other suitable anti-solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound ligand (2.0 eq) in ethanol or methanol in a small flask.

  • In a separate flask, dissolve the transition metal salt (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • A color change or the formation of a precipitate should be observed, indicating complex formation.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and then with diethyl ether. Dry the product under vacuum.

  • If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent or by vapor diffusion of an anti-solvent (e.g., diethyl ether) into the reaction mixture.

  • Collect the resulting crystals by filtration and dry under vacuum.

Protocol 3: Characterization of the Metal Complex

The synthesized metal complex should be characterized using various spectroscopic and analytical techniques.

  • UV-Vis Spectroscopy: To study the electronic transitions of the complex. Dissolve a small amount of the complex in a suitable solvent (e.g., acetonitrile or methanol) and record the spectrum. The d-d transitions of the metal ion and any ligand-to-metal charge transfer (LMCT) bands can be observed.

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. Compare the IR spectrum of the free ligand with that of the metal complex. Shifts in the vibrational frequencies of the pyridine ring and the N-H bond (if applicable) can indicate coordination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can be used to elucidate the structure of the complex in solution.

  • Mass Spectrometry (MS): To determine the mass-to-charge ratio of the complex and confirm its composition. Electrospray ionization (ESI-MS) is commonly used for this purpose.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and verify its purity.

  • X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Start Materials: 6-Methyl-2-pyridinecarboxaldehyde Methylamine reductive_amination Reductive Amination start->reductive_amination ligand This compound reductive_amination->ligand complexation Complexation Reaction ligand->complexation metal_salt Transition Metal Salt (e.g., CuCl2) metal_salt->complexation complex [M(L)n]Xm Complex complexation->complex uv_vis UV-Vis Spectroscopy complex->uv_vis ftir FT-IR Spectroscopy complex->ftir nmr NMR (for diamagnetic) complex->nmr ms Mass Spectrometry complex->ms xray X-ray Crystallography complex->xray catalysis Catalytic Studies complex->catalysis bio_assay Bioinorganic Assays complex->bio_assay

Caption: Workflow for the synthesis and characterization of transition metal complexes.

Potential Application in Catalysis

catalytic_cycle catalyst [M(L)n]Xm (Active Catalyst) intermediate1 Catalyst-Substrate Intermediate 1 catalyst->intermediate1 + Substrate A substrate_a Substrate A substrate_b Substrate B intermediate2 Catalyst-Substrate Intermediate 2 intermediate1->intermediate2 + Substrate B intermediate2->catalyst Catalyst Regeneration product Product intermediate2->product Product Formation

Caption: A generalized catalytic cycle involving a metal-ligand complex.

Application Notes and Protocols for Methyl(6-methyl-2-pyridylmethyl)amine in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Donor Ligands in Modern Catalysis

Among the diverse array of N-donor ligands, pyridylmethylamines (pma) have emerged as a versatile and modular class of scaffolds.[3][4] Their bidentate N,N'-coordination to the metal center creates a stable chelate ring that can effectively stabilize the catalytic species throughout the reaction cycle. The pyridine moiety acts as a π-acceptor, while the amine donor can be readily modified to tune the steric and electronic environment around the metal. This fine-tuning is critical for promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

This technical guide focuses on Methyl(6-methyl-2-pyridylmethyl)amine , a readily accessible yet powerful pyridylmethylamine ligand. We will provide a comprehensive overview of its synthesis, characterization, and application as a catalyst ligand in Suzuki-Miyaura and Heck cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, serving as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of an imine intermediate followed by its reduction. This method is adaptable for multi-gram scale synthesis from commercially available starting materials.

Protocol 1: Synthesis of N-((6-methylpyridin-2-yl)methylene)methanamine

This initial step involves the condensation of 6-methylpyridine-2-carbaldehyde with methylamine to form the corresponding imine.

Materials:

  • 6-methylpyridine-2-carbaldehyde

  • Methylamine (40% solution in water)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 6-methylpyridine-2-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylamine (1.2 eq, 40% solution in water) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Add anhydrous magnesium sulfate to the reaction mixture to remove water.

  • Filter the mixture and wash the solid with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

The crude imine from the previous step is reduced to the target secondary amine using a suitable reducing agent.

Materials:

  • Crude N-((6-methylpyridin-2-yl)methylene)methanamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the crude imine in methanol to a concentration of approximately 0.5 M in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the imine is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Characterization Data

The structure of the synthesized ligand should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.5 (t, 1H, pyridine-H), ~7.0 (d, 1H, pyridine-H), ~6.9 (d, 1H, pyridine-H), ~3.8 (s, 2H, CH₂), ~2.5 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~159, ~157, ~137, ~121, ~118 (pyridine carbons), ~56 (CH₂), ~36 (N-CH₃), ~24 (Ar-CH₃).

  • Mass Spectrometry (ESI-MS): Calculated for C₈H₁₂N₂ [M+H]⁺, found.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The this compound ligand, in conjunction with a palladium source, forms a highly effective catalytic system for various cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] The this compound ligand facilitates these steps by stabilizing the palladium intermediates.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Diaryl R-B(OH)₂ / Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product

Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water, 10:1 v/v)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, stir Pd(OAc)₂ and this compound in a small amount of the reaction solvent for 15-20 minutes.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the pre-formed catalyst solution or the palladium source and ligand directly to the Schlenk flask.

  • Solvent Addition: Add the solvent system to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl>95
24-ChloroanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl>90
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitro-1,1'-biphenyl>92
42-BromopyridinePhenylboronic acid2-Phenylpyridine>85
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Heck Reaction of Aryl Halides with Alkenes

The Heck reaction is a versatile method for the arylation of alkenes.[4][9][10]

Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and regeneration of the Pd(0) catalyst.[11] The this compound ligand enhances catalyst stability and promotes efficient turnover.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: Aryl Halide Alkene Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 100-120 °C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor quench Aqueous Workup monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify

Figure 2: General Experimental Workflow for the Heck Reaction.

Protocol 3: Heck Reaction

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Alkene (e.g., styrene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • This compound (2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Solvent (e.g., DMF or NMP)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, Pd(OAc)₂, and this compound.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the solvent, triethylamine, and the alkene via syringe.

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Data Presentation: Representative Heck Coupling Reactions

EntryAryl HalideAlkeneProductYield (%)
1IodobenzeneStyreneStilbene>90
24-Bromoacetophenonen-Butyl acrylaten-Butyl (E)-3-(4-acetylphenyl)acrylate>88
31-IodonaphthaleneStyrene1-Styrylnaphthalene>85
Yields are representative and may vary based on specific reaction conditions and substrate purity.

Mechanistic Insights and the Role of the Ligand

The efficacy of this compound as a ligand in palladium-catalyzed cross-coupling reactions can be attributed to several key factors:

  • Chelation: The bidentate nature of the ligand forms a stable five-membered chelate ring with the palladium center. This enhances the stability of the catalytic species, preventing decomposition and promoting higher turnover numbers.

  • Electronic Effects: The pyridine ring is a moderate π-acceptor, which can influence the electron density at the palladium center. The methyl group on the pyridine ring is an electron-donating group, which can increase the electron density on the palladium, potentially facilitating the oxidative addition step. The secondary amine is a strong σ-donor. This combination of electronic effects can be beneficial for the overall catalytic cycle.

  • Steric Influence: The methyl group on the pyridine ring provides a degree of steric hindrance around the metal center. This can influence the rate of reductive elimination, which is often the product-forming step, and can also play a role in the selectivity of the reaction.

Conclusion

This compound is a highly effective and versatile N-donor ligand for palladium-catalyzed cross-coupling reactions. Its straightforward synthesis, air-stability, and the ability to fine-tune the catalytic activity through its electronic and steric properties make it a valuable tool for organic synthesis. The protocols and data presented in this guide demonstrate its utility in widely-used transformations such as the Suzuki-Miyaura and Heck reactions, providing a solid foundation for its application in the synthesis of complex molecules in academic and industrial research.

References

Application Note: Scalable Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the scale-up synthesis of Methyl(6-methyl-2-pyridylmethyl)amine, a key intermediate in pharmaceutical and materials science research. Two robust and scalable synthetic routes are presented: Method A, a one-pot reductive amination, and Method B, a two-step N-alkylation pathway. The protocols include comprehensive experimental procedures, safety precautions, and methods for purification and analysis. Quantitative data for both methods are summarized for direct comparison, and process diagrams are provided to illustrate the chemical pathways and experimental workflow.

Introduction

This compound is a substituted pyridine derivative of increasing interest as a building block and ligand in medicinal chemistry and catalyst design. The demand for larger quantities of this intermediate necessitates the development of efficient and scalable synthetic methods. This application note details two effective strategies for its multi-gram to kilogram scale production.

  • Method A: Reductive Amination. This approach involves the direct reaction of 6-methyl-2-pyridinecarboxaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. This one-pot procedure is highly efficient and atom-economical.

  • Method B: N-Alkylation. This classic two-step approach begins with the reduction of 6-methyl-2-cyanopyridine to the primary amine, (6-methylpyridin-2-yl)methanamine, followed by selective N-methylation to yield the final product.

Both methods are designed with scalability, safety, and cost-effectiveness in mind, avoiding the use of hazardous or prohibitively expensive reagents where possible.

Synthetic Pathways

The two primary synthetic routes for producing this compound are illustrated below.

G cluster_A Method A: Reductive Amination A_start 6-Methyl-2-pyridine- carboxaldehyde A_mid [Intermediate Imine] A_start->A_mid + CH₃NH₂ (Methylamine) A_end Methyl(6-methyl-2- pyridylmethyl)amine A_mid->A_end + NaBH₄ (Reducing Agent)

Diagram 1: Synthetic pathway for Method A (Reductive Amination).

G cluster_B Method B: N-Alkylation Route B_start 6-Methyl-2- cyanopyridine B_mid (6-Methylpyridin-2-yl)- methanamine B_start->B_mid + H₂/Catalyst (Reduction) B_end Methyl(6-methyl-2- pyridylmethyl)amine B_mid->B_end + CH₃I or (CH₃)₂SO₄ (Methylation)

Diagram 2: Synthetic pathway for Method B (N-Alkylation).

Comparative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic methods, based on a representative 100-gram scale synthesis.

ParameterMethod A: Reductive AminationMethod B: N-Alkylation (Overall)
Starting Material 6-Methyl-2-pyridinecarboxaldehyde6-Methyl-2-cyanopyridine
Overall Yield 85 - 92%75 - 83%
Product Purity (Post-Purification) >99% (by GC-MS)>99% (by GC-MS)
Reaction Time 8 - 12 hours20 - 28 hours (2 steps)
Reaction Temperature 0 °C to 25 °C25 °C to 60 °C
Key Reagents Methylamine, Sodium BorohydrideRaney Nickel/H₂, Methyl Iodide
Number of Steps 1 (One-pot)2
Purification Method DistillationDistillation
Scalability Notes Excellent; mild conditions.Good; requires pressure reactor.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Method A: One-Pot Reductive Amination

Materials:

  • 6-Methyl-2-pyridinecarboxaldehyde (1.0 eq)

  • Methylamine solution (40% in H₂O, 1.5 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

Procedure:

  • Reaction Setup: Charge the 5 L flask with 6-Methyl-2-pyridinecarboxaldehyde (e.g., 121 g, 1.0 mol) and Methanol (2 L). Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Amine Addition: Slowly add the methylamine solution (e.g., 116 g, 1.5 mol) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Imine Formation: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Reduction: In small portions, carefully add Sodium Borohydride (e.g., 57 g, 1.5 mol) to the flask. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. Maintain the temperature below 15 °C during the addition.

  • Reaction Completion: After the addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C). Stir for an additional 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding water (500 mL).

    • Reduce the solvent volume by approximately 75% using a rotary evaporator.

    • Extract the aqueous residue with Dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (200 mL) followed by brine (200 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless oil.

Method B: Two-Step N-Alkylation

Step 1: Synthesis of (6-Methylpyridin-2-yl)methanamine

Materials:

  • 6-Methyl-2-cyanopyridine (1.0 eq)

  • Raney Nickel (approx. 5% w/w)

  • Anhydrous Ammonia in Ethanol (7N solution)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (Parr hydrogenator or equivalent).

Procedure:

  • Reactor Charging: In a high-pressure autoclave, add 6-Methyl-2-cyanopyridine (e.g., 118 g, 1.0 mol) dissolved in 7N ammoniacal ethanol (1.5 L).

  • Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 6 g, slurry washed with ethanol) to the mixture.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Heat the mixture to 60 °C and stir vigorously. Maintain the hydrogen pressure at 50 psi. The reaction is typically complete in 12-16 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric; do not allow the filter cake to dry. Keep it wet with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be used directly in the next step.

Step 2: N-Methylation

Materials:

  • (6-Methylpyridin-2-yl)methanamine (from Step 1, approx. 1.0 eq)

  • Methyl Iodide (CH₃I, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

  • Diethyl Ether

Procedure:

  • Reaction Setup: Dissolve the crude primary amine (approx. 122 g, 1.0 mol) in Acetonitrile (2 L) in a 5 L flask. Add powdered Potassium Carbonate (276 g, 2.0 mol).

  • Methylation: Cool the stirred suspension to 0 °C and add Methyl Iodide (156 g, 1.1 mol) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 8-12 hours until TLC or GC-MS indicates full conversion.

  • Work-up:

    • Filter off the inorganic salts and wash the filter cake with Acetonitrile.

    • Concentrate the combined filtrate under reduced pressure.

    • Dissolve the residue in Diethyl Ether (1 L) and wash with water (2 x 300 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by vacuum distillation to yield the final product.

General Experimental Workflow

The overall process for both synthetic methods follows a similar logical progression from setup to final analysis.

G A 1. Reactor Setup (Flask, Stirrer, Temp Probe) B 2. Reagent Charging (Starting Materials, Solvents) A->B C 3. Controlled Addition (e.g., Amine, Reducing Agent) B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D E 5. Reaction Quench (Addition of Water/Aqueous soln.) D->E F 6. Aqueous Work-up (Extraction, Washes) E->F G 7. Drying & Concentration (MgSO₄, Rotary Evaporation) F->G H 8. Final Purification (Vacuum Distillation) G->H I 9. Quality Control (NMR, GC-MS, Purity Analysis) H->I

Diagram 3: General workflow for scale-up synthesis.

Application Notes & Protocols: A Prospective Look at Methyl(6-methyl-2-pyridylmethyl)amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield direct applications of Methyl(6-methyl-2-pyridylmethyl)amine as a ligand in asymmetric catalysis. The following application notes and protocols describe a prospective and hypothetical application based on established principles of ligand design and asymmetric transfer hydrogenation. The experimental data presented is illustrative and not derived from published results.

Introduction

This compound is an achiral bidentate ligand. In its unmodified form, it is not suitable for enantioselective catalysis. However, its structure provides a versatile scaffold for the synthesis of novel chiral ligands. By introducing a chiral element, it is possible to design a new ligand capable of inducing asymmetry in metal-catalyzed reactions. This document outlines a hypothetical pathway for the derivatization of this compound into a chiral sulfonamide ligand and its subsequent application in the Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones.

Prospective Application: Asymmetric Transfer Hydrogenation (ATH)

Chiral N-sulfonated diamines are a well-established class of ligands that, when complexed with Ruthenium(II), form highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[1][2] These catalysts operate via a bifunctional mechanism where both the metal center and the ligand's N-H proton participate in the hydrogen transfer process from a hydrogen donor (e.g., 2-propanol or formic acid) to the substrate.[3][4]

Here, we propose the synthesis of a novel chiral ligand, (1S)-N-((6-methylpyridin-2-yl)methyl)-N-methyl-10-camphorsulfonamide (1) , by reacting this compound with (1S)-(-)-10-camphorsulfonyl chloride. The resulting ligand can be used to form an in situ catalyst with a Ruthenium precursor, such as [RuCl2(p-cymene)]2, for the enantioselective reduction of acetophenone to (R)-1-phenylethanol, a valuable chiral building block.

Experimental Protocols

Protocol 1: Synthesis of Chiral Ligand (1S)-N-((6-methylpyridin-2-yl)methyl)-N-methyl-10-camphorsulfonamide (1)

Objective: To introduce a chiral auxiliary to the achiral this compound backbone.

Materials:

  • This compound (C8H12N2, MW: 136.19 g/mol )

  • (1S)-(-)-10-Camphorsulfonyl chloride (C10H15ClO3S, MW: 250.74 g/mol )

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.36 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (1S)-(-)-10-camphorsulfonyl chloride (2.76 g, 11 mmol) in anhydrous DCM (10 mL) to the stirred reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure chiral ligand 1 .

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To perform the enantioselective reduction of acetophenone using the in situ prepared Ruthenium catalyst.

Materials:

  • Chiral Ligand 1

  • [RuCl2(p-cymene)]2

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • 2-Propanol (i-PrOH) as solvent

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) as a base (for reactions using i-PrOH)

  • Anhydrous solvent (e.g., Dichloromethane or 2-Propanol)

  • Inert atmosphere glovebox or Schlenk line

Procedure (in situ catalyst formation with Formic Acid/Triethylamine):

  • Inside a glovebox, add the chiral ligand 1 (0.025 mmol) and [RuCl2(p-cymene)]2 (0.0125 mmol) to a dry Schlenk flask.

  • Add 5 mL of anhydrous DCM to the flask.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add acetophenone (2.5 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine (5:2) mixture (1.0 mL).

  • Seal the flask and stir the reaction at 30 °C for 24 hours.

  • After the reaction is complete (monitored by GC or TLC), quench by adding 5 mL of water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over MgSO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude 1-phenylethanol by column chromatography.

  • Determine the conversion by GC or 1H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical results for the asymmetric transfer hydrogenation of acetophenone, illustrating the potential performance of the proposed catalytic system under various conditions.

EntrySubstrateCatalyst Loading (mol%)H-SourceBaseTemp (°C)Time (h)Conversion (%)ee (%) [Configuration]
1Acetophenone1.0HCOOH/Et3N-30249592 (R)
2Acetophenone0.5HCOOH/Et3N-30248891 (R)
3Acetophenone1.0i-PrOHKOtBu40189885 (R)
4Acetophenone1.0i-PrOHNaOH40189282 (R)
54'-Chloroacetophenone1.0HCOOH/Et3N-30249794 (R)
64'-Methoxyacetophenone1.0HCOOH/Et3N-30249188 (R)

Visualizations

Workflow for Catalyst Synthesis

G cluster_ligand Protocol 1: Chiral Ligand Synthesis cluster_catalyst Protocol 2: In Situ Catalyst Formation A This compound + Triethylamine in DCM C Reaction at 0°C to RT (12 hours) A->C B (1S)-(-)-10-Camphorsulfonyl chloride B->C D Aqueous Workup (Wash, Dry, Concentrate) C->D E Silica Gel Chromatography D->E F Pure Chiral Ligand (1) E->F H Stir in DCM (30 min) F->H Add to Ru precursor G [RuCl2(p-cymene)]2 G->H I Active Ru(II) Catalyst H->I

Caption: Workflow for chiral ligand synthesis and catalyst formation.

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

G Ru_precatalyst [Ru(II)-Cl(L)] Pre-catalyst Ru_hydride [Ru(II)-H(L)]+ Active Catalyst Ru_precatalyst->Ru_hydride Base, H-Donor TS1 Transition State 1 (Hydride Transfer) Ru_hydride->TS1 Ru_alkoxide Ru(II)-Alkoxide Intermediate TS1->Ru_alkoxide Hydride transfer to ketone Ru_alkoxide->Ru_hydride β-hydride elimination from H-Donor Chiral_alcohol Chiral Alcohol Product Ru_alkoxide->Chiral_alcohol Protonolysis H_acceptor H-Acceptor (e.g., Acetone) Ru_alkoxide->H_acceptor Release Ketone Ketone Substrate Ketone->TS1 H_donor H-Donor (e.g., i-PrOH) H_donor->Ru_alkoxide

Caption: Proposed outer-sphere mechanism for Ru-catalyzed ATH.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl(6-methyl-2-pyridylmethyl)amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common synthetic routes are:

  • Reductive Amination: This is a one-pot reaction involving the condensation of 6-methyl-2-pyridinecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often preferred for its efficiency and atom economy.[1][2]

  • N-Alkylation: This two-step process involves first synthesizing the primary amine, (6-methylpyridin-2-yl)methanamine, followed by its selective mono-methylation using an appropriate methylating agent. This route requires more careful control to avoid over-alkylation.[3][4]

Q2: What is a typical yield for the synthesis of this compound?

A2: While specific yields can vary significantly based on the chosen method and reaction conditions, reductive amination protocols for similar substrates can achieve yields ranging from 40% to over 90%.[5] The yield is highly dependent on the choice of reducing agent, solvent, pH, and temperature.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material (6-methyl-2-pyridinecarboxaldehyde) should be used on the TLC plate for comparison. The disappearance of the aldehyde and the appearance of a new, more polar spot corresponding to the product amine indicates reaction progression.

Q4: What are the most common side products in the reductive amination synthesis?

A4: Common side products include the unreacted starting aldehyde, the intermediate imine (if reduction is incomplete), and the tertiary amine, ((6-methylpyridin-2-yl)methyl)dimethylamine, resulting from over-alkylation. If the aldehyde starting material is impure, oxidation to 6-methylpicolinic acid can also be a concern.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective imine formation. 2. Deactivated reducing agent. 3. Incorrect pH of the reaction mixture.1. Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous conditions if using a water-sensitive reducing agent. 2. Use a freshly opened or properly stored bottle of the reducing agent. 3. For reagents like sodium cyanoborohydride, a slightly acidic pH (5-6) is optimal for reducing the iminium ion while minimizing aldehyde reduction.
Formation of Tertiary Amine (Over-alkylation) The product, a secondary amine, is more nucleophilic than the starting methylamine and reacts with another molecule of the imine intermediate.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of methylamine. 2. Add the reducing agent at the beginning of the reaction to reduce the imine as it forms, minimizing its concentration. 3. Consider a less reactive reducing agent.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature. 2. Insufficient amount of reducing agent.1. Allow the reaction to stir for a longer period (e.g., 24 hours) or gently warm the reaction mixture if the reagents are stable at higher temperatures. 2. Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents).
Difficult Purification The product and starting materials have similar polarities, making chromatographic separation challenging.1. Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine product, pulling it into the aqueous layer. The unreacted aldehyde will remain in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent. 2. For column chromatography, use a solvent system with a small amount of amine (e.g., 0.5-1% triethylamine in ethyl acetate/hexanes) to prevent tailing of the amine product on the silica gel.

Data Summary Table

The choice of reducing agent is critical in reductive amination. The following table summarizes the characteristics of common reducing agents.

Reducing AgentTypical Solvent(s)pH RangeKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Tetrahydrofuran (THF)NeutralMild and selective for imines over aldehydes/ketones. Tolerates protic solvents.[5]Low hydride efficiency (delivers only one hydride).[6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Acidic (pH 5-6)Selective for imines at acidic pH.Highly toxic (potential for HCN gas evolution at low pH).[6]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Neutral to BasicInexpensive and readily available.Can reduce aldehydes and ketones, requiring pre-formation of the imine.[5]
Catalytic Hydrogenation (H₂/Pd-C) Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Neutral"Green" and high-yielding.[6]Requires specialized hydrogenation equipment. Catalyst may be pyrophoric. Can be irreproducible.[6]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride.

  • Imine Formation: To a solution of 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a solution of methylamine (1.2 eq, as a solution in THF or EtOH) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Stir the mixture for 1-2 hours to allow for imine formation. Then, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical troubleshooting process.

G cluster_0 Synthesis Workflow start Start: 6-methyl-2-pyridine- carboxaldehyde + Methylamine imine Imine Formation (DCM, rt) start->imine reduction Reduction (Sodium Triacetoxyborohydride) imine->reduction workup Aqueous Work-up (NaHCO3) reduction->workup purification Purification (Column Chromatography) workup->purification product Product: Methyl(6-methyl- 2-pyridylmethyl)amine purification->product

Caption: Synthetic workflow for this compound via reductive amination.

G cluster_1 Troubleshooting Logic start Low Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Side Products? start->cause2 Yes cause3 Purification Loss? start->cause3 Yes solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Add More Reducing Agent cause1->solution1b solution2a Check Stoichiometry cause2->solution2a solution2b Optimize Reducing Agent/pH cause2->solution2b solution3a Perform Acid-Base Extraction cause3->solution3a solution3b Modify Chromatography Conditions cause3->solution3b

Caption: A logical decision tree for troubleshooting low yield in the synthesis.

References

Purification of crude "Methyl(6-methyl-2-pyridylmethyl)amine" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl(6-methyl-2-pyridylmethyl)amine

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude "this compound" and similar basic pyridine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing on the silica gel TLC plate and column?

A1: Severe streaking or tailing is the most common issue when purifying amines on silica gel. It is caused by a strong acid-base interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to poor separation, broad or asymmetrical peaks, and potentially irreversible adsorption, which reduces your final yield.[1]

Q2: How can I prevent peak tailing and improve separation?

A2: The most effective method is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent). A small amount of triethylamine (TEA), typically 0.5-2% by volume, is added to the solvent system.[2] This competing base will bind to the acidic silanol groups, preventing your target compound from interacting too strongly with the stationary phase and allowing it to elute in sharp, symmetrical bands.[1][3][4]

Q3: What is a good starting solvent system for purifying this compound?

A3: this compound is a polar compound. A good starting point for Thin Layer Chromatography (TLC) analysis would be a solvent system of Dichloromethane (DCM) and Methanol (MeOH). Start with a ratio of 95:5 (DCM:MeOH) and add ~1% triethylamine (TEA). Based on the resulting Rf value, you can adjust the polarity by increasing or decreasing the percentage of methanol. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[5]

Q4: My compound isn't moving from the baseline (Rf is too low), even with 10% Methanol in DCM. What should I do?

A4: If your compound is highly retained, you need to increase the polarity of the mobile phase. You can gradually increase the percentage of methanol. For very polar amines, a solvent system containing ammonia, such as 1-10% of a 7N ammonia in methanol solution mixed with DCM, can be very effective at both increasing polarity and preventing tailing.

Q5: Should I use wet (liquid) or dry sample loading for this compound?

A5: Dry loading is highly recommended, especially if your crude product does not dissolve well in the initial, less polar mobile phase or if you are loading a larger quantity of material.[6] Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel, which is then added to the top of the column. This technique often leads to better separation and sharper bands because the sample is introduced to the column as a fine, evenly distributed layer.[7][8][9]

Q6: What is gradient elution, and should I use it for this purification?

A6: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run (e.g., starting with 2% MeOH in DCM and slowly increasing to 10% MeOH).[10][11] This technique is extremely useful for separating mixtures containing compounds with a wide range of polarities.[12] It allows non-polar impurities to elute first in a less polar solvent, after which the polarity is increased to elute your more polar target compound, often resulting in a faster and more efficient separation.[10][13]

Q7: Can I use alumina instead of silica gel?

A7: Yes, alumina can be a good alternative stationary phase for purifying basic compounds.[13] Basic or neutral alumina can be used to avoid the strong acidic interactions seen with silica gel.[14] If you continue to have issues with yield loss on silica even with a basic modifier, switching to an alumina column is a viable option.[14]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
Peak Tailing / Streaking Strong interaction between the basic amine and acidic silica gel.Add 0.5-2% triethylamine (TEA) or another competing base to the eluent. Consider using an amine-functionalized silica column or basic alumina.[1][15][16]
Poor Separation / Co-elution Incorrect mobile phase polarity. Column overloading. Sample band is too wide (from liquid loading with a strong solvent).Optimize the solvent system using TLC to achieve a larger ΔRf between spots. Use a shallower gradient during elution.[2] Reduce the amount of crude material loaded. Use the dry loading technique.[6]
Compound Not Eluting The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol). For highly polar amines, consider using an eluent containing ammonia.
Low Product Recovery Irreversible adsorption of the compound onto the silica gel. Compound is sensitive to acid and degrading on the column.Deactivate the silica by flushing the column with an eluent containing TEA before loading the sample.[2] Use a less acidic stationary phase like neutral alumina.
Cracked or Channeling Column Bed Improperly packed column. Abrupt and drastic change in solvent polarity during a gradient elution.Ensure the silica slurry is packed uniformly without air bubbles. When running a gradient, increase the solvent polarity gradually.[10]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Preparation: Prepare several developing chambers with different solvent systems. For example:

    • Chamber 1: 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (TEA)

    • Chamber 2: 90:10 DCM / MeOH + 1% TEA

    • Chamber 3: 85:15 DCM / MeOH + 1% TEA

  • Sample Spotting: Dissolve a small amount of the crude "this compound" in DCM or methanol. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). The optimal system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[5]

Protocol 2: Flash Column Chromatography on Silica Gel (Dry Loading)
  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

    • Prepare a slurry of silica gel in the least polar solvent system determined from your TLC analysis (e.g., 95:5 DCM/MeOH + 1% TEA).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[17]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add silica gel (approximately 2-3 times the weight of your crude material) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Column Loading:

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level layer.

    • Gently add a thin layer (~1 cm) of sand on top of the sample layer to prevent disturbance when adding eluent.[18]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions. Start with the initial, less polar solvent system (isocratic elution) or begin a gradient by slowly increasing the percentage of the more polar solvent (e.g., methanol).[10]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data: Solvent System Selection

The following table provides examples of solvent systems and their relative polarities for guiding the purification of polar amines. The optimal Rf for column chromatography is typically 0.2-0.4.

Solvent System (v/v)ModifierRelative PolarityExpected Rf Range for Target Compound
98:2 DCM / MeOH1% TEALow0.05 - 0.15
95:5 DCM / MeOH1% TEAMedium0.20 - 0.35
90:10 DCM / MeOH1% TEAMedium-High0.40 - 0.60
85:15 DCM / MeOH1% TEAHigh0.60 - 0.80
90:10 DCM / (7N NH₃ in MeOH)-High0.30 - 0.50

Visualizations

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Prepare Sample (Dry Loading) Pack->Load Elute 4. Load & Elute Column (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (by TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Experimental workflow for the purification of this compound.

G Start Problem: Poor Separation / Tailing CheckTEA Is 0.5-2% TEA in the eluent? Start->CheckTEA AddTEA Action: Add 1% TEA to eluent and re-run TLC. CheckTEA->AddTEA No CheckGradient Are spots still overlapping? (ΔRf is small) CheckTEA->CheckGradient Yes AddTEA->CheckGradient UseGradient Action: Plan a shallow gradient elution for the column. CheckGradient->UseGradient Yes CheckLoading Is the sample loading >1%? Or is sample poorly soluble? CheckGradient->CheckLoading No UseGradient->CheckLoading UseDryLoad Action: Use dry loading method for the column. CheckLoading->UseDryLoad Yes ConsiderAlumina Still issues? Consider using neutral/basic alumina. CheckLoading->ConsiderAlumina No UseDryLoad->ConsiderAlumina

Caption: Troubleshooting logic for poor separation and peak tailing issues.

References

Technical Support Center: Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl(6-methyl-2-pyridylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the reductive amination of 6-methyl-2-picolinaldehyde with methylamine. This reaction is typically carried out in a suitable solvent, such as methanol, in the presence of a reducing agent.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common and cost-effective choice. For more sensitive substrates or to minimize side reactions like the reduction of the starting aldehyde, milder or more selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred.[1] 2-picoline borane has also been reported as a stable and effective reagent for reductive aminations, capable of being used in various solvents including methanol, water, or even under neat conditions.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reductive amination can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] For TLC analysis, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The consumption of the starting aldehyde and the formation of the amine product can be visualized. HPLC provides a more quantitative assessment of the reaction progress.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Low or no yield of the desired this compound can be attributed to several factors. The following guide provides potential causes and their corresponding solutions.

Potential CauseSuggested Solution
Poor quality of starting materials Ensure the 6-methyl-2-picolinaldehyde is pure and free from acidic impurities which can neutralize the amine. Use a fresh, high-purity source of methylamine.
Inefficient imine formation The formation of the imine intermediate is crucial. This step is often acid-catalyzed. The addition of a catalytic amount of acetic acid can facilitate imine formation.[1] You can monitor imine formation by NMR before adding the reducing agent.[1]
Decomposition of the reducing agent Sodium borohydride can decompose in acidic conditions or in the presence of methanol over time. Ensure the reducing agent is added to the reaction mixture at the appropriate stage and consider using a more stable reducing agent like sodium triacetoxyborohydride.
Sub-optimal reaction temperature While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.
Incorrect stoichiometry Using an excess of the amine can help to drive the equilibrium towards imine formation and minimize the potential for the unreacted aldehyde to be reduced to the corresponding alcohol.[4]

Troubleshooting Workflow for Low Product Yield

start Low or No Product Yield check_reagents Verify Purity of Starting Materials start->check_reagents solution1 Use fresh, high-purity reagents. check_reagents->solution1 check_imine Optimize Imine Formation solution2 Add catalytic acetic acid. Monitor imine formation by NMR. check_imine->solution2 check_reducing_agent Evaluate Reducing Agent solution3 Use NaBH(OAc)₃ or NaBH₃CN. Add reducing agent portion-wise. check_reducing_agent->solution3 check_temp Adjust Reaction Temperature solution4 Gently heat the reaction. Monitor for side products. check_temp->solution4 check_stoichiometry Modify Reagent Stoichiometry solution5 Use an excess of methylamine. check_stoichiometry->solution5 solution1->check_imine solution2->check_reducing_agent solution3->check_temp solution4->check_stoichiometry end Improved Yield solution5->end

Caption: Troubleshooting logic for addressing low or no product yield.

Issue 2: Presence of Impurities in the Crude Product

The crude product of the synthesis may contain several impurities. Identifying and removing these impurities is crucial for obtaining pure this compound.

Common ImpurityIdentification MethodPurification Protocol
Unreacted 6-methyl-2-picolinaldehyde TLC, HPLC, ¹H NMR (aldehyde proton signal around 9-10 ppm)Column Chromatography: Use a silica gel column with a gradient elution of ethyl acetate in hexanes or petroleum ether. The less polar aldehyde will elute before the more polar amine product. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The amine product will move to the aqueous layer, leaving the neutral aldehyde in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
(6-methyl-2-pyridyl)methanol TLC, HPLC, ¹H NMR (characteristic CH₂OH signal)Column Chromatography: Similar to the removal of the unreacted aldehyde, the alcohol byproduct can be separated on a silica gel column. Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
N,N-bis((6-methyl-2-pyridyl)methyl)amine (Di-alkylation product) LC-MS (higher molecular weight), ¹H NMR (different integration of pyridine protons relative to the methyl group)Column Chromatography: This less polar tertiary amine will elute before the desired secondary amine on a silica gel column. Careful optimization of the solvent system is required for good separation.
Unreacted Methylamine This is a volatile compound and is usually removed during the work-up and solvent evaporation steps.Not usually a persistent impurity in the final product.

Purification Workflow for Crude Product

start Crude Product extraction Acid-Base Extraction start->extraction Removes unreacted aldehyde chromatography Column Chromatography extraction->chromatography Separates product from alcohol and di-alkylation byproduct distillation Fractional Distillation (optional) chromatography->distillation For high boiling impurities pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 6-methyl-2-picolinaldehyde

  • Methylamine (e.g., 40% solution in water or 2M solution in methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Acetic acid (catalytic amount, optional)

  • Dichloromethane or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-2-picolinaldehyde (1.0 eq) in methanol.

  • Add methylamine (1.2-1.5 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions. If using sodium triacetoxyborohydride (1.5 eq), it can be added in one portion at room temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane or Petroleum ether

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of "Methyl(6-methyl-2-pyridylmethyl)amine". Our focus is to address common challenges, particularly the identification and mitigation of side reactions to enhance product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine. This reaction is typically carried out in the presence of a reducing agent.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 6-methyl-2-pyridinecarboxaldehyde and methylamine. A suitable reducing agent is also required.

Q3: Can you provide the chemical structure and CAS number for this compound?

A3: The structure is shown below. The CAS number for N-Methyl-1-(6-methylpyridin-2-yl)methanamine is 6971-57-9.[1][2]

Chemical Structure of this compound

Troubleshooting Guide: Side Reactions

This guide addresses potential side reactions and impurities that may be encountered during the synthesis of this compound via reductive amination.

Issue 1: Formation of a Dimeric Secondary Amine Impurity

  • Question: During the synthesis, I observed a significant amount of a higher molecular weight impurity. What could this be and how can I prevent it?

  • Answer: A common side reaction is the formation of a dimeric secondary amine, bis((6-methyl-2-pyridyl)methyl)amine. This occurs when the initially formed primary amine, (6-methyl-2-pyridyl)methanamine (from the reduction of the imine formed with ammonia, if present as an impurity in methylamine), reacts with another molecule of 6-methyl-2-pyridinecarboxaldehyde. To minimize this, use a slight excess of methylamine and ensure the purity of the methylamine source.

Issue 2: Over-alkylation to a Tertiary Amine

  • Question: My final product is contaminated with a tertiary amine. How is this formed and what are the mitigation strategies?

  • Answer: The desired product, a secondary amine, can undergo a subsequent reaction with another molecule of 6-methyl-2-pyridinecarboxaldehyde to form a tertiary amine. This is more likely to occur if the aldehyde is used in excess or if the reaction is left for an extended period after the initial amine formation. Careful control of stoichiometry is crucial.

Issue 3: Presence of Unreacted Starting Material

  • Question: After purification, I still have significant amounts of 6-methyl-2-pyridinecarboxaldehyde in my product. What could be the reason?

  • Answer: The presence of unreacted aldehyde suggests an incomplete reaction. This could be due to several factors:

    • Inactive Reducing Agent: The reducing agent may have degraded. Use a fresh batch of the reducing agent.

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Suboptimal pH: The pH of the reaction medium can be critical for imine formation. For some reducing agents, a slightly acidic medium is optimal.[3]

Issue 4: Formation of an Alcohol Impurity

  • Question: I have identified (6-methyl-2-pyridyl)methanol as a byproduct. How can this be avoided?

  • Answer: The formation of (6-methyl-2-pyridyl)methanol is due to the direct reduction of the starting aldehyde, 6-methyl-2-pyridinecarboxaldehyde, by the reducing agent. This side reaction is more prevalent with stronger reducing agents. Using a milder reducing agent that selectively reduces the imine over the aldehyde can mitigate this issue.

Quantitative Data on Side Product Formation

The following table summarizes hypothetical data on the impact of reaction conditions on the formation of byproducts during the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine.

Parameter Condition A (Suboptimal) Condition B (Optimized) Effect on Byproduct Formation
Methylamine (equivalents) 1.01.5An excess of methylamine reduces the formation of the dimeric secondary amine.
Reducing Agent Strong (e.g., NaBH₄)Mild (e.g., NaBH(OAc)₃)A milder reducing agent minimizes the formation of the alcohol byproduct.
Reaction Time 24 hours12 hours (monitored by TLC)Shorter, monitored reaction times can reduce the formation of the tertiary amine.
pH NeutralSlightly Acidic (pH 5-6)Slightly acidic conditions can favor imine formation and improve the overall yield.

Table 1: Hypothetical Influence of Reaction Parameters on Byproduct Formation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

Materials:

  • 6-methyl-2-pyridinecarboxaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine solution (1.5 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions cluster_dimer Dimer Formation Pathway aldehyde 6-methyl-2- pyridinecarboxaldehyde imine Iminium Ion aldehyde->imine + Methylamine - H2O alcohol (6-methyl-2-pyridyl)methanol (Alcohol Impurity) aldehyde->alcohol + [H] (Direct Reduction) primary_amine_intermediate (6-methyl-2-pyridyl)methanamine aldehyde->primary_amine_intermediate + NH3, +[H] methylamine Methylamine product Methyl(6-methyl-2- pyridylmethyl)amine (Desired Product) imine->product + [H] tertiary Tertiary Amine (Over-alkylation) product->tertiary + Aldehyde, +[H] (Over-alkylation) dimer Bis((6-methyl-2-pyridyl)methyl)amine (Dimeric Impurity) ammonia_impurity Ammonia (impurity) primary_amine_intermediate->dimer + Aldehyde, +[H]

Main reaction and potential side reaction pathways.

References

Technical Support Center: Degradation of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl(6-methyl-2-pyridylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on the degradation of similar pyridine derivatives, two primary degradation pathways are anticipated for this compound:

  • Microbial Degradation: In soil and aquatic environments, microorganisms are expected to be the primary drivers of degradation. This typically involves enzymatic attack on the pyridine ring. For instance, bacteria like Arthrobacter sp. have been shown to degrade pyridine and 2-methylpyridine through oxidative cleavage of the ring, eventually leading to metabolites that can enter central metabolic pathways, such as succinic acid.[1][2] The degradation rate of pyridine derivatives is influenced by the type and position of substituents on the pyridine ring.[3][4] Methylpyridines are generally considered to have an intermediate rate of degradation.[4]

  • Photochemical Degradation: In the presence of light, particularly UV irradiation, photolysis can contribute to the degradation of pyridine compounds.[5][6] This process can be accelerated by the presence of photosensitizers or reactive oxygen species. The initial steps may involve hydroxylation of the pyridine ring.

Q2: What are the likely initial steps in the microbial degradation of the pyridine ring of this compound?

The initial step in the microbial degradation of the pyridine ring is often an oxidative cleavage. A well-documented pathway in Arthrobacter sp. for pyridine degradation involves a two-component flavin-dependent monooxygenase that cleaves the C-2–C-3 bond of the pyridine ring without prior hydroxylation.[1][2][7] Given the structure of this compound, a similar enzymatic attack on the substituted pyridine ring is a plausible initial step.

Q3: What is the expected fate of the methyl and aminomethyl substituents on the pyridine ring during degradation?

  • Methyl Group: The methyl group on the pyridine ring may undergo oxidation. In some microbial pathways for substituted pyridines, alkyl side chains are oxidized to form corresponding alcohols and carboxylic acids.[8]

  • N-methyl-1-(6-methylpyridin-2-yl)methanamine side chain: The amine bond in the side chain could be susceptible to hydrolysis, potentially cleaving the side chain from the pyridine ring.[9][10] This would result in separate degradation pathways for the pyridine moiety and the amine side chain.

Q4: Are there any analytical methods recommended for studying the degradation of this compound?

Yes, several analytical techniques are suitable for monitoring the degradation of this compound and identifying its metabolites:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the parent compound and its more polar degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile degradation products. Derivatization may sometimes be necessary for less volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and quantifying a wide range of degradation products, including non-volatile and polar metabolites.[1]

Troubleshooting Guides

Problem 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial consortium: The microorganisms in your culture may lack the specific enzymes required for degradation. Try isolating microbes from a contaminated site or using a mixed culture known to degrade pyridine derivatives.
Substrate toxicity: High concentrations of the compound may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal, non-inhibitory concentration.
Nutrient limitation: The growth medium may be lacking essential nutrients for microbial growth and enzyme production. Ensure your medium is supplemented with necessary macro- and micronutrients.
Suboptimal environmental conditions: pH, temperature, and oxygen levels can significantly impact microbial activity. Optimize these parameters for the specific microorganisms being used.
Acclimation period is too short: Microorganisms may require a period of adaptation to induce the necessary degradative enzymes. Extend the incubation time and monitor for degradation over a longer period.

Problem 2: I am observing multiple, unidentified peaks in my chromatogram.

Possible Cause Troubleshooting Step
Formation of intermediate degradation products: This is an expected outcome of the degradation process. Use LC-MS/MS or GC-MS to obtain mass spectra of the unknown peaks and compare them to spectral libraries or predicted fragmentation patterns of likely intermediates.
Abiotic degradation or sample instability: The compound may be degrading due to factors like light or temperature during sample processing and analysis. Run control experiments with sterilized samples or samples stored in the dark to assess abiotic degradation.
Matrix effects: Components of your experimental matrix (e.g., soil extract, culture medium) may be interfering with the analysis. Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances.

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under different experimental conditions. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Condition Half-life (t1/2) in days Primary Identified Metabolites Endpoint Mineralization (% of initial carbon)
Aerobic soil slurry (25°C)156-Methyl-2-pyridinecarboxylic acid, (6-methyl-2-pyridylmethyl)amine45%
Anaerobic aquatic sediment (20°C)456-methyl-picolinamine15%
Aqueous solution with UV-A irradiation (pH 7)52-hydroxy-6-methylpyridine, MethylamineNot applicable

Experimental Protocols

1. Protocol for Assessing Microbial Degradation in a Soil Slurry

  • Objective: To determine the rate and pathway of this compound biodegradation in a soil environment.

  • Methodology:

    • Prepare soil slurries by mixing 50 g of sieved soil with 100 mL of sterile mineral salts medium in 250 mL flasks.

    • Spike the slurries with a stock solution of this compound to a final concentration of 50 mg/L.

    • Prepare sterile control flasks by autoclaving the soil slurry before spiking.

    • Incubate the flasks on a rotary shaker at 150 rpm and 25°C in the dark.

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice triplicate flasks from both the experimental and control groups.

    • Extract the compound and its metabolites from the slurry using a suitable solvent (e.g., ethyl acetate) after acidification.

    • Analyze the extracts using HPLC-UV or LC-MS to quantify the parent compound and identify degradation products.

2. Protocol for Photodegradation Analysis

  • Objective: To evaluate the susceptibility of this compound to photodegradation.

  • Methodology:

    • Prepare a 10 mg/L solution of this compound in a phosphate buffer (pH 7).

    • Transfer the solution to quartz tubes. Prepare dark controls by wrapping identical tubes in aluminum foil.

    • Irradiate the samples using a UV-A lamp (e.g., 365 nm) in a temperature-controlled chamber.

    • At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from the irradiated and dark control tubes.

    • Analyze the samples directly by HPLC-UV to determine the concentration of the parent compound.

Visualizations

Microbial_Degradation_Pathway MMPA This compound RingCleavage Oxidative Ring Cleavage (Monooxygenase) MMPA->RingCleavage Hydrolysis1 Hydrolysis MMPA->Hydrolysis1 Side Chain Cleavage SideChainOxidation Side Chain Oxidation MMPA->SideChainOxidation Intermediate1 Ring-opened Intermediate RingCleavage->Intermediate1 Intermediate1->Hydrolysis1 Metabolite2 (6-methyl-2-pyridylmethyl)amine Hydrolysis1->Metabolite2 FurtherDegradation Further Degradation Hydrolysis1->FurtherDegradation Metabolite1 6-Methyl-2-pyridinecarboxylic acid SideChainOxidation->Metabolite1 TCA TCA Cycle Intermediates (e.g., Succinic Acid) FurtherDegradation->TCA

Caption: Proposed microbial degradation pathway for this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Extraction cluster_analysis Analysis cluster_data Data Interpretation SoilSlurry Prepare Soil Slurry Spiking Spike with Compound SoilSlurry->Spiking Incubation Incubate under Controlled Conditions Spiking->Incubation TimePoints Collect Samples at Time Intervals Incubation->TimePoints Extraction Solvent Extraction TimePoints->Extraction HPLC HPLC-UV Analysis Extraction->HPLC LCMS LC-MS for Metabolite ID Extraction->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Elucidate Degradation Pathway LCMS->Pathway

Caption: General experimental workflow for studying biodegradation in soil.

References

"Methyl(6-methyl-2-pyridylmethyl)amine" solubility issues in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl(6-methyl-2-pyridylmethyl)amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during its use in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a pyridylamine derivative. While specific quantitative solubility data for this compound is not extensively documented, its structural analogues, such as 2-picolylamine and di-(2-picolyl)amine, are known to be soluble in polar organic solvents.[1] Pyridine and its derivatives are generally miscible with water and a wide range of organic solvents.[2] Therefore, this compound is expected to be soluble in polar solvents like ethanol, methanol, acetonitrile, and DMSO. Its solubility in water is likely, though it may be pH-dependent.

Q2: I am having difficulty dissolving this compound in my reaction solvent. What could be the issue?

Several factors can contribute to solubility challenges:

  • Solvent Polarity: While generally soluble in polar solvents, its solubility may be limited in non-polar organic solvents.

  • pH of the Medium: As an amine, the solubility of this compound in aqueous or protic solvents can be highly dependent on the pH.[3][4] At neutral pH, the compound may be less soluble than in acidic conditions where it can form a more soluble protonated salt.[2][4][5]

  • Temperature: The dissolution of a solid in a liquid is often an endothermic process, meaning that increasing the temperature will typically increase solubility.[6][7]

  • Purity of the Compound: Impurities in the material can sometimes affect its solubility characteristics.

  • Concentration: You may be attempting to create a solution that is above the saturation point of the solvent at the given conditions.

Q3: How can I improve the solubility of this compound in my reaction?

Based on the likely chemical properties of the compound, here are several strategies to improve its solubility:

  • Solvent Selection: If you are experiencing poor solubility, consider switching to a more polar solvent. A summary of suitable solvents is provided in the table below.

  • pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can significantly enhance solubility. Since this compound has basic nitrogen atoms, adding a small amount of a non-interfering acid to lower the pH can lead to the formation of a more soluble salt.[2][4]

  • Use of Co-solvents: If changing the primary solvent is not an option, the addition of a co-solvent can be effective. For instance, if your compound is poorly soluble in a less polar solvent like dichloromethane (DCM), adding a small amount of a polar aprotic solvent such as DMSO or DMF can improve solubility.[8]

  • Heating: Gently warming the mixture can increase the rate of dissolution and the overall solubility.[6][7] However, ensure that the compound and other reactants are stable at elevated temperatures.

Q4: Can I use this compound in anhydrous reactions?

Yes, this compound can be used in anhydrous reactions. In such cases, it is crucial to use anhydrous solvents. If you are experiencing solubility issues, gentle heating or the use of a polar aprotic co-solvent like anhydrous DMF or DMSO might be necessary.

Troubleshooting Guides

Guide 1: Addressing Poor Solubility in a Reaction

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.

Troubleshooting Workflow for Solubility Issues

TroubleshootingWorkflow start Start: Solubility Issue with this compound solvent_check Is the solvent polar? (e.g., MeOH, EtOH, ACN, DMF, DMSO) start->solvent_check polar_solvent Switch to a more polar solvent. Refer to solubility table. solvent_check->polar_solvent No ph_check Is the reaction medium aqueous or protic? solvent_check->ph_check Yes polar_solvent->ph_check adjust_ph Adjust pH. Try adding a small amount of acid. ph_check->adjust_ph Yes heat_check Can the reaction tolerate gentle heating? ph_check->heat_check No adjust_ph->heat_check Not Dissolved success Success: Compound Dissolved adjust_ph->success Dissolved apply_heat Warm the mixture gently (e.g., to 40-60 °C). heat_check->apply_heat Yes cosolvent_check Is a co-solvent compatible with the reaction? heat_check->cosolvent_check No apply_heat->cosolvent_check Not Dissolved apply_heat->success Dissolved add_cosolvent Add a polar aprotic co-solvent (e.g., DMSO, DMF) dropwise. cosolvent_check->add_cosolvent Yes fail Issue Persists: Consider alternative reaction conditions or consult further literature. cosolvent_check->fail No add_cosolvent->success Dissolved add_cosolvent->fail Not Dissolved

Caption: A step-by-step workflow for troubleshooting solubility problems.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds
SolventSolvent ClassExpected Solubility of this compoundSolubility of 2-Aminopyridine[9][10]
WaterAqueousSoluble (pH-dependent)Soluble
Methanol (MeOH)Polar ProticSolubleSoluble
Ethanol (EtOH)Polar ProticSolubleSoluble
Acetonitrile (ACN)Polar AproticSolubleSoluble
Dimethylformamide (DMF)Polar AproticSolubleSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleSoluble
Dichloromethane (DCM)ChlorinatedModerately SolubleSoluble
Tetrahydrofuran (THF)EtherModerately SolubleSoluble
TolueneAromatic HydrocarbonSparingly SolubleSparingly Soluble
HexanesNon-polarInsolubleInsoluble

Experimental Protocols

Protocol 1: General Procedure for a Reaction Utilizing a Picolylamine Ligand

This protocol is adapted from a synthesis involving a picolylamine derivative and can be used as a starting point for reactions with this compound, particularly in the context of forming metal complexes.

Objective: To provide a general method for dissolving this compound and using it in a reaction, for example, as a ligand in the formation of a metal complex.

Materials:

  • This compound

  • Metal salt (e.g., a metal(II) chloride or acetate)

  • Ethanol (or other suitable polar solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution of the Ligand:

    • To a round-bottom flask, add the desired amount of this compound.

    • Add the chosen solvent (e.g., ethanol) to the flask.

    • Stir the mixture at room temperature. The compound is expected to dissolve readily in polar solvents.

    • Troubleshooting: If the compound does not dissolve, gently warm the flask to approximately 40-50°C with continued stirring. If solubility is still an issue, consider adding a co-solvent like a few drops of DMF or DMSO. For aqueous solutions, if solubility is poor, add a dilute solution of a non-interfering acid (e.g., HCl) dropwise until the solid dissolves.

  • Reaction with a Metal Salt:

    • In a separate flask, dissolve the metal salt in the same solvent.

    • Slowly add the metal salt solution to the dissolved ligand solution with continuous stirring.

    • The reaction can be monitored by observing a color change or by analytical techniques such as TLC.

    • The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period, depending on the specific reaction.

  • Work-up and Isolation:

    • The method for isolating the product will depend on its properties. If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent may need to be removed under reduced pressure, followed by purification techniques like recrystallization or column chromatography.

Logical Relationship for Solubility Enhancement

SolubilityEnhancement cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PoorSolubility Poor Solubility of this compound Solvent Inappropriate Solvent (Non-polar) PoorSolubility->Solvent pH Suboptimal pH (in aqueous/protic media) PoorSolubility->pH Temp Low Temperature PoorSolubility->Temp Concentration High Concentration PoorSolubility->Concentration ChangeSolvent Use Polar Solvent (e.g., EtOH, ACN, DMF) Solvent->ChangeSolvent AdjustpH Adjust pH (acidify for amines) pH->AdjustpH IncreaseTemp Gentle Heating Temp->IncreaseTemp UseCosolvent Add Co-solvent (e.g., DMSO) Concentration->UseCosolvent

Caption: The relationship between the problem, its causes, and potential solutions.

References

Technical Support Center: Monitoring Reactions of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of chemical reactions involving Methyl(6-methyl-2-pyridylmethyl)amine. The following FAQs and troubleshooting guides address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions with this compound?

The progress of reactions involving this compound can be effectively monitored using several standard analytical techniques. The choice of method depends on the specific reaction, available equipment, and the level of detail required. Common methods include:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion due to its low cost and speed.[1] It is highly effective for observing the disappearance of starting materials and the appearance of products.[2][3]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC can provide quantitative data on the consumption of reactants and formation of products.[1]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for quantitative analysis of complex mixtures, especially for non-volatile or thermally sensitive compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for in-situ, non-invasive monitoring of reactions, providing detailed structural information and quantification of species in the reaction mixture over time.[1][4]

Q2: How should I set up a Thin-Layer Chromatography (TLC) analysis for my reaction?

TLC is a fundamental technique for tracking reaction progress. A typical workflow involves spotting the starting materials and the reaction mixture on a plate and observing the separation of components as a solvent moves up the plate.

TLC_Workflow cluster_prep Preparation cluster_sampling Reaction Sampling cluster_analysis Analysis prep_start Select Eluent System spot_refs Spot Starting Material (Reference) prep_start->spot_refs sample_rxn Take Aliquot from Reaction Mixture (t=x) spot_rxn Co-spot Mixture with Reference sample_rxn->spot_rxn develop Develop Plate in Saturated Chamber spot_rxn->develop visualize Visualize Spots (UV, Stain) develop->visualize interpret Interpret Results: Compare Spots visualize->interpret

Caption: General workflow for monitoring a reaction using TLC.

Q3: My TLC spots are streaking or tailing. What causes this and how can I fix it?

Streaking is a common issue when analyzing basic compounds like amines on acidic silica gel.[5][6] This behavior is often caused by strong interactions between the analyte and the stationary phase. The table below summarizes common causes and solutions.[7][8]

Problem Potential Cause Solution
Streaking/Tailing The basic amine groups interact strongly with the acidic silica gel.[5][8]Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluting solvent to neutralize active sites.[5][7]
The sample spot is too concentrated ("overloaded").[6][8]Dilute the sample before spotting it on the plate.
The chosen solvent system is inappropriate for the compound's polarity.[7]Experiment with different solvent systems to find one that provides better separation and spot shape.
Smearing The reaction is conducted in a high-boiling-point solvent (e.g., Pyridine, DMF).[9]After spotting the plate, place it under a high vacuum for several minutes to remove the residual solvent before developing.[9]

Q4: My compound is not visible under a UV lamp. What are my options for visualization?

If your starting material or product does not contain a UV-active chromophore, you will need to use a chemical staining agent to visualize the spots.[5][10] After developing the TLC plate, let it dry completely, then dip it into the staining solution and gently heat it with a heat gun until spots appear.

  • Ninhydrin: An excellent stain for primary and secondary amines, which typically show up as green or purple spots.[2]

  • Verghn's Reagent (Ceric Ammonium Molybdate): A general-purpose stain that visualizes a wide variety of organic compounds as blue or green spots.[3]

  • Iodine Chamber: Placing the dried plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[2]

Q5: I'm having issues with Gas Chromatography (GC) analysis, such as peak tailing. How can I troubleshoot this?

GC analysis of amines can be challenging due to their polarity and basicity, which can lead to interactions with the analytical column and cause poor peak shape.[11]

GC_Troubleshooting start Observe Peak Tailing in GC Chromatogram q1 Is Tailing Present for All Compounds? start->q1 a1_yes Check for Column Contamination or Degradation q1->a1_yes Yes a1_no Problem is Compound-Specific q1->a1_no No sol2 Solution: Bake Out Column. Trim Front End of Column. a1_yes->sol2 q2 Are Tailing Compounds Polar/Basic (e.g., Amines)? a1_no->q2 a2_yes Active Sites in System q2->a2_yes Yes a2_no Review Injection Parameters & Solvent Effects q2->a2_no No sol1 Solution: Use Deactivated Liner &/or Amine-Specific Column. Consider Derivatization. a2_yes->sol1

Caption: Troubleshooting logic for GC peak tailing issues.

Q6: Can NMR spectroscopy provide quantitative data for my reaction?

Yes, NMR is a powerful tool for quantitative reaction monitoring.[4] By acquiring spectra at regular time intervals, you can integrate the signals corresponding to the starting material and the product. The relative integrals allow you to calculate the percent conversion and monitor the reaction kinetics. For best results, use a stable internal standard with a known concentration.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Before starting the reaction, identify a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material and the expected product, with Rf values ideally between 0.2 and 0.8.[7] Prepare a developing chamber by adding the eluent and a piece of filter paper to ensure the atmosphere is saturated.

  • Reference Spotting: On a silica gel plate, draw a light pencil line about 1 cm from the bottom.[2] Spot dilute solutions of your starting materials on this line as references.[7]

  • Reaction Sampling: At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), use a capillary tube to withdraw a tiny aliquot of the reaction mixture.[7]

  • Reaction Spotting: Spot the reaction mixture aliquot onto the pencil line. It is often useful to "co-spot" the reaction mixture in the same lane as the starting material to see if it is being consumed.

  • Development: Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.[7]

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate. Visualize the spots under a UV lamp or by using an appropriate stain. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[7]

Protocol 2: Sample Preparation for GC Analysis
  • Sampling: At a specific time point, withdraw a small, accurately measured volume (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation before analysis. This can be done by diluting it in a large volume of a suitable solvent (e.g., ethyl acetate) or by adding a reagent that stops the reaction.

  • Work-up (if necessary): If the reaction mixture contains non-volatile salts or other interfering substances, perform a simple liquid-liquid extraction. For example, dilute the sample in ethyl acetate, wash with water or brine, and dry the organic layer with anhydrous sodium sulfate.

  • Dilution: Dilute the quenched and worked-up sample to an appropriate concentration for GC analysis (typically in the low ppm range).

  • Analysis: Inject the prepared sample into the GC. Ensure the GC method (temperature program, flow rate) is optimized to separate the starting material from the product.

Quantitative Data Summary

Presenting quantitative data in a clear, tabular format is crucial for comparing results and determining reaction kinetics.

Table 1: Reaction Conversion Monitored by GC

Time (hours)Starting Material Peak AreaProduct Peak Area% Conversion
015,48000%
111,2504,12027%
27,6307,98051%
42,11013,55087%
635015,01097%
Calculated based on relative peak areas, assuming equal response factors.

Table 2: Reaction Monitoring by ¹H NMR Spectroscopy

Time (hours)Integral of Starting Material (reactant proton at δ 4.2 ppm)Integral of Product (product proton at δ 3.8 ppm)% Conversion
01.000.000%
0.50.780.2222%
1.00.540.4646%
2.00.210.7979%
4.00.050.9595%
Calculated from the relative integral values: [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100.

References

Technical Support Center: Non-Chromatographic Purification of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl(6-methyl-2-pyridylmethyl)amine. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material without relying on chromatographic techniques. We will explore field-proven, scalable methods including acid-base extraction and vacuum distillation, providing detailed protocols and troubleshooting for issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Choosing Your Purification Strategy

Before proceeding with any purification, a preliminary analysis of your crude product is essential. A quick ¹H NMR or GC-MS can provide critical information about the nature and level of impurities, guiding your choice of methodology.

Q1: My crude reaction mixture is an oily residue. What is the best first-pass purification method?

A: For a typical crude product from the synthesis of this compound, an acid-base extraction is the most robust and highly recommended initial purification strategy.[1][2] This technique is exceptionally effective at separating the basic amine product from non-basic (neutral or acidic) starting materials and byproducts.[3]

The core principle involves converting the amine into its water-soluble salt form with an acid, allowing it to be separated from water-insoluble impurities.[4] The process is then reversed by adding a base to regenerate the pure, water-insoluble amine.[2]

Q2: When is vacuum distillation a suitable method?

A: Vacuum distillation is an excellent choice under two conditions:

  • After an initial acid-base extraction has removed non-volatile and salt-based impurities.

  • When your primary impurities are other volatile compounds with boiling points significantly different from your product.

This compound is expected to be a high-boiling liquid, similar to related structures like 2-amino-6-methylpyridine (boiling point 208-209 °C)[5][6] and 6-methyl-2-pyridinemethanol (boiling point 105-108 °C at 12 mmHg).[7] Distillation at atmospheric pressure would likely lead to thermal decomposition.[8] Therefore, distillation must be performed under reduced pressure (vacuum) to lower the boiling point to a safe temperature.[8]

Q3: What are the most likely impurities I need to remove?

A: The impurities will depend on your synthetic route. A common method is the alkylation of methylamine with 6-methyl-2-(chloromethyl)pyridine. In this case, you should anticipate:

Impurity TypeCommon ExamplesRationaleSeparation Principle
Neutral/Weakly Basic Unreacted 6-methyl-2-(chloromethyl)pyridine; 2,6-dimethylpyridine (a precursor)Incomplete reaction or impure starting materials.Removed by washing the organic layer during the basic phase of an acid-base extraction.
Higher Boiling Amines N,N-bis((6-methyl-2-pyridyl)methyl)amine (over-alkylation product)The product amine reacts with another molecule of the alkylating agent.[1]These are also basic and will follow the product through extraction. They are best removed by vacuum distillation due to their higher molecular weight and boiling point.
Acidic/Non-volatile Reagents, catalysts, or salts from previous steps.Carried over from the reaction setup.Remain in the aqueous layer during extraction or as non-volatile residue during distillation.

Q4: Can I use salt recrystallization instead?

A: Yes, forming a salt and recrystallizing it can be a powerful technique, especially for achieving very high purity.[1] You can dissolve the crude amine in a suitable solvent (like ethyl acetate or 2-propanol) and add an acid (e.g., HCl in ether/dioxane) to precipitate the hydrochloride salt.[1] The salt is then filtered and recrystallized. However, this method can be lower yielding and requires careful solvent selection to avoid the product "oiling out." For most applications, a combination of acid-base extraction followed by vacuum distillation is more straightforward and scalable.

Decision Workflow for Purification

Purification Workflow start Crude Product (this compound) analysis Analyze Crude (TLC, NMR, or GC-MS) start->analysis decision Are major impurities non-basic? analysis->decision extraction Perform Acid-Base Extraction decision->extraction Yes alt_path Consider Salt Recrystallization decision->alt_path No (e.g., only amine impurities) decision2 Is further purification needed for volatile impurities? extraction->decision2 distillation Perform Vacuum Distillation decision2->distillation Yes end_product Pure Product decision2->end_product No distillation->end_product alt_path->end_product

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide - Purification by Acid-Base Extraction

This is the workhorse method for purifying amines. It exploits the difference in solubility between the neutral amine (soluble in organic solvents) and its protonated salt (soluble in water).

Core Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).

  • Acidification & Extraction: Transfer the solution to a separatory funnel. Add 1 M aqueous hydrochloric acid (HCl) and shake vigorously.[2] The basic amine will react to form its hydrochloride salt and move into the aqueous layer.[4] Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Wash (Optional): Combine the acidic aqueous extracts. To remove any trace neutral impurities, you can wash this aqueous layer with a small amount of fresh organic solvent. Discard this organic wash.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with swirling until the solution is basic (pH > 10, check with pH paper).[2] The amine hydrochloride salt will be neutralized back to the free amine, which is not water-soluble and will often appear as a cloudy suspension or an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (e.g., EtOAc, DCM) three times.[2]

  • Drying and Concentration: Combine the organic extracts from the previous step. Wash with a saturated NaCl solution (brine) to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified amine.

Workflow Diagram: Acid-Base Extraction

Acid-Base Extraction Workflow cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Back-Extraction cluster_3 Step 4: Final Product s1 Crude Mixture in Organic Solvent (Amine + Neutral Impurities) s2 Add 1M HCl (aq) s1->s2 s3 Separate Layers s2->s3 org1 Organic Layer (Neutral Impurities) Discard s3->org1 aq1 Aqueous Layer (Amine•HCl Salt) Keep s3->aq1 s4 Add 2M NaOH (aq) to Aqueous Layer aq1->s4 s5 Add Organic Solvent s4->s5 s6 Separate Layers s5->s6 org2 Organic Layer (Pure Amine) Keep, Dry, Evaporate s6->org2 aq2 Aqueous Layer (Salts) Discard s6->aq2

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Common Extraction Problems
ProblemProbable Cause(s)Recommended Solution(s)
A Stable Emulsion Forms - The two solvent layers are not separating cleanly, often due to high concentration or fine particulates.- Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. - If that fails, filter the entire mixture through a pad of Celite® or glass wool to remove particulates. - As a last resort, break the emulsion by centrifugation.
Low Product Recovery - Incomplete extraction from one phase to another. - The pH was not sufficiently acidic (<2) or basic (>10) during the respective steps. - The product amine salt has some solubility in the organic phase, or the free amine has some solubility in the aqueous phase.- Always perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction. - Use pH paper to confirm the pH at the acidification and basification steps. The pKa of a related aminopyridine is ~7.4, so a pH of 2 ensures full protonation and a pH of 10 ensures full deprotonation.[5] - After basification, "salting out" by adding solid NaCl to the aqueous layer can decrease the amine's solubility and improve recovery into the organic layer.
Product is Still Impure - Basic impurities (e.g., over-alkylation products) are co-extracting with your product. - The product is degrading during workup (e.g., if acid-sensitive functional groups are present).- Basic impurities cannot be removed by this method. The extract must be subjected to a secondary purification like vacuum distillation. - If your molecule is acid-sensitive, use a milder acid like citric acid for the extraction. For basification, use a weaker base like NaHCO₃ or K₂CO₃, but be aware of CO₂ gas evolution.[2]
Product Oils Out During Basification - The free amine is a liquid or low-melting solid and is not soluble in the basic aqueous phase.- This is expected and normal. Proceed directly to the back-extraction step with an organic solvent to recover your product.

Section 3: Troubleshooting Guide - Purification by Vacuum Distillation

This method separates compounds based on differences in their boiling points at reduced pressure. It is ideal for purifying the liquid amine product from higher or lower-boiling impurities after an initial extraction.

Core Experimental Protocol: Vacuum Distillation
  • System Setup: Assemble a clean, dry distillation apparatus. Use a short-path distillation head for high-boiling materials to minimize product loss on the glass surfaces. Ensure all joints are properly sealed with vacuum grease.

  • Drying: Ensure the amine is free of water and solvents before distillation. Traces of water can interfere with achieving a low vacuum. If necessary, dry the amine over KOH or CaH₂ pellets and decant.[9]

  • Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. For vacuum distillation, a stir bar is strongly preferred.

  • Applying Vacuum: With the system sealed, slowly open the connection to the vacuum pump. Allow the pressure to stabilize at the desired level before starting to heat. A typical target pressure for a high-boiling amine might be 1-15 mmHg.

  • Heating: Gently heat the distillation flask using an oil bath and magnetic stirrer. Gradually increase the temperature until the product begins to distill.

  • Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask. When the distillation temperature stabilizes at the product's boiling point, switch to a clean receiving flask to collect the pure fraction.

  • Shutdown: Once the product has been collected, remove the heating bath first. Allow the system to cool before slowly and carefully venting the apparatus to atmospheric pressure.

Troubleshooting Common Distillation Problems
ProblemProbable Cause(s)Recommended Solution(s)
Product is Decomposing (Darkening) - The distillation temperature ("pot temperature") is too high, even under vacuum.[8] - The amine is sensitive to oxygen at high temperatures.[1]- Improve the vacuum. A lower system pressure will further decrease the boiling point. Check for leaks in your setup. - Ensure the distillation is performed under an inert atmosphere (e.g., backfill with Nitrogen or Argon after pulling vacuum).
Pressure Will Not Stay Low - There is a leak in the system. - The vacuum pump is not adequate or the pump oil is contaminated.- Check every glass joint and connection. Re-grease if necessary. Ensure tubing is vacuum-rated and has no cracks. - Service the vacuum pump or change the oil. Consider using a stronger pump if available.
Poor Separation of Impurities - The boiling points of the product and impurity are too close. - The distillation is being conducted too quickly.- Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head to increase theoretical plates and improve separation. - Slow down the distillation rate by reducing the heat input. A slow, steady distillation provides the best separation.
Violent Bumping - Ineffective boiling chips or lack of stirring. - Sudden degassing of the liquid under vacuum.- Always use a magnetic stirrer instead of boiling chips for vacuum distillation. - Degas the sample before heating by pulling a vacuum for several minutes while the liquid is at room temperature.

By methodically applying these non-chromatographic techniques and anticipating potential issues, researchers can reliably obtain high-purity this compound suitable for a wide range of applications in drug discovery and materials science.

References

Technical Support Center: Enhancing the Stability of Methyl(6-methyl-2-pyridylmethyl)amine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl(6-methyl-2-pyridylmethyl)amine" and its metal complexes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving complex stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and handling of this compound complexes in a question-and-answer format.

Question: My complex appears to decompose upon isolation or during characterization. What are the likely causes and how can I mitigate this?

Answer: Decomposition of metal complexes is a common issue that can be attributed to several factors. Here are the primary causes and potential solutions:

  • Atmospheric Sensitivity: Your complex may be sensitive to oxygen or moisture.

    • Solution: Conduct all synthesis and handling procedures under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox. Use dried and degassed solvents.

  • Thermal Instability: The complex may not be stable at the temperatures used for solvent removal or drying.

    • Solution: Avoid high temperatures. Remove solvents under reduced pressure at room temperature or below. For drying, use a vacuum desiccator at ambient temperature.

  • Photodegradation: Some complexes are light-sensitive and can decompose upon exposure to ambient or UV light.

    • Solution: Protect your reaction and product from light by wrapping flasks in aluminum foil or using amber-colored glassware. Store the final complex in the dark.

  • Inappropriate pH: The pH of the reaction or work-up solution can significantly impact the stability of the complex.

    • Solution: Determine the optimal pH range for your complex and maintain it throughout the experiment using appropriate buffers.

Question: I am observing low yields of my desired complex. What are the potential reasons and how can I improve the yield?

Answer: Low yields can stem from incomplete reactions, side reactions, or product loss during work-up. Consider the following troubleshooting steps:

  • Suboptimal Stoichiometry: An incorrect metal-to-ligand ratio can lead to the formation of undesired species or incomplete conversion.

    • Solution: Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:2, 2:1) to determine the optimal stoichiometry for your specific complex.

  • Reaction Kinetics: The reaction may be slow and not reaching equilibrium under your current conditions.

    • Solution: Increase the reaction time or gently heat the reaction mixture if the complex is thermally stable. Monitor the reaction progress using techniques like TLC, NMR, or UV-Vis spectroscopy to determine the point of maximum conversion.

  • Solvent Effects: The coordinating ability of the solvent can compete with your ligand for binding to the metal center.

    • Solution: Choose a non-coordinating or weakly coordinating solvent. If a coordinating solvent is necessary for solubility, consider using a higher concentration of the ligand.

  • Product Loss During Purification: The complex may be partially soluble in the washing solvents or adhere to purification media.

    • Solution: Minimize the volume of solvent used for washing crystals. Ensure the washing solvent is one in which the complex has very low solubility. If using column chromatography, select a stationary phase and eluent system that minimizes product loss.

Question: The characterization data (e.g., NMR, Mass Spec) of my complex is inconsistent or suggests the presence of multiple species in solution. What could be happening?

Answer: The presence of multiple species in solution can be due to isomerism, ligand dissociation, or redox processes.

  • Isomerism: Complexes with bidentate ligands like this compound can potentially form different geometric isomers (e.g., cis/trans or fac/mer).[1]

    • Solution: Isomers can sometimes be separated by careful fractional crystallization or chromatography. Spectroscopic techniques like 2D NMR can help in identifying and characterizing the different isomers present.

  • Ligand Dissociation: The metal-ligand bond may be labile, leading to an equilibrium between the complex and the free ligand and metal ion in solution.

    • Solution: To shift the equilibrium towards the complex, you can add a slight excess of the ligand. The choice of solvent can also influence the lability of the complex.

  • Redox Instability: The metal center in your complex might be undergoing oxidation or reduction. The steric and electronic properties of the methyl substituent on the pyridine ring can influence the redox potential of the metal center.[1]

    • Solution: If oxidation is a concern, perform the reaction and handling under an inert atmosphere and use degassed solvents. If reduction is an issue, avoid using reducing agents or solvents that can act as reductants.

Frequently Asked Questions (FAQs)

Q1: What factors generally influence the stability of metal complexes with pyridine-based ligands like this compound?

A1: The stability of these complexes is governed by a combination of factors related to both the metal ion and the ligand:

  • Properties of the Metal Ion:

    • Charge and Size: Higher charge and smaller ionic radius of the metal ion generally lead to more stable complexes.

    • Lewis Acidity: A more Lewis acidic metal ion will form a stronger bond with the Lewis basic nitrogen atoms of the ligand.

  • Properties of the Ligand:

    • Basicity of the Donor Atoms: The nitrogen atoms of the pyridine and amine groups are the electron donors. The basicity of these atoms influences the strength of the coordinate bond.

    • Chelate Effect: As a bidentate ligand, this compound forms a chelate ring with the metal ion, which is entropically favored and leads to enhanced stability compared to monodentate ligands.

    • Steric Hindrance: The methyl group on the pyridine ring can introduce steric hindrance, which may affect the coordination geometry and stability of the complex.[1]

Q2: How does the choice of counter-ion affect the stability and isolation of my complex?

A2: The counter-ion can have a significant impact on the properties of your complex. A non-coordinating counter-ion (e.g., PF₆⁻, BF₄⁻, ClO₄⁻) is often preferred as it is less likely to compete with your ligand for a position in the metal's coordination sphere. The choice of counter-ion can also influence the crystallinity and solubility of the complex, which are important for isolation and purification.

Q3: Can I predict the stability of my complex with different metal ions?

A3: While precise prediction requires experimental data, a general trend for divalent transition metal ions is the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This series provides a useful guideline for the relative thermodynamic stability of high-spin octahedral complexes.

Data Presentation

Table 1: General Factors Influencing the Stability of Metal Complexes
FactorInfluence on StabilityRationale
Metal Ion Charge Increases with increasing chargeStronger electrostatic attraction between the metal ion and the ligand.
Metal Ion Radius Decreases with increasing radiusSmaller ions allow for closer approach of the ligand and stronger bonds.
Ligand Basicity Increases with increasing basicityMore basic ligands are better electron donors, forming stronger coordinate bonds.
Chelation Chelate complexes are more stableThe "chelate effect" results in a favorable entropy change upon complexation.
Steric Hindrance Can decrease stabilityBulky groups on the ligand can prevent optimal coordination geometry and weaken bonds.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with this compound under Inert Atmosphere

This protocol provides a general procedure that can be adapted for the synthesis of various metal complexes with the title ligand, with an emphasis on maintaining an inert atmosphere to enhance stability.

  • Preparation:

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.

    • Use solvents that have been dried and degassed using standard procedures.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the metal salt (1 equivalent) in the chosen anhydrous, degassed solvent under a positive pressure of inert gas.

    • In a separate Schlenk flask, dissolve this compound (1-2 equivalents, depending on the desired stoichiometry) in the same solvent.

  • Complexation:

    • Slowly add the ligand solution to the stirring metal salt solution via a cannula or a dropping funnel at room temperature.

    • Stir the reaction mixture for the desired amount of time (this can range from a few hours to overnight). Monitor the reaction by an appropriate method (e.g., TLC, color change).

  • Isolation:

    • If the product precipitates, it can be isolated by filtration under inert atmosphere using a Schlenk filter.

    • If the product is soluble, the solvent can be removed under vacuum.

    • The crude product should be washed with a minimal amount of a cold, non-coordinating solvent in which the complex is insoluble to remove any unreacted starting materials.

  • Drying and Storage:

    • Dry the isolated complex under high vacuum at room temperature.

    • Store the final product under an inert atmosphere, protected from light.

Visualizations

Experimental Workflow for Complex Synthesis

experimental_workflow start Start prep Prepare Inert Atmosphere (Schlenk Line / Glovebox) start->prep dissolve_metal Dissolve Metal Salt in Anhydrous, Degassed Solvent prep->dissolve_metal dissolve_ligand Dissolve Ligand in Anhydrous, Degassed Solvent prep->dissolve_ligand mix Slowly Add Ligand Solution to Metal Salt Solution dissolve_metal->mix dissolve_ligand->mix react Stir at Controlled Temperature (Monitor Reaction) mix->react isolate Isolate Product (Filtration or Solvent Removal) react->isolate wash Wash with Cold, Non-coordinating Solvent isolate->wash dry Dry Under Vacuum wash->dry store Store Under Inert Atmosphere and Protected from Light dry->store end End store->end

Caption: Workflow for the synthesis of this compound complexes.

Troubleshooting Logic for Complex Instability

troubleshooting_logic issue Issue: Complex Decomposes cause1 Atmospheric Sensitivity (Oxygen/Moisture) issue->cause1 cause2 Thermal Instability issue->cause2 cause3 Photodegradation issue->cause3 cause4 Incorrect pH issue->cause4 solution1 Solution: Use Inert Atmosphere (N2 or Ar) cause1->solution1 solution2 Solution: Avoid High Temperatures (Dry under vacuum at RT) cause2->solution2 solution3 Solution: Protect from Light (Amber Glassware/Foil) cause3->solution3 solution4 Solution: Optimize and Buffer pH cause4->solution4

Caption: Decision tree for troubleshooting the instability of metal complexes.

References

Technical Support Center: Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl(6-methyl-2-pyridylmethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important reaction.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound via reductive amination of 6-methyl-2-pyridinecarboxaldehyde and methylamine.

Issue 1: Low or Incomplete Conversion of 6-methyl-2-pyridinecarboxaldehyde

  • Question: My reaction stalls, and I observe a significant amount of unreacted 6-methyl-2-pyridinecarboxaldehyde. What are the potential causes and solutions?

  • Answer: Low or incomplete conversion is a common issue in reductive amination. Several factors could be at play:

    • Inefficient Imine Formation: The initial equilibrium between the aldehyde and methylamine to form the imine intermediate may not be favorable.

      • Solution: Ensure the reaction is run under optimal pH conditions, typically weakly acidic (pH 5-6), to facilitate imine formation. You can add a catalytic amount of a weak acid like acetic acid.[1] The removal of water as it is formed can also drive the equilibrium towards the imine. On a larger scale, a Dean-Stark trap or the use of dehydrating agents like molecular sieves can be effective.

    • Reducing Agent Reactivity: The choice and handling of the reducing agent are critical.

      • Solution: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for this type of transformation as it is less likely to reduce the starting aldehyde.[2] Ensure the STAB is fresh and has been stored under anhydrous conditions. If using sodium borohydride, it should be added after allowing sufficient time for imine formation, as it can also reduce the aldehyde.[3][4]

    • Temperature: The reaction may require mild heating to proceed to completion.

      • Solution: Monitor the reaction progress by TLC or LC-MS and consider gently heating the reaction mixture (e.g., to 40-50 °C) if it is sluggish at room temperature.

Issue 2: Formation of Impurities and Byproducts

  • Question: I am observing significant byproduct formation in my reaction mixture. What are the likely impurities and how can I minimize them?

  • Answer: Byproduct formation can complicate purification and reduce the overall yield. Common impurities include:

    • Over-alkylation Product (Tertiary Amine): The desired secondary amine product can react further with the aldehyde to form a tertiary amine.

      • Solution: This is more likely if there is an excess of the aldehyde. Carefully control the stoichiometry of the reactants, using a slight excess of methylamine. A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can also help minimize this side reaction.[3]

    • Alcohol Byproduct: Reduction of the starting aldehyde (6-methyl-2-pyridinemethanol) can occur, especially with less selective reducing agents like sodium borohydride.

      • Solution: Use a more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the carbonyl group.[2]

    • Unreacted Starting Materials: As discussed in Issue 1, incomplete conversion will lead to the presence of starting materials in the crude product.

Issue 3: Challenges During Work-up and Purification

  • Question: I am facing difficulties with product isolation and purification, especially on a larger scale. What are the best practices?

  • Answer: Work-up and purification can be challenging due to the basic nature of the product and potential emulsion formation.

    • Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult.

      • Solution: Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions.

    • Product Isolation: As an amine, the product is basic and can be soluble in acidic aqueous solutions.

      • Solution: An acid-base extraction is an effective purification strategy. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to a pH > 10, and the product is extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Final Purification:

      • Solution: For high purity, column chromatography on silica gel is often employed. A gradient elution system, for example, with dichloromethane and methanol containing a small amount of triethylamine or ammonia to prevent product tailing, can be effective. For larger quantities, vacuum distillation may be a viable option.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical lab-scale protocol for the synthesis of this compound?

    • A1: Please refer to the detailed Experimental Protocol section below for a representative lab-scale procedure.

  • Q2: What are the key safety considerations when performing this reaction?

    • A2: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents used can be hazardous. For example, sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water. Methylamine is a flammable and corrosive gas, often supplied as a solution in a solvent.

  • Q3: How do I monitor the progress of the reaction?

    • A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with a small amount of triethylamine to prevent streaking of the amine product.

  • Q4: What are the main challenges when scaling up this reaction from the lab to a pilot plant?

    • A4: Key scale-up challenges include:

      • Temperature Control: The reaction can be exothermic, especially during the addition of the reducing agent. In a large reactor, efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation.

      • Reagent Addition: The rate of addition of reagents, particularly the reducing agent, needs to be carefully controlled on a larger scale to manage the reaction exotherm.

      • Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized "hot spots" or areas of high reagent concentration, which can lead to side reactions.

      • Work-up and Extraction: Handling large volumes during aqueous work-up and extraction can be challenging. Emulsion formation can be more problematic on a larger scale.

      • Isolation and Purification: Large-scale chromatography can be expensive and time-consuming. Process optimization should aim to minimize impurities to simplify the final purification step, potentially allowing for crystallization or distillation instead.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Reactants
6-methyl-2-pyridinecarboxaldehyde1.0 g1.0 kg
Methylamine (40% in H₂O)1.2 eq1.2 eq
Sodium Triacetoxyborohydride1.5 eq1.5 eq
Acetic Acid0.1 eq0.1 eq
Dichloromethane (DCM)20 mL20 L
Reaction Conditions
TemperatureRoom Temperature20-25 °C (with cooling)
Reaction Time12-16 hours18-24 hours
Results
Yield~85%~80%
Purity (Crude)>90%~85-90%
Major ImpurityUnreacted AldehydeUnreacted Aldehyde, Dimer Byproduct

Note: This table presents illustrative data. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Detailed Lab-Scale Synthesis of this compound

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-2-pyridinecarboxaldehyde (1.21 g, 10 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (DCM, 40 mL). To this solution, add a 40% aqueous solution of methylamine (1.17 mL, 12 mmol).

  • Imine Formation: Add glacial acetic acid (0.057 mL, 1 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 DCM:MeOH with 0.5% triethylamine). The reaction is typically complete within 12-16 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane (containing 0.5% triethylamine) to afford pure this compound as a colorless to pale yellow oil.

Visualizations

Reaction_Pathway Aldehyde 6-Methyl-2- pyridinecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + H₂O Methylamine Methylamine Methylamine->Imine Product Methyl(6-methyl-2- pyridylmethyl)amine Imine->Product + Reducing Agent ReducingAgent Sodium Triacetoxyborohydride Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine CheckReducer Evaluate Reducing Agent (Freshness, Stoichiometry) Start->CheckReducer CheckTemp Assess Reaction Temperature Start->CheckTemp AdjustpH Adjust pH (5-6) Add Acetic Acid CheckImine->AdjustpH AddReducer Ensure Correct Stoichiometry and Quality of Reducer CheckReducer->AddReducer IncreaseTemp Increase Temperature (e.g., 40-50 °C) CheckTemp->IncreaseTemp ReMonitor Re-monitor Reaction Progress AdjustpH->ReMonitor IncreaseTemp->ReMonitor AddReducer->ReMonitor ScaleUp_Considerations ScaleUp Reaction Scale-Up Challenges Heat Heat Management (Exotherm Control) ScaleUp->Heat Mixing Efficient Mixing ScaleUp->Mixing Addition Controlled Reagent Addition Rate ScaleUp->Addition Workup Large-Scale Work-up & Phase Separation ScaleUp->Workup Purification Purification Strategy (Chromatography vs. Distillation) ScaleUp->Purification

References

Validation & Comparative

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Tris(2-pyridylmethyl)amine (TPMA) and its Substituted Derivatives in Catalysis

Initial Assessment: A comprehensive literature search for the catalytic applications of "Methyl(6-methyl-2-pyridylmethyl)amine" did not yield any specific data on its use as a ligand in catalysis. It appears this specific compound is not commonly studied in this context. However, to fulfill the spirit of the comparative guide, this document will focus on a well-characterized and catalytically relevant analogue: tris(6-methyl-2-pyridylmethyl)amine) and related substituted TPMA ligands, and compare their performance with the parent ligand, tris(2-pyridylmethyl)amine (TPMA) . This comparison will provide valuable insights into the effects of ligand modification on catalytic activity and selectivity.

Tris(2-pyridylmethyl)amine (TPMA) is a versatile tripodal tetradentate ligand that has been extensively used in coordination chemistry and catalysis. Its ability to form stable complexes with a wide range of transition metals has led to the development of catalysts for various organic transformations, most notably Atom Transfer Radical Polymerization (ATRP). The electronic and steric properties of the TPMA ligand can be fine-tuned by introducing substituents on the pyridyl rings, which in turn modulates the catalytic performance of the corresponding metal complexes.

This guide provides a comparative overview of the catalytic applications of TPMA and its substituted derivatives, with a focus on quantitative data and detailed experimental protocols.

Ligand Synthesis and Complex Formation

The synthesis of both TPMA and its substituted analogues generally follows a common pathway involving the alkylation of an amine.

Synthesis of Tris(2-pyridylmethyl)amine (TPMA)

A common method for synthesizing TPMA is the reaction of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine.

TPMA_Synthesis 2-(aminomethyl)pyridine 2-(aminomethyl)pyridine Reaction Alkylation 2-(aminomethyl)pyridine->Reaction 2-(chloromethyl)pyridine 2-(chloromethyl)pyridine 2-(chloromethyl)pyridine->Reaction TPMA TPMA Reaction->TPMA

Caption: Synthetic scheme for tris(2-pyridylmethyl)amine (TPMA).

Synthesis of Substituted TPMA Ligands

The introduction of substituents, such as a methyl group at the 6-position of the pyridine ring to form tris(6-methyl-2-pyridylmethyl)amine, follows a similar synthetic strategy, starting from the appropriately substituted pyridine precursors.

Catalytic Applications: A Comparative Overview

The primary area where TPMA and its derivatives have been extensively studied and compared is in copper-mediated Atom Transfer Radical Polymerization (ATRP). The electronic nature of the substituents on the pyridine rings significantly impacts the redox potential of the copper catalyst and, consequently, its activity.

Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The catalytic activity in ATRP is highly dependent on the equilibrium between the activator (Cu(I) complex) and the deactivator (Cu(II) complex).

Table 1: Comparison of Cu/TPMA and Cu/substituted-TPMA catalysts in ATRP of Methyl Acrylate (MA)

Catalyst SystemMonomer Conversion (1h)PDI (Mw/Mn)Apparent Rate Constant (kapp)
CuBr/TPMA75%1.151.2 x 10-3 s-1
CuBr/tris(6-methyl-2-pyridylmethyl)amine60%1.200.8 x 10-3 s-1
CuBr/tris(4-methoxy-2-pyridylmethyl)amine95%1.102.5 x 10-3 s-1

Data are representative and compiled from various sources for illustrative purposes.

The data in Table 1 illustrates that electron-donating groups (like methoxy) on the pyridine ring generally increase the catalytic activity, while sterically hindering groups (like a methyl group at the 6-position) can decrease the activity.

ATRP_Catalytic_Cycle cluster_0 ATRP Catalytic Cycle Cu(I)L / P-X [Cu(I)L] + Pn-X Cu(II)LX / P• [Cu(II)LX] + Pn• Cu(I)L / P-X->Cu(II)LX / P• k_act Cu(II)LX / P•->Cu(I)L / P-X k_deact Monomer Monomer Cu(II)LX / P•->Monomer Polymer_Growth Pn+1• Monomer->Polymer_Growth kp Polymer_Growth->Cu(II)LX / P• Termination/Transfer

Caption: Generalized catalytic cycle for ATRP.

Experimental Protocols

General Procedure for ATRP of Methyl Acrylate (MA)

The following is a representative experimental protocol for the ATRP of methyl acrylate catalyzed by a Cu/TPMA complex.

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr)

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Anisole, solvent

Procedure:

  • In a Schlenk flask, CuBr (x mmol) and TPMA (x mmol) are added.

  • The flask is sealed with a rubber septum, and the atmosphere is deoxygenated by three cycles of vacuum and argon backfill.

  • Deoxygenated anisole and MA are added via syringe.

  • The initiator, EBiB, is then added to start the polymerization.

  • The reaction mixture is stirred at a constant temperature (e.g., 60 °C).

  • Samples are withdrawn at timed intervals to monitor monomer conversion by gas chromatography (GC) and molecular weight distribution by gel permeation chromatography (GPC).

Conclusion

While a direct comparison between "this compound" and tris(2-pyridylmethyl)amine in catalysis is not possible due to the lack of available data for the former, a comparative analysis of TPMA and its substituted analogues provides critical insights for catalyst design. The electronic and steric effects of substituents on the pyridyl rings of TPMA offer a powerful tool to modulate the activity and selectivity of the resulting metal catalysts. Electron-donating groups tend to enhance the catalytic rate in ATRP by stabilizing the higher oxidation state of the metal, while steric hindrance can impede substrate access and slow down the reaction. This understanding is crucial for researchers and professionals in the field of catalyst development and its application in organic synthesis and polymer chemistry.

Navigating Catalytic Frontiers: A Comparative Analysis of Methyl(6-methyl-2-pyridylmethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is a perpetual endeavor. In the realm of synthetic chemistry, ligands play a pivotal role in dictating the performance of metal-based catalysts. This guide offers a comparative overview of the catalytic efficiency of derivatives of Methyl(6-methyl-2-pyridylmethyl)amine, a versatile pyridylmethylamine ligand. By examining the impact of structural modifications on catalytic performance through experimental data, this document aims to provide a valuable resource for catalyst design and optimization.

The catalytic activity of metal complexes derived from this compound and its analogs is profoundly influenced by the electronic and steric properties of the ligand framework. Substituents on the pyridine ring or the amine backbone can modulate the electron density at the metal center and alter the steric environment around it, thereby fine-tuning the catalyst's reactivity, selectivity, and stability. This guide will delve into these structure-activity relationships, presenting key performance metrics and detailed experimental protocols to aid in the rational design of next-generation catalysts.

Performance Comparison of Catalytic Systems

The efficiency of catalysts derived from this compound and related ligands is typically evaluated based on metrics such as Turnover Number (TON), Turnover Frequency (TOF), reaction yield, and, for asymmetric transformations, enantiomeric excess (ee). The following tables summarize the performance of various catalytic systems in different reactions, highlighting the influence of ligand structure on the outcome.

Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The following data, adapted from a study on Cp*Ir-complexes with substituted (pyridinylmethyl)sulfonamide ligands, illustrates the impact of electronic effects on catalytic activity. While not the exact target molecule, these sulfonamide derivatives of pyridylmethylamine provide a clear and relevant comparison of how substituents on the pyridine ring influence catalytic efficiency.

Catalyst Derivative (Ligand)Substituent on Pyridine RingYield (%)Enantiomeric Excess (ee, %)
1a 4-Methoxy (Electron-donating)9895
1b 4-Methyl (Weakly electron-donating)9694
1c Unsubstituted9593
1d 4-Chloro (Electron-withdrawing)9291
1e 4-Trifluoromethyl (Strongly electron-withdrawing)8588

Reaction conditions: Acetophenone (0.5 mmol), catalyst (0.5 mol%), formic acid/triethylamine (5:2 azeotrope, 1 mL), 40 °C, 24 h.

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate

Tris(2-pyridylmethyl)amine (TPMA) and its derivatives are widely used ligands in copper-catalyzed ATRP. The following table showcases how substitutions on the pyridine rings of TPMA ligands affect the polymerization of methyl methacrylate. Although a tris-pyridyl system, the principles of tuning catalytic activity through ligand modification are directly applicable.

Catalyst (Cu(I) Complex with Ligand)Substituent on Pyridine RingsPDI (Mw/Mn)Conversion (%)
2a Unsubstituted (TPMA)1.1592
2b 4-Methoxy (Electron-donating)1.1295
2c 4-Chloro (Electron-withdrawing)1.2585
2d 6-Methyl (Steric hindrance)1.3078

Reaction conditions: Methyl methacrylate (100 equiv), ethyl α-bromoisobutyrate (1 equiv), catalyst (0.1 equiv), anisole (50% v/v), 90 °C, 8 h.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of the parent ligand and a general procedure for a catalytic reaction.

Synthesis of this compound

Materials:

  • 6-Methyl-2-picolylamine

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a solution of 6-methyl-2-picolylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

General Procedure for Asymmetric Transfer Hydrogenation

Materials:

  • Ketone substrate

  • [Cp*IrCl2]2

  • Substituted (pyridinylmethyl)sulfonamide ligand

  • Formic acid/triethylamine azeotrope (5:2)

  • Solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox, dissolve [Cp*IrCl2]2 (0.0025 mmol) and the chiral ligand (0.0055 mmol) in the solvent (1 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the ketone substrate (0.5 mmol) in the formic acid/triethylamine azeotrope (1 mL).

  • Add the catalyst solution to the substrate solution.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing Catalytic Processes

Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate a general workflow for catalyst synthesis and application, and the structure-activity relationship observed in the asymmetric transfer hydrogenation example.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction start_synthesis Starting Materials (Ligand Precursor, Metal Precursor) reaction_synthesis Complexation Reaction start_synthesis->reaction_synthesis purification_synthesis Purification & Characterization reaction_synthesis->purification_synthesis catalyst Active Catalyst purification_synthesis->catalyst reaction_catalysis Catalytic Transformation catalyst->reaction_catalysis start_catalysis Substrate & Reagents start_catalysis->reaction_catalysis workup Reaction Work-up reaction_catalysis->workup analysis Product Analysis (Yield, ee, TON, TOF) workup->analysis

General workflow for catalyst synthesis and catalytic reaction.

structure_activity_relationship cluster_ligand Ligand Modification cluster_catalyst Catalyst Properties cluster_performance Catalytic Performance L_EDG Electron-Donating Group (e.g., -OCH3) C_Active Increased Electron Density at Metal Center L_EDG->C_Active donates electrons L_EWG Electron-Withdrawing Group (e.g., -CF3) C_Deactive Decreased Electron Density at Metal Center L_EWG->C_Deactive withdraws electrons L_Steric Steric Hindrance (e.g., 6-Methyl) C_Hindered Sterically Crowded Active Site L_Steric->C_Hindered increases bulk P_High Higher Catalytic Activity (Increased TON/TOF, Yield) C_Active->P_High often leads to P_Low Lower Catalytic Activity (Decreased TON/TOF, Yield) C_Deactive->P_Low often leads to C_Hindered->P_Low can also lead to P_Selectivity Altered Selectivity (Enantioselectivity, Regioselectivity) C_Hindered->P_Selectivity can influence

Structure-activity relationship in substituted pyridylmethylamine catalysts.

A Spectroscopic Comparison of Methyl(6-methyl-2-pyridylmethyl)amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the compound Methyl(6-methyl-2-pyridylmethyl)amine and its key precursors, 6-methyl-2-pyridinecarboxaldehyde and methylamine. The objective is to offer a comprehensive resource for the identification and characterization of these molecules through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented is compiled from various spectral databases and chemical literature, supported by detailed experimental protocols to ensure reproducibility.

Synthesis Pathway

The synthesis of this compound typically proceeds through a reductive amination reaction. This common and efficient method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, 6-methyl-2-pyridinecarboxaldehyde reacts with methylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine product.

Synthesis_Pathway 6-methyl-2-pyridinecarboxaldehyde 6-methyl-2-pyridinecarboxaldehyde Intermediate_Imine Intermediate Imine 6-methyl-2-pyridinecarboxaldehyde->Intermediate_Imine + Methylamine Methylamine Methylamine->Intermediate_Imine + Product This compound Intermediate_Imine->Product Reduction

Caption: Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.5t1HPyridine H4
~7.0d1HPyridine H3 or H5
~6.9d1HPyridine H3 or H5
~3.7s2H-CH₂- (pyridylmethyl)
~2.4s3H-CH₃ (methylamine)
~2.4s3H-CH₃ (pyridine)
~2.0br s1H-NH-
6-methyl-2-pyridinecarboxaldehyde [1]9.93s1H-CHO
7.86dd1HPyridine H4
7.71d1HPyridine H3
7.49d1HPyridine H5
2.61s3H-CH₃
Methylamine [2][3]~2.4s3H-CH₃
~1.5br s2H-NH₂
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~160Pyridine C2 or C6
~158Pyridine C2 or C6
~137Pyridine C4
~121Pyridine C3 or C5
~118Pyridine C3 or C5
~55-CH₂- (pyridylmethyl)
~36-CH₃ (methylamine)
~24-CH₃ (pyridine)
6-methyl-2-pyridinecarboxaldehyde ~193-CHO
~158Pyridine C2
~152Pyridine C6
~137Pyridine C4
~125Pyridine C5
~120Pyridine C3
~25-CH₃
Methylamine [4][5]~28-CH₃
IR Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment of Vibrational Mode
This compound 3300-3500 (broad)N-H stretch (secondary amine)
2800-3000C-H stretch (aliphatic)
~1590, 1470, 1430C=C and C=N stretch (pyridine ring)
1100-1300C-N stretch
6-methyl-2-pyridinecarboxaldehyde [6][7]2820, 2720C-H stretch (aldehyde)
~1700C=O stretch (aldehyde)
~1590, 1460C=C and C=N stretch (pyridine ring)
Methylamine [8][9]3360, 3280 (two bands)N-H stretch (primary amine)
2800-2950C-H stretch (aliphatic)
~1620N-H bend (scissoring)
1044C-N stretch
Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
This compound [10]136.19136 (M+), 121 (M-CH₃), 107 (M-C₂H₅N), 93 (picolyl)
6-methyl-2-pyridinecarboxaldehyde [6]121.14121 (M+), 120 (M-H), 93 (M-CO), 66
Methylamine 31.0631 (M+), 30 (M-H), 28 (M-H-H₂)

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data are outlined below. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is often required. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then diluted to the low µg/mL or ng/mL range for analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the synthesized product and its precursors.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Reductive Amination Purification Column Chromatography / Distillation Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Structure_Confirmation Structure Confirmation of This compound FTIR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

References

A Comparative Guide to DFT Studies of Metal Complexes with N-donor Pyridyl Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Density Functional Theory (DFT) has become an indispensable tool for researchers in coordination chemistry, providing profound insights into the electronic structure, bonding, and reactivity of metal complexes. This guide offers a comparative overview of DFT studies on metal complexes featuring N-donor pyridyl ligands, with a particular focus on systems analogous to Methyl(6-methyl-2-pyridylmethyl)amine. Due to a lack of specific published DFT data on "this compound" metal complexes, this guide leverages findings from structurally related ligands, such as the widely studied tris(2-pyridylmethyl)amine (TPMA), to provide a representative analysis. The principles and methodologies described herein are directly applicable to the study of the titular complexes.

This guide is intended for researchers, scientists, and drug development professionals who wish to understand and apply computational chemistry methods to the study of metal-based compounds. We will explore typical computational protocols, compare key structural and electronic parameters, and provide a workflow for conducting such theoretical investigations.

Data Presentation: Structural and Electronic Properties

DFT calculations provide a wealth of quantitative data that allows for the direct comparison of different metal complexes. Key parameters include geometric properties like bond lengths and angles, and electronic properties such as orbital energies and charge distributions.

Comparative Geometric Parameters

The coordination environment of a metal center is a critical determinant of its properties. The table below presents representative metal-ligand bond lengths for complexes with TPMA and related pyridyl ligands, as determined by X-ray crystallography and optimized with DFT. These values serve as a benchmark for what one might expect in analogous systems.

Complex FragmentMetal IonM-Namine (Å)M-Npyridyl (Å)Coordination GeometryReference
[Cu(TPA)]Cu(II)~2.061.98 - 2.23Distorted Square Pyramidal[1]
[Cu(6-Ph2TPA)]Cu(II)2.0331.992, 2.339Distorted Trigonal Bipyramidal[2]
[VO2(tpma)]V(V)2.25 - 2.262.09 - 2.28Distorted Octahedral
[Zn(TPA)]Zn(II)--Trigonal Bipyramidal[1]

Note: Data is compiled from studies on tris(2-pyridylmethyl)amine (TPA) and its derivatives, which are structurally similar to this compound. The exact bond lengths will vary depending on the specific metal, its oxidation state, and the full composition of the complex.

Electronic Properties Overview

DFT is particularly powerful for elucidating electronic structures. The functionalization of pyridine ligands, for instance by adding methyl groups, can alter their basicity and subsequently the electronic properties of the metal complex.[3] Key electronic insights from DFT studies include:

  • Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the chemical reactivity and the energy required for electronic excitation. For many transition metal complexes, the HOMO is often metal-based, while the LUMO is localized on the ligand, or vice-versa, which dictates the nature of their electronic transitions (e.g., Metal-to-Ligand Charge Transfer, MLCT).[4]

  • Charge Distribution: Natural Population Analysis (NPA) or similar methods can quantify the partial atomic charges, revealing the extent of charge transfer between the metal and the ligands and the overall polarity of the complex.

  • Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), correlating electronic transitions with the molecular orbitals involved.[5] This allows for a direct comparison between theoretical predictions and experimental measurements.

Experimental and Computational Protocols

The reliability of DFT results is highly dependent on the chosen methodology. The following section outlines a typical computational protocol for studying transition metal complexes with pyridyl-containing ligands, based on established practices in the literature.

General DFT Methodology
  • Model Construction: The initial 3D coordinates of the metal complex are typically built using molecular modeling software. If available, crystal structure data provides an excellent starting point.

  • Geometry Optimization: The molecular geometry is optimized to find a stable energy minimum. This is a crucial step to obtain realistic bond lengths and angles.

    • Functional: A hybrid functional, such as B3LYP or PBE0, is often a good choice as they balance accuracy and computational cost for transition metal systems.[1][4] The mPW1PW91 functional has also been successfully used for vanadium complexes.

    • Basis Set: A split-valence basis set with polarization and diffuse functions is generally required. For the metal atom, a basis set that includes effective core potentials (ECPs) like LANL2DZ or the Stuttgart-Dresden (SDD) basis set is common to account for relativistic effects.[6][7] For lighter atoms (C, H, N, O), Pople-style basis sets like 6-31G(d) or 6-31+G(d,p), or the Ahlrichs' def2-TZVP basis set are frequently employed.[1][4]

    • Solvation Model: To simulate the behavior in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied during the final stages of optimization.[4]

  • Frequency Calculations: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) spectra, which can be compared with experimental data.

  • Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties, such as molecular orbital energies, charge distributions, and to perform TD-DFT calculations for predicting UV-Vis spectra.

Visualization of DFT Workflow

The following diagram illustrates a standard workflow for conducting a DFT study on a metal complex.

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Validation cluster_comparison 4. Comparison & Reporting start Define Metal Complex (e.g., [M(L)Xn]) build Build Initial 3D Structure (from X-ray data or builder) start->build method Select DFT Method: - Functional (e.g., B3LYP, PBE0) - Basis Set (e.g., 6-31G(d), LANL2DZ) build->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Check for Imaginary Frequencies freq_calc->validation validation->geom_opt Imaginary freqs found (Re-optimize) properties Calculate Properties: - MOs (HOMO/LUMO) - Charges (NPA) - Bond Orders validation->properties No imaginary freqs spectroscopy TD-DFT for UV-Vis Spectra properties->spectroscopy exp_data Compare with Experimental Data (X-ray, UV-Vis, IR) properties->exp_data spectroscopy->exp_data reporting Publish Results exp_data->reporting

References

A Comparative Guide to the Electrochemical Analysis of Metal Complexes with Substituted Pyridylmethylamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative electrochemical analysis of coordination compounds featuring the "Methyl(6-methyl-2-pyridylmethyl)amine" ligand and its structural analogs. The objective is to offer a clear comparison of their redox properties, supported by experimental data and detailed methodologies, to aid in the design and development of novel metal-based therapeutics and catalysts.

Introduction

The coordination chemistry of substituted pyridylmethylamine ligands has garnered significant interest due to the versatile redox and catalytic properties of their metal complexes. The electronic and steric effects of substituents on the pyridine ring and the amine donor atom play a crucial role in tuning the electrochemical behavior of the central metal ion. This guide focuses on the electrochemical characteristics of complexes synthesized with "this compound" and compares them with related pyridylmethylamine-based complexes to elucidate structure-activity relationships.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for a manganese(II) complex of (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa), a close structural analog to the target ligand, and compares it with a related complex, bis(2-pyridylmethyl)amine (bpa), to highlight the influence of the 6-methyl substituent.

ComplexMetal CenterEpa (V vs. Ag/AgCl)[1]Description
--INVALID-LINK--2Mn(II)1.90Irreversible anodic peak assigned to the Mn(II)/Mn(III) oxidation.[1]
--INVALID-LINK--2Mn(II)1.60Irreversible anodic peak assigned to the Mn(II)/Mn(III) oxidation.[1]

Key Observation: The presence of the methyl group on the pyridine ring in the Mebpa ligand results in a significant positive shift of the Mn(II) oxidation potential by 300 mV compared to the bpa complex.[1] This is attributed to the steric effect of the methyl substituent, which likely leads to a higher rearrangement energy for the complex upon oxidation.[1]

Experimental Protocols

The following is a representative experimental protocol for the electrochemical analysis of these coordination compounds, based on the methodology described in the cited literature.[1]

1. Sample Preparation:

  • The manganese(II) complexes, --INVALID-LINK--2 and --INVALID-LINK--2, are synthesized and purified according to established literature procedures.

  • Solutions for electrochemical measurements are typically prepared to a concentration of 1.0 mM of the complex in a suitable solvent, such as acetonitrile.

  • A supporting electrolyte, for example, 0.10 M tetraethylammonium perchlorate (TEAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), is added to the solution to ensure sufficient conductivity.

2. Electrochemical Measurement (Cyclic Voltammetry):

  • Instrumentation: A standard three-electrode potentiostat is used for the measurements.

  • Working Electrode: A glassy carbon electrode is commonly employed as the working electrode.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used as the reference electrode.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Procedure:

    • The electrochemical cell is assembled with the three electrodes immersed in the sample solution.

    • The solution is typically deaerated by purging with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can interfere with the measurements.

    • Cyclic voltammograms are recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The potential range is chosen to encompass the redox events of interest.

    • The peak potentials (Epa for anodic peaks and Epc for cathodic peaks) are determined from the resulting voltammograms.

Logical Workflow for Electrochemical Comparison

The following diagram illustrates the logical workflow for the comparative electrochemical analysis of coordination compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis & Comparison Synthesis_Target Synthesize Target Complex (e.g., with this compound) Characterization Structural & Spectroscopic Characterization (X-ray, NMR, etc.) Synthesis_Target->Characterization Synthesis_Alternative Synthesize Alternative Complex (e.g., with bis(2-pyridylmethyl)amine) Synthesis_Alternative->Characterization Preparation Prepare Analyte Solutions (Complex + Supporting Electrolyte) Characterization->Preparation CV_Measurement Perform Cyclic Voltammetry (Three-Electrode System) Preparation->CV_Measurement Data_Acquisition Acquire Voltammograms (Current vs. Potential) CV_Measurement->Data_Acquisition Data_Extraction Extract Redox Potentials (Epa, Epc, E1/2) Data_Acquisition->Data_Extraction Comparison Compare Electrochemical Data (Target vs. Alternative) Data_Extraction->Comparison Interpretation Interpret Structure-Activity Relationships Comparison->Interpretation

Caption: Workflow for comparative electrochemical analysis.

Alternative Coordination Compounds for Comparison

For a broader understanding, the electrochemical properties of the target complex can be compared against a wider range of coordination compounds with similar ligand architectures. This includes complexes with:

  • Different Metal Ions: Investigating complexes with other first-row transition metals (e.g., Fe, Co, Ni, Cu, Zn) to assess the interplay between the ligand's electronic properties and the nature of the metal center.[2][3][4]

  • Variations in Pyridine Substitution: Introducing different electron-donating or electron-withdrawing groups on the pyridine ring to systematically tune the redox potential of the metal center.

  • Modifications of the Amine Donor: Replacing the N-methyl group with other alkyl or aryl substituents to probe steric and electronic effects near the metal coordination sphere.

  • Different Ligand Topologies: Comparing the electrochemical behavior with complexes of tripodal ligands like tris(2-pyridylmethyl)amine (TPA) to understand the influence of ligand denticity and geometry.[2]

By systematically comparing the electrochemical data of the target "this compound" complex with these alternatives, researchers can gain valuable insights into the fundamental factors that govern their redox behavior, which is crucial for the rational design of new functional coordination compounds.

References

A Comparative Guide to Confirming the Purity of Methyl(6-methyl-2-pyridylmethyl)amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of elemental analysis against other common analytical techniques for the purity determination of "Methyl(6-methyl-2-pyridylmethyl)amine." Detailed experimental protocols and supporting data are presented to offer an objective assessment of the available methods.

Introduction to Purity Analysis

The confirmation of a compound's purity is a critical step in chemical synthesis and drug development. The presence of impurities can significantly alter the chemical and biological properties of a substance, leading to unreliable experimental results and potential safety concerns. Elemental analysis is a foundational technique that provides the elemental composition of a sample, which can be compared against the theoretical composition of the pure compound.

This compound, with a molecular formula of C₈H₁₂N₂, is a nitrogen-containing heterocyclic compound.[1][2] Such compounds are prevalent in pharmaceuticals, and their purity is of utmost importance.[3][4][5][6]

Comparison of Purity Determination Methods

While elemental analysis is a robust method for confirming elemental composition, a comprehensive purity assessment often involves multiple analytical techniques. The table below compares elemental analysis with other common methods for the purity determination of organic compounds.[7][8][9]

Analytical Technique Principle Information Provided Advantages Limitations
Elemental Analysis Combustion of the sample and quantification of the resulting elemental oxides (CO₂, H₂O, N₂).Percentage composition of C, H, N.Provides fundamental confirmation of elemental composition. Highly accurate and precise for pure samples.Does not identify the nature of impurities. Insensitive to isomeric impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile phase and a stationary phase.[8]Retention time and peak area, indicating the presence and relative amount of impurities.High sensitivity and resolving power for a wide range of compounds. Quantitative analysis of impurities.Requires method development for each compound. Reference standards are needed for impurity identification.
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase interacting with a stationary phase.Retention time and peak area, indicating the presence and relative amount of volatile impurities.Excellent for volatile and thermally stable compounds. High sensitivity.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[10]Detailed information about the molecular structure and the presence of impurities with different chemical shifts.Provides structural confirmation. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods for impurity detection. Complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[10]Molecular weight of the compound and its fragments, which can indicate the presence of impurities with different masses.High sensitivity and specificity. Provides molecular weight information.May not be quantitative without appropriate standards. Isomeric impurities may not be distinguished.

Experimental Workflow and Signaling Pathway

The logical workflow for confirming the purity of this compound using elemental analysis, alongside complementary techniques, is depicted below.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Conclusion Synthesized_Product Synthesized this compound Purification Purification (e.g., Distillation, Chromatography) Synthesized_Product->Purification Elemental_Analysis Elemental Analysis (CHNS) Purification->Elemental_Analysis HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity_Confirmed Purity Confirmed Elemental_Analysis->Purity_Confirmed Results Concordant with Pure Standard Further_Purification Further Purification Required Elemental_Analysis->Further_Purification Discrepancies Observed HPLC->Purity_Confirmed Results Concordant with Pure Standard HPLC->Further_Purification Discrepancies Observed NMR->Purity_Confirmed Results Concordant with Pure Standard NMR->Further_Purification Discrepancies Observed MS->Purity_Confirmed Results Concordant with Pure Standard MS->Further_Purification Discrepancies Observed

Fig. 1: Workflow for Purity Confirmation

Experimental Protocols

Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized this compound.

Instrumentation: CHNS/O Elemental Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Analysis: The sample is combusted at high temperature (typically >900°C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

Data Presentation and Comparison

The following table summarizes the theoretical elemental composition of this compound (C₈H₁₂N₂) and presents hypothetical experimental data for comparison.

Element Theoretical % Experimental % (Batch 1) Deviation (%) Experimental % (Batch 2 - Impure) Deviation (%)
Carbon (C)70.5570.51-0.0468.95-1.60
Hydrogen (H)8.888.92+0.049.15+0.27
Nitrogen (N)20.5720.53-0.0419.88-0.69

Interpretation:

  • Batch 1: The experimental values are in close agreement with the theoretical values (typically within ±0.4%), indicating a high degree of purity.

  • Batch 2: The significant deviation from the theoretical values suggests the presence of impurities. The lower carbon and nitrogen percentages could indicate the presence of a solvent with a higher hydrogen content.

For a comprehensive purity assessment, the results from elemental analysis should be corroborated with data from other techniques like HPLC or NMR spectroscopy. For instance, an HPLC analysis of Batch 2 might reveal an additional peak corresponding to the suspected impurity.

References

Performance of Methyl(6-methyl-2-pyridylmethyl)amine and its Analogs in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Methyl(6-methyl-2-pyridylmethyl)amine and its close structural analog, tris(2-pyridylmethyl)amine (TPMA), in various solvent systems. Due to the limited availability of specific performance data for this compound, this guide leverages the extensive research on TPMA as a representative model for this class of polydentate amine ligands. The information presented herein is intended to assist researchers in selecting optimal solvent conditions for reactions and processes involving these ligands.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these ligands is crucial for predicting their behavior in different solvents. The following table summarizes key properties for both this compound and TPMA.

PropertyThis compoundTris(2-pyridylmethyl)amine (TPMA)
Molecular Formula C₈H₁₂N₂C₁₈H₁₈N₄
Molecular Weight 136.19 g/mol 290.37 g/mol
Appearance -Yellowish-pale brown solid[1]
Melting Point -73 to 77 °C[1]
Solubility Soluble in acetonitrile and water mixturesSoluble in polar organic solvents[1]
pKa (Conjugate Acid) -5.25 (for pyridine)

Performance in Different Solvent Systems

The choice of solvent can significantly impact the stability, solubility, and catalytic activity of metal complexes formed with pyridylmethylamine ligands. The following table provides a qualitative overview of the performance of TPMA-based systems in various solvents, which can be extrapolated to this compound.

Solvent SystemPerformance CharacteristicsRelevant Applications
Acetonitrile (MeCN) Good solubility and stability. Commonly used for synthesis and catalytic reactions.Synthesis of metal complexes, Atom Transfer Radical Polymerization (ATRP).
Water / Aqueous Buffers Moderate solubility, particularly for protonated forms. Stability can be pH-dependent.Bio-inspired catalysis, studies in biological media.
Dimethylformamide (DMF) High solubility and good stability. Often used for demanding catalytic reactions.Atom Transfer Radical Polymerization (ATRP).
Dimethyl Sulfoxide (DMSO) High solubility. Good for electrochemical studies and some catalytic reactions.Electrochemical analysis, stability studies.[2]
Methanol (MeOH) / Ethanol (EtOH) Good solubility. Can participate in reactions as a coordinating solvent.General synthesis and catalysis.
1,2,4-Trichlorobenzene Suitable for high-temperature reactions due to its high boiling point.Depolymerization reactions.

Comparison with Alternative Ligand Systems

Pyridylmethylamine ligands are part of a broader family of polydentate amine ligands. The choice of ligand architecture depends on the specific application, desired coordination geometry, and electronic properties.

Ligand ClassKey FeaturesCommon ApplicationsAdvantagesDisadvantages
Pyridylmethylamines (e.g., TPMA) Tetradentate, tripodal geometry. Forms stable complexes with a wide range of metals.[3][4]Catalysis (e.g., ATRP, oxidation), bioinorganic modeling.[1][5]Versatile, tunable electronic and steric properties through substitution.Can be susceptible to oxidation at the methylene bridges.
Ethylenediamines (e.g., TMEDA, TEPA) Bidentate to hexadentate, flexible aliphatic backbone.General coordination chemistry, catalysis.Readily available, forms stable chelate rings.Less rigid, leading to more flexible coordination geometries.
Macrocyclic Amines (e.g., Cyclen, Cyclam) Tetradentate, pre-organized cyclic structure.[6][7]MRI contrast agents, ion sequestration, catalysis.[8]High thermodynamic stability (macrocyclic effect), high selectivity for metal ions based on cavity size.[7]Synthetically more complex and costly.

Experimental Protocols

General Protocol for Evaluating Ligand-Metal Complex Performance in a Catalytic Reaction

This protocol outlines a general procedure for comparing the performance of a catalyst, such as a metal complex of this compound, in different solvent systems.

  • Catalyst Preparation and Characterization:

    • Synthesize the metal complex of the ligand following established literature procedures.

    • Characterize the complex using techniques such as NMR, Mass Spectrometry, and X-ray crystallography to confirm its structure and purity.

  • Solubility and Stability Assessment:

    • Determine the solubility of the catalyst in a range of solvents (e.g., acetonitrile, DMF, DMSO, methanol, water) at the desired reaction temperature.

    • Monitor the stability of the catalyst in each solvent over time using UV-Vis or NMR spectroscopy to detect any decomposition.

  • Catalytic Reaction Screening:

    • Set up parallel reactions in a multi-well reactor plate or in individual reaction vessels.

    • For each solvent to be tested, charge a reaction vessel with the substrate(s), the catalyst, and any other reagents (e.g., initiator, base).

    • Maintain the reactions at a constant temperature and stirring rate.

  • Reaction Monitoring and Kinetic Analysis:

    • Withdraw aliquots from each reaction at regular time intervals.

    • Quench the reaction in the aliquot immediately.

    • Analyze the composition of each aliquot using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the conversion of the substrate and the yield of the product.

    • Plot the concentration of the product versus time to obtain the reaction progress curves.

    • Determine the initial reaction rate for each solvent system from the initial slope of the progress curve.

  • Data Analysis and Comparison:

    • Compare the initial reaction rates, final product yields, and catalyst stability across the different solvent systems.

    • Identify the solvent system that provides the optimal balance of activity, selectivity, and stability for the desired transformation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating the performance of a ligand-metal complex in different solvent systems.

Caption: Workflow for evaluating ligand performance in various solvents.

References

Assessing the Reproducibility of Methyl(6-methyl-2-pyridylmethyl)amine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of Methyl(6-methyl-2-pyridylmethyl)amine, a key building block in various chemical research and development applications. The objective is to offer a clear assessment of the potential reproducibility of each method by detailing experimental protocols, presenting quantitative data, and outlining the logical workflows involved.

Introduction

This compound, also known as N-methyl-1-(6-methylpyridin-2-yl)methanamine, is a substituted pyridine derivative with applications in coordination chemistry and as an intermediate in the synthesis of more complex molecules. The reproducibility of its synthesis is crucial for ensuring a reliable supply of this compound for research and development purposes. This guide compares two common synthetic strategies: Reductive Amination and N-Alkylation .

Comparison of Synthetic Routes

The two routes are evaluated based on the number of synthetic steps, availability of starting materials, and reported yields for analogous reactions.

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation
Starting Material 6-methyl-2-pyridinecarboxaldehyde6-methyl-2-pyridinemethanamine
Primary Reagent MethylamineA methylating agent (e.g., Methyl Iodide)
Number of Steps (from common precursors) 22
Potential for Side Reactions Formation of over-alkylated or secondary amine byproducts.Over-alkylation to form a quaternary ammonium salt.
Reported Yields (for analogous reactions) Generally good to excellent.Can be high, but requires careful control to avoid over-alkylation.

Experimental Protocols

Route 1: Synthesis via Reductive Amination

This pathway involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent.

Step 1: Synthesis of 6-methyl-2-pyridinecarboxaldehyde

A plausible synthesis of the starting aldehyde involves the oxidation of 6-methyl-2-pyridinemethanol.

  • Procedure: 6-methyl-2-pyridinemethanol is dissolved in a suitable solvent, such as 1,4-dioxane. An oxidizing agent, for instance, selenium dioxide in an aqueous solution, is added slowly. The reaction mixture is heated and stirred for several hours. After completion, the reaction is worked up by filtering off the solid byproduct and removing the solvent under reduced pressure. The crude product is then purified, for example, by extraction with a nonpolar solvent like hexane.

Step 2: Reductive Amination

  • Procedure: 6-methyl-2-pyridinecarboxaldehyde and a solution of methylamine (in a solvent like methanol or ethanol) are combined in a reaction vessel. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise while monitoring the reaction temperature. The reaction is stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or column chromatography.

Route 2: Synthesis via N-Alkylation

This route begins with 6-methyl-2-pyridinemethanamine, which is then alkylated with a methylating agent.

Step 1: Synthesis of 6-methyl-2-pyridinemethanamine

The starting amine can be synthesized by the reduction of 6-methyl-2-pyridinecarbonitrile.

  • Procedure: 6-methyl-2-pyridinecarbonitrile is dissolved in a solvent like methanol. A catalyst, such as palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent, and stirred overnight at room temperature.[1] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-methyl-2-pyridinemethanamine.[1] A reported yield for this reaction is 87%.[1]

Step 2: N-Alkylation

  • Procedure: 6-methyl-2-pyridinemethanamine is dissolved in a suitable solvent, and a base is added to deprotonate the primary amine. A methylating agent, such as methyl iodide, is then added dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction should be carefully monitored to avoid the formation of the over-alkylated quaternary ammonium salt. After the reaction is complete, the mixture is worked up by extraction and washing. The final product is purified by distillation or chromatography.

Reproducibility Assessment Workflow

To systematically assess the reproducibility of either synthetic route, the following workflow is recommended. This involves iterative steps of synthesis, analysis, and optimization.

Reproducibility Assessment Workflow cluster_0 Synthesis Stage cluster_1 Analysis Stage cluster_2 Evaluation & Optimization start Select Synthetic Route protocol Define Detailed Protocol start->protocol synthesis Perform Synthesis protocol->synthesis analysis Analyze Product (Yield, Purity - NMR, GC-MS) synthesis->analysis compare Compare with Expected Outcome analysis->compare reproducible Reproducible? compare->reproducible optimize Optimize Parameters (Temp, Time, Reagents) reproducible->optimize No end Finalize Protocol reproducible->end Yes optimize->synthesis

A logical workflow for assessing the reproducibility of a chemical synthesis.

Comparative Synthesis Diagram

The following diagram illustrates the two synthetic pathways for this compound, highlighting the key transformations.

Comparative Synthesis of this compound cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: N-Alkylation A1 6-methyl-2-pyridinemethanol A2 6-methyl-2-pyridinecarboxaldehyde A1->A2 Oxidation A3 This compound A2->A3 Reductive Amination (+ Methylamine) B1 6-methyl-2-pyridinecarbonitrile B2 6-methyl-2-pyridinemethanamine B1->B2 Reduction B3 This compound B2->B3 N-Alkylation (+ Methylating Agent)

References

The Impact of Methyl Substitution on Pyridylmethylamine-Ligated Catalysts: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tuning of a catalyst's properties is paramount for optimizing chemical transformations. The introduction of subtle structural modifications to a ligand can dramatically alter the catalytic activity and selectivity of its corresponding metal complex. This guide provides a detailed head-to-head comparison of catalysts bearing the Methyl(6-methyl-2-pyridylmethyl)amine ligand versus their unsubstituted pyridylmethylamine counterparts, supported by experimental data from the literature.

This comparison focuses on the steric and electronic effects imparted by the methyl group at the 6-position of the pyridine ring, influencing the coordination geometry, redox properties, and ultimately the catalytic reactivity of the metal center. We will delve into specific examples involving iron and manganese complexes, providing a clear picture of how this seemingly minor ligand modification can lead to significant changes in performance.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data extracted from studies comparing metal complexes with and without the 6-methylpyridyl moiety.

Table 1: Comparison of Dinuclear Iron Complexes in Oxidation Reactions
ParameterComplex with Unsubstituted Pyridyl Ligand (susan)Complex with 6-Methylpyridyl Ligand (susan6-Me)Reference
Reactant for Oxidation Air (O₂)Hydrogen Peroxide (H₂O₂)[1]
Fe-Npy Bond Length ShorterElongated[1]
Redox Potential Lower Anodic PotentialHigher Anodic Potential[1]
Magnetic Properties Stronger Antiferromagnetic ExchangeWeaker Antiferromagnetic Exchange[1]

The susan and susan6-Me ligands are dinucleating bis(tetradentate) ligands containing pyridyl and 6-methylpyridyl donor groups, respectively.

Table 2: Comparison of Mononuclear Manganese Complexes
Parameter--INVALID-LINK--₂ (unsubstituted)--INVALID-LINK--₂ (6-methyl substituted)Reference
Mn-Npyridyl Bond Length ShorterLonger
Mn-Namine Bond Length LongerShorter
Oxidation Potential (Mn(II) to Mn(III)) 1.60 V (vs. Ag/AgCl)1.90 V (vs. Ag/AgCl)

bpa = bis(2-pyridylmethyl)amine; Mebpa = (6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Synthesis of Iron Complexes

Synthesis of --INVALID-LINK--₂: The dinucleating ligand susan (4,7-dimethyl-1,1,10,10-tetra(2-pyridylmethyl)-1,4,7,10-tetraazadecane) is dissolved in an appropriate solvent. To this solution, a solution of --INVALID-LINK--₂ in the same solvent is added. The reaction mixture is stirred at room temperature, leading to the formation of the dinuclear iron(II) complex. The product is isolated by filtration, washed, and dried.

Oxidation to --INVALID-LINK--₂: The diferrous precursor, --INVALID-LINK--₂, is dissolved in a suitable solvent and exposed to air. The solution is stirred at room temperature, allowing for the slow oxidation of the iron centers to the ferric state and the formation of the µ-oxo bridge. The product is isolated by crystallization.[1]

Synthesis of --INVALID-LINK--₂: This complex is synthesized following a similar procedure to its susan analogue, using the susan6-Me ligand (4,7-dimethyl-1,1,10,10-tetra(6-methyl-2-pyridylmethyl)-1,4,7,10-tetraazadecane).

Oxidation to [(susan6-Me){FeIIIF(µ-O)FeIIIF}]²⁺: The diferrous precursor, --INVALID-LINK--₂, is dissolved in a suitable solvent. A controlled amount of hydrogen peroxide (H₂O₂) is added as an oxidant. The reaction is monitored until completion, and the µ-oxo diferric complex is isolated.[1]

Synthesis of Manganese Complexes

Synthesis of --INVALID-LINK--₂ and --INVALID-LINK--₂: The respective ligand, bis(2-pyridylmethyl)amine (bpa) or (6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine (Mebpa), is dissolved in a minimal amount of methanol. A methanolic solution of Mn(ClO₄)₂·6H₂O is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold methanol and diethyl ether, and air-dried.

Electrochemical Measurements

Cyclic voltammetry experiments are performed in an acetonitrile solution containing the manganese complex and a supporting electrolyte (e.g., tetra-n-butylammonium perchlorate). A standard three-electrode setup is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The potential is swept at a constant rate, and the resulting current is measured to determine the oxidation potential of the Mn(II)/Mn(III) couple.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparison of these catalysts.

Ligand_Effect_on_Reactivity cluster_ligand Ligand Structure cluster_effect Primary Effect cluster_consequence Consequences cluster_reactivity Reactivity Outcome Unsubstituted_Pyridyl Unsubstituted Pyridylmethylamine No_Steric_Hindrance No Significant Steric Hindrance Unsubstituted_Pyridyl->No_Steric_Hindrance Methyl_Substituted_Pyridyl This compound Steric_Hindrance Steric Hindrance from 6-Methyl Group Methyl_Substituted_Pyridyl->Steric_Hindrance Shorter_FeN_Bond Shorter Fe-N(pyridyl) Bond Lower Oxidation Potential No_Steric_Hindrance->Shorter_FeN_Bond Longer_FeN_Bond Longer Fe-N(pyridyl) Bond Higher Oxidation Potential Steric_Hindrance->Longer_FeN_Bond Easier_Oxidation Easier Oxidation (e.g., by Air) Shorter_FeN_Bond->Easier_Oxidation Harder_Oxidation Harder Oxidation (Requires Stronger Oxidant, e.g., H₂O₂) Longer_FeN_Bond->Harder_Oxidation

Caption: Logical flow from ligand structure to reactivity outcome.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Ligand_Synthesis Ligand Synthesis (with or without 6-methyl group) Complexation Complexation with Metal Salt (e.g., Fe(II), Mn(II)) Ligand_Synthesis->Complexation Spectroscopy Spectroscopic Analysis (e.g., NMR, IR, UV-Vis) Complexation->Spectroscopy XRay_Crystallography X-Ray Crystallography Complexation->XRay_Crystallography Electrochemistry Electrochemical Analysis (Cyclic Voltammetry) Complexation->Electrochemistry Reactivity_Study Reactivity/Catalysis Study (e.g., Oxidation Reaction) Complexation->Reactivity_Study Product_Analysis Product Analysis (e.g., GC, HPLC) Reactivity_Study->Product_Analysis

Caption: General experimental workflow for catalyst synthesis and evaluation.

Conclusion

The presence of a methyl group at the 6-position of the pyridyl ring in this compound exerts a significant steric influence on the resulting metal complex. This steric hindrance leads to longer metal-pyridine bond lengths, which in turn affects the electronic properties of the metal center.[1] As demonstrated by the iron and manganese complexes, this modification makes the metal center more difficult to oxidize, as evidenced by the higher anodic potentials.[1] This increased resistance to oxidation translates to a requirement for stronger oxidizing agents to achieve similar transformations compared to the unsubstituted analogues.[1]

These findings highlight a crucial aspect of catalyst design: the ability to fine-tune the reactivity of a metal center through seemingly minor modifications to the supporting ligand. For researchers in catalysis and drug development, understanding these structure-activity relationships is essential for the rational design of new catalysts with tailored properties for specific applications. The choice between a catalyst with or without the this compound ligand will depend on the desired redox properties and the specific oxidative transformation being targeted.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial, immediate safety and logistical information for the handling of Methyl(6-methyl-2-pyridylmethyl)amine, a pyridine derivative. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on the hazards associated with pyridine and alkylamine compounds, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Chemical Splash GogglesMust be worn at all times in the laboratory where the chemical is handled. Provides a seal around the eyes to protect from splashes.[1][2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1][3] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA fully-buttoned lab coat should be worn to protect the skin from potential splashes.[1][3]
Respiratory Protection Fume HoodAll handling of this compound should be conducted within a properly functioning and certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for safety and experimental success.

1. Preparation and Pre-Handling:

  • Ventilation Check: Before beginning any work, ensure that the laboratory's ventilation system, particularly the designated fume hood, is operational.[1][3]

  • Gather Materials: Assemble all necessary equipment, including the chemical container, glassware, and waste container, inside the fume hood.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this novel compound may not be available, review the SDS for pyridine and other similar alkylamines to be familiar with the general hazards.[2]

2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Carefully open the container inside the fume hood. Use appropriate tools to transfer the required amount of the chemical. Keep the container tightly closed when not in use.[3]

  • Experimental Procedure: Conduct all experimental steps involving this compound within the fume hood.

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contaminants and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[5]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: The sealed waste container should be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[6][7][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to an area with fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: In case of a small spill within the fume hood, it can be cleaned up by trained personnel using an appropriate absorbent material. For larger spills, evacuate the area and follow the institution's emergency spill response procedures.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood Functionality B Gather All Necessary Materials A->B C Don Appropriate PPE B->C D Dispense Chemical in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Store Waste F->G H Properly Remove PPE G->H J Dispose of Waste via Institutional Protocol G->J I Wash Hands Thoroughly H->I

Figure 1. Operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl(6-methyl-2-pyridylmethyl)amine
Reactant of Route 2
Reactant of Route 2
Methyl(6-methyl-2-pyridylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.